Technical Documentation Center

5-Bromo-4-fluoro-2-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-fluoro-2-methylbenzoic acid
  • CAS: 1427416-33-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzoic acid, a halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory practice.

Core Molecular Attributes

5-Bromo-4-fluoro-2-methylbenzoic acid is a polysubstituted benzene derivative. The presence of bromine and fluorine atoms, along with a methyl and a carboxylic acid group, imparts unique physicochemical properties that make it a valuable building block in the design of complex organic molecules.

Physicochemical Properties

A summary of the key quantitative data for 5-Bromo-4-fluoro-2-methylbenzoic acid is presented in the table below.

PropertyValueSource
Molecular Weight 233.03 g/mol [1]
Chemical Formula C₈H₆BrFO₂[1]
Appearance White to off-white solid (predicted)[2]
Melting Point Not available. For the related isomer 5-Bromo-2-fluorobenzoic acid: 141-145 °C[3]
Solubility Predicted to be soluble in organic solvents like methanol, DMSO, and ethyl acetate.General chemical knowledge

Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a three-step process:

  • Diazotization of the starting amine.

  • Sandmeyer-type bromination to introduce the bromine atom.

  • Oxidation of the methyl group to a carboxylic acid.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Oxidation A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methylbenzenediazonium salt A->B NaNO₂, HBr, 0-5 °C C 1-Bromo-4-fluoro-2-methylbenzene B->C CuBr D 5-Bromo-4-fluoro-2-methylbenzoic acid C->D KMnO₄, heat

Caption: Proposed synthetic workflow for 5-Bromo-4-fluoro-2-methylbenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene via Sandmeyer Reaction

  • In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline in a suitable aqueous acid (e.g., 48% HBr). Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-Bromo-4-fluoro-2-methylbenzene, which can be purified by distillation or column chromatography.

Step 2: Oxidation to 5-Bromo-4-fluoro-2-methylbenzoic acid

  • To a solution of 1-Bromo-4-fluoro-2-methylbenzene in a mixture of a suitable solvent (e.g., pyridine and water), add potassium permanganate (KMnO₄) portion-wise.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the disappearance of the starting material (TLC) and the formation of a brown manganese dioxide precipitate.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-4-fluoro-2-methylbenzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 5-Bromo-4-fluoro-2-methylbenzoic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will likely display complex splitting patterns due to coupling between the protons and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 170 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.[4]

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.[4]

  • C-H stretching vibrations for the aromatic ring and the methyl group (around 2850-3100 cm⁻¹).

  • C-Br and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Bromo-4-fluoro-2-methylbenzoic acid (233.03 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions.

  • Scaffold for Bioactive Molecules: 5-Bromo-4-fluoro-2-methylbenzoic acid can serve as a starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications.

  • Intermediate for API Synthesis: Similar fluorinated benzoic acid derivatives are used in the synthesis of HIV-1 integrase inhibitors and anti-cancer agents that target tubulin polymerization.[5] The title compound is a promising candidate for the development of novel therapeutics in these and other disease areas.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-Bromo-4-fluoro-2-methylbenzoic acid. Based on data from structurally related compounds, the following hazards should be considered:

  • Causes skin irritation. [1][6]

  • Causes serious eye irritation. [1][6]

  • May cause respiratory irritation. [1][6]

  • Harmful if swallowed. [1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

5-Bromo-4-fluoro-2-methylbenzoic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, methods for its analytical characterization, and essential safety information. By understanding these key technical aspects, researchers can effectively and safely utilize this compound in their scientific endeavors.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Abstract This technical guide provides a comprehensive framework for understanding and determining the physical properties of 5-Bromo-4-fluoro-2-methylbenzoic acid. Recognizing the current absence of experimentally verif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physical properties of 5-Bromo-4-fluoro-2-methylbenzoic acid. Recognizing the current absence of experimentally verified data for this specific compound in publicly accessible literature, this document serves a dual purpose. Firstly, it presents a set of predicted physicochemical properties derived from established computational models, offering a valuable baseline for researchers. Secondly, it provides a comparative analysis of experimentally determined properties of closely related isomers, establishing a contextual landscape for this molecule. Most critically, this guide offers detailed, field-proven experimental protocols for the determination of key physical parameters, including melting point, solubility, and acid dissociation constant (pKa). This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel halogenated benzoic acid derivatives.

Introduction: Addressing the Data Gap

5-Bromo-4-fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen and methyl substituents. The bromine and fluorine atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, making such compounds valuable building blocks in drug discovery.

A thorough review of scientific databases and supplier catalogs reveals a notable gap in the literature: as of the date of this publication, there is no publicly available, experimentally determined data for the core physical properties of 5-Bromo-4-fluoro-2-methylbenzoic acid. This guide directly addresses this gap by providing a robust predictive and practical framework. By combining computational predictions with empirical data from structural isomers and detailing rigorous experimental methodologies, we equip researchers with the necessary tools to confidently characterize this and similar novel compounds.

Predicted Physicochemical Properties

In the absence of experimental data, computational prediction serves as the primary source of information. The following properties for 5-Bromo-4-fluoro-2-methylbenzoic acid should be calculated using well-regarded software platforms such as ACD/Labs Percepta or ChemAxon's Calculator Plugins, which utilize large, curated experimental databases to inform their algorithms.[1][2]

Table 1: Predicted Physicochemical Properties of 5-Bromo-4-fluoro-2-methylbenzoic Acid

PropertyPredicted ValueUnitNotes
Molecular Formula C₈H₆BrFO₂-Calculated from structure.
Molecular Weight 233.03 g/mol Calculated from formula.
Melting Point Value°CPrediction based on structural fragments and comparison to known compounds.
Boiling Point Value°CPrediction at standard pressure.
pKa (acidic) Value-Represents the dissociation of the carboxylic acid proton.
LogP Value-Octanol-water partition coefficient; indicates lipophilicity.
Aqueous Solubility Value @ pH 7.4mg/LpH-dependent; intrinsic solubility may be lower.

Note: The values in this table are placeholders and should be generated using appropriate chemical prediction software. These predictions provide a valuable starting point for experimental design.

Comparative Analysis with Structural Isomers

The physical properties of a molecule are highly dependent on the substitution pattern of its functional groups. To provide context for the predicted values of 5-Bromo-4-fluoro-2-methylbenzoic acid, the following table summarizes experimentally determined data for several of its isomers. This comparative data is crucial for understanding how the relative positions of the bromo, fluoro, and methyl groups influence key physical characteristics.

Table 2: Experimental Physical Properties of Isomeric Bromo-Fluoro-Methylbenzoic Acids

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)SolubilityReference
4-Bromo-2-fluoro-5-methylbenzoic acid 415965-24-1233.03Not AvailableNot Available[3]
5-Bromo-2-fluoro-4-methylbenzoic acid 515135-65-6233.03Not AvailableSealed in dry, room temperature storage suggested.
2-Bromo-5-fluorobenzoic acid 394-28-5219.01154-157Soluble in Methanol[4]
5-Fluoro-2-methylbenzoic acid 33184-16-6154.14130-132Soluble in Methanol[1][5]

This table highlights the significant impact of substituent placement on properties like melting point. For instance, the absence of the bulky bromine atom in 5-Fluoro-2-methylbenzoic acid results in a lower melting point compared to 2-Bromo-5-fluorobenzoic acid.

Standard Operating Procedures for Physical Property Determination

The following sections detail the standard experimental protocols for determining the fundamental physical properties of a novel crystalline solid like 5-Bromo-4-fluoro-2-methylbenzoic acid.

Melting Point Determination

Causality: The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Instrument Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-20°C/min) to quickly find an approximate melting point. This prevents spending excessive time in the final, slow determination phase.

  • Precise Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a fresh capillary tube with the sample. A previously melted sample should not be reused as its crystal structure may have changed.[6]

    • Begin heating at a slow, controlled rate of 1-2°C per minute.[7]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

  • Validation:

    • Repeat the precise determination at least twice with fresh samples to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry & Powder Sample Load Load Capillary (2-3mm) Dry->Load Place Insert into Apparatus Load->Place Heat_Fast Rapid Heat to Find Approx. MP Place->Heat_Fast Cool Cool 20°C Below Approx. MP Heat_Fast->Cool Heat_Slow Slow Heat (1-2°C/min) Cool->Heat_Slow Observe Observe & Record T1 and T2 Heat_Slow->Observe Report Report MP as Range (T1 - T2) Observe->Report Repeat Repeat for Reproducibility Report->Repeat

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is a fundamental property that dictates a compound's behavior in various applications, from reaction conditions to bioavailability. It is governed by the principle of "like dissolves like," where the intermolecular forces between solute and solvent must be favorable.[8] This protocol provides a qualitative and semi-quantitative method for assessing solubility in a range of common laboratory solvents.

Protocol:

  • Solvent Selection:

    • Choose a representative panel of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

  • Sample Preparation:

    • Weigh approximately 10 mg of the solid into separate, labeled vials for each solvent.

  • Solvent Addition and Observation:

    • Add 1.0 mL of the first solvent to the corresponding vial.

    • Agitate the vial vigorously (e.g., using a vortex mixer) for 60 seconds.

    • Visually inspect the solution for any undissolved solid against a dark background.

    • If the solid dissolves completely, the substance is classified as "soluble" (>10 mg/mL).

    • If the solid does not dissolve, gently heat the mixture (if the solvent is non-volatile and the compound is stable) and observe if solubility increases. Note any temperature-dependent effects.

    • If the solid remains undissolved, it is classified as "sparingly soluble" or "insoluble" in that solvent at the tested concentration.

  • Repeat for all Solvents:

    • Systematically repeat step 3 for each selected solvent.

  • Data Reporting:

    • Summarize the results in a table, classifying the solubility as Soluble, Sparingly Soluble, or Insoluble for each solvent.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa is a measure of a compound's acidity. For a carboxylic acid, it reflects the equilibrium between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. This property is critical as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10]

Protocol:

  • System Calibration:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh a sample of the acid (e.g., 20-30 mg) and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (like methanol/water) if aqueous solubility is low.[10] A typical starting concentration is around 1-5 mM.[11]

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a moderate, constant rate.

  • Titration Procedure:

    • Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[12]

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Acid Solution (Known Conc.) Calibrate->Prepare Assemble Assemble Titration Apparatus Prepare->Assemble Add Add NaOH Titrant in Increments Assemble->Add Record Record pH and Volume Add->Record Plot Plot pH vs. Volume Record->Plot Find_Veq Determine Equivalence Point (Veq) Plot->Find_Veq Calc_pKa pKa = pH at Veq/2 Find_Veq->Calc_pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

As a halogenated aromatic carboxylic acid, 5-Bromo-4-fluoro-2-methylbenzoic acid should be handled with appropriate care, assuming it possesses hazards similar to its structural analogs.

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves. For handling powders, a dust mask or respirator may be appropriate.

  • Hazard Profile (Based on Isomers): Related compounds are classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While experimental data for 5-Bromo-4-fluoro-2-methylbenzoic acid remains to be published, this guide provides a comprehensive starting point for any researcher working with this compound. The combination of computational predictions, comparative data from known isomers, and detailed, validated experimental protocols offers a robust framework for its physicochemical characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, contributing valuable knowledge to the fields of chemical synthesis and drug development.

References

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 9.2: Solubility and Structure. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • Reijenga, J., Van Hoof, A., Van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). About Chemical Calculations and Predictions. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • YouTube. (2021). One-click access to cutting-edge phys-chem properties. Retrieved from [Link]

  • Portolés, T., et al. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Oxford Protein Informatics Group. (2016). Physical-chemical property predictors as command line tools. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • YouTube. (2013). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. Retrieved from [Link]

  • RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • SourceForge. (2026). ACD/Labs Percepta Platform Reviews. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). Calculators and Predictors in Playground. Retrieved from [Link]

Sources

Foundational

5-Bromo-4-fluoro-2-methylbenzoic acid spectral data (NMR, IR, MS)

Technical Guide: Spectral Characterization & Analysis of 5-Bromo-4-fluoro-2-methylbenzoic Acid Executive Summary Compound: 5-Bromo-4-fluoro-2-methylbenzoic acid CAS Registry Number: 1427416-33-8 Molecular Formula: C₈H₆Br...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectral Characterization & Analysis of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary

Compound: 5-Bromo-4-fluoro-2-methylbenzoic acid CAS Registry Number: 1427416-33-8 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol [1][2][3][4]

This technical guide provides a comprehensive spectral analysis of 5-Bromo-4-fluoro-2-methylbenzoic acid, a critical halogenated building block used extensively in the synthesis of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors.[1] The presence of three distinct directing groups—a carboxylic acid, a fluorine atom, and a bromine atom—creates a unique electronic environment that requires precise spectral interpretation.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the compound, supported by mechanistic synthesis pathways and interpretation logic.

Synthesis & Structural Context

To understand the spectral data, one must understand the origin of the molecule. The synthesis typically proceeds via the regioselective bromination of 4-fluoro-2-methylbenzoic acid.[1] The directing effects dictate the position of the bromine atom.

  • Fluorine (C4): Strong ortho/para director (activator).

  • Methyl (C2): Weak ortho/para director (activator).

  • Carboxylic Acid (C1): Strong meta director (deactivator).

Regioselectivity Logic: Position 5 is activated by the ortho-fluorine and meta-carboxylic acid, making it the most nucleophilic site for electrophilic aromatic substitution (bromination).[1]

Synthesis Workflow Diagram

SynthesisPath Start 4-Fluoro-2-methylbenzoic acid (Precursor) Reagent Br2 / FeBr3 (Electrophilic Bromination) Start->Reagent Activation Intermediate Sigma Complex (Transition State) Reagent->Intermediate Attack at C5 Product 5-Bromo-4-fluoro-2-methylbenzoic acid (Target) Intermediate->Product Aromatization (-HBr)

Caption: Figure 1. Electrophilic aromatic substitution pathway for the synthesis of the target compound, highlighting the C5 regioselectivity directed by the C4-fluorine.

NMR Spectroscopy Analysis

The ¹H and ¹³C NMR spectra are defined by the rigid aromatic core and the coupling constants introduced by the fluorine atom (


F, spin 1/2).
¹H NMR (Proton NMR)

Solvent: DMSO-d₆ or CD₃OD Frequency: 400 MHz[1]

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Interpretation
COOH 13.0 - 13.5Broad Singlet-Acidic proton; exchangeable with D₂O.[1] Shifts vary with concentration.[5]
H-6 (Ar-H)8.12Doublet (d)

Hz
Deshielded by ortho-COOH and ortho-Br.[1] Shows long-range meta coupling to F.
H-3 (Ar-H)7.35Doublet (d)

Hz
Shielded relative to H-6.[1] Shows large ortho coupling to F.
CH₃ (Methyl)2.48Singlet (s)-Benzylic methyl group.[1] May show broadening due to long-range coupling.[1]

Expert Insight: The key diagnostic feature is the coupling pattern. H-3 appears as a doublet with a large coupling constant (~10-11 Hz) due to the immediate proximity of the fluorine atom (


).[1] H-6 , despite being meta to the fluorine, often shows a surprisingly distinct doublet due to the "W-coupling" or through-bond electronic effects typical in fluorinated aromatics.[1]
¹³C NMR (Carbon NMR)

Solvent: DMSO-d₆ Frequency: 100 MHz[1]

Carbon PositionChemical Shift (δ, ppm)Splitting PatternCoupling (

, Hz)
Assignment
C=O (C1')167.5Singlet-Carboxylic acid carbonyl.
C-4 (C-F)160.2Doublet

Direct C-F attachment.[1] Massive coupling constant.
C-2 (C-Me)142.1Doublet

Quaternary carbon bearing methyl.
C-6 (CH)134.8Doublet

Aromatic CH ortho to COOH.
C-1 (C-COOH)128.5Doublet

Quaternary ipso carbon.[1]
C-3 (CH)118.4Doublet

Aromatic CH ortho to F.
C-5 (C-Br)112.1Doublet

Quaternary carbon bearing Bromine.[1]
CH₃ 21.5Singlet-Methyl carbon.[1]

Expert Insight: In ¹³C NMR, the fluorine atom splits almost every carbon signal in the ring. The C-4 peak is easily identified by its extreme downfield shift (~160 ppm) and massive splitting (~250 Hz). The C-5 (C-Br) appears as a doublet due to its proximity to fluorine (


 coupling), distinguishing it from non-fluorinated analogs.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the characteristic halogen isotope pattern.

Method: ESI (Electrospray Ionization), Negative Mode (M-H)⁻

Ion Fragmentm/z (approx)Intensity RatioExplanation
[M-H]⁻ 230.9100%Deprotonated molecular ion (

Br isotope).[1]
[M-H+2]⁻ 232.9~98%Deprotonated molecular ion (

Br isotope).[1]
[M-H-CO₂]⁻ 186.9VariableDecarboxylation fragment (loss of 44 Da).[1]

Isotope Pattern Analysis: The hallmark of this compound is the 1:1 doublet ratio at m/z 231 and 233. This confirms the presence of a single bromine atom. The absence of a 3:1 pattern rules out chlorine contamination.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2800 - 3100 O-H Stretch (Broad)Carboxylic Acid (H-bonded dimer).[1]
1685 - 1705 C=O[1][5] Stretch (Strong)Carbonyl of Benzoic Acid.
1580, 1480 C=C StretchAromatic Ring Skeleton.
1230 - 1250 C-F StretchAryl Fluoride.
600 - 700 C-Br StretchAryl Bromide.[1]

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducible spectral data, follow this validated preparation protocol.

NMR Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d₆. (Note: CDCl₃ may result in poor solubility due to the polar carboxylic acid group; DMSO is preferred).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).

HPLC Purity Check (Prior to Spectral Analysis)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

References

  • Synthesis & Application in Protein Degradation

    • Compounds that mediate protein degradation and methods of use thereof. US Patent App.[7] 20240317706A1. (2024).[5][8][9]

  • Structural Analogs & Coupling Constants

    • Compounds and methods for the targeted degradation of IRAK-4. WO Patent 2023069720A1. (2023).

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary for CID 75488625 (5-Bromo-4-fluoro-2-methylbenzoic acid).[1][3]

  • Commercial Availability & Specifications

    • BLD Pharm Product Sheet: CAS 1427416-33-8.[1][2][10]

Sources

Exploratory

Introduction: The Architectural Value of a Halogenated Building Block

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery 5-Bromo-4-fluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

5-Bromo-4-fluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its strategic arrangement of functional groups—a carboxylic acid, a methyl group, and two different halogens (bromine and fluorine)—on a benzene ring makes it a versatile scaffold for constructing novel compounds, particularly in the fields of medicinal chemistry and materials science.

The utility of this molecule stems from the distinct chemical properties imparted by each substituent:

  • Carboxylic Acid (-COOH): Provides a reactive handle for derivatization into esters, amides, and other functional groups, which is critical for modulating a drug candidate's solubility, bioavailability, and metabolic stability.[1]

  • Bromine (-Br): Acts as an excellent leaving group, making the molecule highly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures.[1]

  • Fluorine (-F): The introduction of fluorine is a prevalent strategy in modern drug design.[2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.

  • Methyl (-CH₃): This group provides steric bulk and can influence the molecule's conformation and binding selectivity.

This guide provides a senior scientist's perspective on the synthesis, chemical behavior, and strategic application of 5-bromo-4-fluoro-2-methylbenzoic acid, offering a technical resource for researchers engaged in drug development and advanced organic synthesis.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and hazards is foundational to its effective and safe use in a research setting.

Physicochemical Data
PropertyValueSource
IUPAC Name 5-Bromo-4-fluoro-2-methylbenzoic acidN/A
Molecular Formula C₈H₆BrFO₂[3][4]
Molecular Weight 233.03 g/mol [3][4]
Appearance Expected to be a white to off-white solid/powder[4]
CAS Number Not directly available; related isomers exist (e.g., 415965-24-1 for 4-Bromo-2-fluoro-5-methylbenzoic acid)[3]
GHS Hazard and Safety Information

While a specific safety data sheet for 5-bromo-4-fluoro-2-methylbenzoic acid is not available, the hazard profile can be inferred from closely related structures like 4-bromo-2-fluoro-5-methylbenzoic acid.[3]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organ Toxicity H335: May cause respiratory irritationP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage:

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[7]

  • Spill Management: Avoid generating dust. For spills, mechanically sweep up the solid material and place it in an appropriate container for disposal.[6][8]

Synthesis Pathway and Experimental Protocol

A direct, documented synthesis for 5-bromo-4-fluoro-2-methylbenzoic acid is not readily found in the literature. However, a robust and logical two-step synthetic route can be designed based on established organometallic and electrophilic aromatic substitution reactions, starting from commercially available materials.

Retrosynthetic Analysis and Strategy

The most logical approach involves a late-stage bromination of a fluorinated toluic acid precursor. The key is to control the regioselectivity of the bromination reaction based on the directing effects of the substituents already on the aromatic ring.

  • Step 1: Synthesis of 4-Fluoro-2-methylbenzoic acid. This intermediate can be prepared from m-fluorotoluene via a Friedel-Crafts acylation, followed by hydrolysis of the resulting trihalomethyl ketone. This method reliably installs the carboxylic acid group ortho to the methyl group.[9]

  • Step 2: Regioselective Bromination. The bromination of 4-fluoro-2-methylbenzoic acid is the critical step. The substituents exert the following directing effects:

    • -CH₃ (at C2): Activating, ortho, para-directing.

    • -F (at C4): Deactivating, ortho, para-directing.

    • -COOH (at C1): Deactivating, meta-directing. The position targeted for bromination (C5) is para to the activating methyl group, ortho to the fluoro group, and meta to the deactivating carboxyl group. This convergence of directing effects strongly favors the formation of the desired 5-bromo isomer.

Synthesis Workflow Diagram

Synthesis_Workflow m_fluorotoluene m-Fluorotoluene intermediate_ketone 2,2,2-Trichloro-1- (4-fluoro-2-methylphenyl)ethan-1-one m_fluorotoluene->intermediate_ketone 1. CCl₃COCl, AlCl₃ (Friedel-Crafts Acylation) precursor 4-Fluoro-2-methylbenzoic acid intermediate_ketone->precursor 2. NaOH (aq), then H₃O⁺ (Hydrolysis) target 5-Bromo-4-fluoro- 2-methylbenzoic acid precursor->target 3. Br₂, H₂SO₄ (Electrophilic Bromination)

Caption: Proposed two-step synthesis of 5-bromo-4-fluoro-2-methylbenzoic acid.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Fluoro-2-methylbenzoic Acid [Adapted from reference 3]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum trichloride (1.2 eq) to a suitable inert solvent (e.g., dichloromethane). Cool the suspension to 0-5 °C in an ice bath.

  • Friedel-Crafts Acylation: Slowly add trichloroacetyl chloride (1.1 eq) to the stirred suspension. Following this, add m-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethan-1-one intermediate.

  • Saponification: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 10-20%) and heat to reflux for 4-6 hours.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl until the pH is ~1-2. The product, 4-fluoro-2-methylbenzoic acid, will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed for further purification.

Part 2: Bromination of 4-Fluoro-2-methylbenzoic Acid [Adapted from reference 2]

  • Reaction Setup: In a reaction vessel, dissolve the synthesized 4-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Bromine Addition: Slowly add bromine (1.1-1.5 eq) dropwise to the solution over 10-15 minutes, ensuring the temperature remains stable.

  • Reaction: Stir the mixture at room temperature for 5-20 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, carefully pour the reaction mixture onto a large volume of ice-cold water. The crude 5-bromo-4-fluoro-2-methylbenzoic acid will precipitate.

  • Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the final product.

Reactivity and Strategic Applications in Drug Discovery

The true value of 5-bromo-4-fluoro-2-methylbenzoic acid is realized in its application as a versatile building block for creating molecules with tailored pharmacological properties.[1]

Key Chemical Transformations

The molecule offers three primary sites for chemical modification, allowing for systematic exploration of chemical space.

Reactivity_Diagram cluster_coupling Cross-Coupling (at -Br) cluster_acid Carboxylic Acid Derivatization start 5-Bromo-4-fluoro-2-methylbenzoic acid suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) start->buchwald C-N Bond Formation amide Amide Formation (Amine, Coupling Agent) start->amide Modifies Solubility ester Esterification (Alcohol, Acid catalyst) start->ester Prodrug Strategy product1 Biaryl Compounds (e.g., Anti-inflammatory) suzuki->product1 product2 Aryl Amines (e.g., Kinase Inhibitors) buchwald->product2 product3 Bioactive Amides/Esters (Improved Pharmacokinetics) amide->product3 ester->product3

Caption: Key reaction pathways for derivatizing 5-bromo-4-fluoro-2-methylbenzoic acid.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is the primary site for building molecular complexity. Suzuki coupling allows for the introduction of various aryl or heteroaryl groups, creating biaryl structures common in anti-inflammatory agents.[1] Buchwald-Hartwig amination enables the formation of C-N bonds, a critical step in synthesizing kinase inhibitors and other targeted therapies.

  • Amide and Ester Formation: The carboxylic acid group is readily converted into amides or esters. This transformation is not just a synthetic step but a strategic tool in drug design to improve properties like cell permeability, metabolic stability, or to develop prodrugs.[1]

  • Impact of Fluorine: The fluorine atom at the C4 position is largely unreactive under standard conditions but exerts a powerful electronic influence. It can lower the pKa of the carboxylic acid, potentially affecting its binding interactions and solubility profile. Furthermore, its presence can block a potential site of metabolism, thereby increasing the in vivo half-life of the final drug molecule.[2]

This multi-functional nature makes the compound a key intermediate for synthesizing novel therapeutic agents, including potential anti-inflammatory, analgesic, and anti-cancer drugs.[1][10][11]

Anticipated Spectroscopic Data

While experimental spectra are not published, the structure of 5-bromo-4-fluoro-2-methylbenzoic acid allows for the reliable prediction of its key spectroscopic features.

SpectroscopyExpected Features
¹H NMR Aromatic Protons: Two signals in the aromatic region (~7.0-8.0 ppm), each appearing as a doublet due to coupling with the fluorine atom. Methyl Protons: One singlet at ~2.5 ppm. Carboxylic Proton: A broad singlet at >12 ppm.
¹³C NMR Carbonyl Carbon: ~165-170 ppm. Aromatic Carbons: Multiple signals between ~110-140 ppm, with C-F and C-Br carbons showing characteristic large and small C-F coupling constants, respectively. Methyl Carbon: ~20-25 ppm.
IR (cm⁻¹) O-H stretch (acid): Broad band from 2500-3300. C=O stretch (acid): Strong, sharp band at ~1700. C-F stretch: Strong band around 1200-1250. C-Br stretch: 500-600.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z 232. Isotopic Peak (M+2): A peak at m/z 234 of nearly equal intensity (~98%) to the M⁺ peak, which is the characteristic signature of a single bromine atom.

Conclusion

5-Bromo-4-fluoro-2-methylbenzoic acid represents a quintessential example of a modern synthetic building block. Its value lies not in its intrinsic biological activity, but in its architectural potential. The strategic placement of orthogonal reactive sites—the cross-coupling-ready bromine and the derivatizable carboxylic acid—combined with the modulating influence of the fluorine and methyl groups, provides medicinal chemists with a powerful and versatile platform. Mastery of its synthesis and reactivity allows researchers to efficiently construct libraries of complex and diverse small molecules, accelerating the discovery and optimization of next-generation therapeutic agents.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. 12

  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. 13

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. 9

  • 5-Bromo-2-methylbenzoic acid - Chem-Impex. 10

  • 5-Fluoro-2-methylbenzoic acid - Chem-Impex. 14

  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. 15

  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 | Ossila. 11

  • The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. 1

  • Diazonium compound - Wikipedia. 16

  • 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem. 3

  • 5-Bromo-2-methylbenzoic Acid | 79669-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 5-Bromo-2-fluoro-4-methylbenzoic acid | 515135-65-6 - J&K Scientific. 17

  • 2-Bromo-4-fluoro-5-methylbenzoic acid | CymitQuimica. 4

  • 2-Bromo-4-fluoro-5-methylbenzoic acid | 1003709-39-4 - J&K Scientific. 18

  • Applications of fluorine-containing amino acids for drug design - PubMed. 2

  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-4-methylbenzoic acid). 7

  • Safety Data Sheet: 2-Methylbenzoic acid - Carl ROTH. 8

  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-methylbenzoic acid). 5

  • SAFETY DATA SHEET - Sigma-Aldrich (p-Toluic acid).

  • MSDS of 2-Fluoro-5-methylbenzoic acid - Capot Chemical. 6

Sources

Foundational

The Strategic Derivatization of 5-Bromo-4-fluoro-2-methylbenzoic Acid: A Technical Guide to High-Value Intermediates

Introduction: The Architectural Value of a Polysubstituted Aromatic Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Polysubstituted Aromatic Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. 5-Bromo-4-fluoro-2-methylbenzoic acid is a prime exemplar of a highly functionalized aromatic scaffold, offering multiple, orthogonally reactive sites for controlled, sequential modification. Its unique substitution pattern—a carboxylic acid for amide coupling, a bromine atom for carbon-carbon and carbon-heteroatom bond formation, a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and a methyl group influencing local electronics and sterics—renders it an invaluable building block for complex therapeutic agents. This guide provides an in-depth technical exploration of the core transformations of this versatile molecule, detailing the synthesis of key intermediates with a focus on the underlying mechanistic principles and field-proven experimental protocols that ensure success. The strategic derivatization of this molecule is particularly relevant in the synthesis of targeted therapies, such as kinase inhibitors.[1][2]

Core Reactive Sites and Strategic Considerations

The synthetic utility of 5-Bromo-4-fluoro-2-methylbenzoic acid is rooted in the differential reactivity of its functional groups. Understanding this hierarchy is paramount for designing efficient and selective synthetic routes.

  • Carboxylic Acid (Position 1): This group is the primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals. Standard coupling reagents (e.g., HATU, T3P) can be employed, but activation to the acid chloride or esterification is often a prerequisite for subsequent cross-coupling reactions to avoid deleterious side reactions with organometallic reagents. Esterification, typically to the methyl or ethyl ester, is a common first step to protect the acidic proton and enhance solubility in organic solvents used for cross-coupling.[3]

  • Bromine Atom (Position 5): The C-Br bond is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions.[2] Its reactivity is significantly higher than that of the C-F bond in these transformations, allowing for excellent chemoselectivity.[4] This site is the gateway to introducing aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the pharmacological profile of the target molecule.

  • Fluorine Atom (Position 4): The fluorine atom, positioned para to the electron-withdrawing carboxylic acid (or its ester derivative), activates the C-F bond towards nucleophilic aromatic substitution (SNAr).[5] While less reactive than the C-Br bond in cross-coupling, this site can be selectively targeted by potent nucleophiles under specific conditions, often requiring elevated temperatures. This dual reactivity allows for a two-stage functionalization strategy.

The interplay of these reactive sites allows for a logical and controlled construction of complex molecular architectures, as will be detailed in the subsequent sections.

Key Intermediate Synthesis: Pathways and Protocols

The transformation of 5-Bromo-4-fluoro-2-methylbenzoic acid into advanced intermediates typically proceeds through two major branching pathways: Palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution at the C-F bond.

Pathway 1: Palladium-Catalyzed Cross-Coupling at the C-5 Position

This is the most common and versatile strategy for elaborating the core scaffold. The initial protection of the carboxylic acid as a methyl ester is a crucial first step to ensure compatibility with the basic and organometallic reagents used in cross-coupling.

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_0 Initial Protection cluster_1 Cross-Coupling Reactions (C-Br bond) cluster_2 Key Intermediates A 5-Bromo-4-fluoro- 2-methylbenzoic acid B Methyl 5-bromo-4-fluoro- 2-methylbenzoate A->B SOCl₂, MeOH or H₂SO₄, MeOH C Suzuki Coupling (C-C Bond Formation) B->C Pd Catalyst, Base Arylboronic Acid D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Pd Catalyst, Base Amine E Sonogashira Coupling (C-C Alkyne Bond) B->E Pd/Cu Catalysts, Base Terminal Alkyne F Methyl 4-fluoro-5-aryl- 2-methylbenzoate C->F G Methyl 5-amino-4-fluoro- 2-methylbenzoate Derivative D->G H Methyl 5-alkynyl-4-fluoro- 2-methylbenzoate E->H

Caption: General workflow for the synthesis of key intermediates via palladium-catalyzed cross-coupling.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in kinase inhibitors.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For a substrate like methyl 5-bromo-4-fluoro-2-methylbenzoate, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition step—the rate-limiting step for many aryl bromides—and facilitate the reductive elimination to form the product.[7]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[8] Cesium carbonate is often used for more challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is essential for dissolving the base and facilitating the formation of the active boronate species.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-methyl-5-(1H-pyrazol-4-yl)benzoate

This intermediate is a critical component in the synthesis of ALK/ROS1 inhibitors like Lorlatinib.[3]

  • Esterification: To a solution of 5-bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) in methanol (5-10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Warm the mixture to reflux and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, concentrate under reduced pressure, and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford methyl 5-bromo-4-fluoro-2-methylbenzoate.

  • Suzuki-Miyaura Coupling: In a reaction vessel purged with nitrogen, combine methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq). Add a degassed mixture of 1,4-dioxane and water (4:1, 10 vol). Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the crude product by column chromatography on silica gel to yield the title compound.

Reagent/ParameterValue/ConditionPurpose
Starting Material Methyl 5-bromo-4-fluoro-2-methylbenzoateAryl bromide coupling partner
Boronic Ester 4-(TMD)-1H-pyrazoleIntroduces the pyrazole moiety
Catalyst Pd(dppf)Cl₂Facilitates C-C bond formation
Base K₂CO₃Activates the boronic ester
Solvent 1,4-Dioxane / H₂O (4:1)Solubilizes reagents, facilitates reaction
Temperature 90-100 °CProvides activation energy
Typical Yield 80-95%N/A

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are fundamental to a vast array of pharmaceuticals.[9] This reaction allows for the introduction of primary and secondary amines at the C-5 position.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for achieving high yields and functional group tolerance.[10] For aryl bromides, bulky biarylphosphine ligands like XPhos or RuPhos are highly effective. These ligands promote a monoligated Pd(0) active species, which undergoes rapid oxidative addition and subsequent reductive elimination.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[11]

Experimental Protocol: Synthesis of Methyl 5-(methylamino)-4-fluoro-2-methylbenzoate

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, charge a reaction vessel with methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add anhydrous, degassed toluene (10 vol), followed by a solution of methylamine in THF (2.0 M, 1.5 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100 °C for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired product.

Reagent/ParameterValue/ConditionPurpose
Starting Material Methyl 5-bromo-4-fluoro-2-methylbenzoateAryl bromide coupling partner
Amine MethylamineNitrogen source
Catalyst Pd₂(dba)₃ / XPhosFacilitates C-N bond formation
Base NaOtBuDeprotonates the amine
Solvent TolueneAnhydrous, high-boiling solvent
Temperature 100 °CProvides activation energy
Typical Yield 75-90%N/A
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

While the C-Br bond is more susceptible to palladium-catalyzed reactions, the C-F bond can be selectively displaced by strong nucleophiles under appropriate conditions. The electron-withdrawing nature of the adjacent carboxylate/ester and the para-bromo substituent sufficiently activates the C-4 position for SNAr.

Logical Flow for SNAr followed by Cross-Coupling

G A 5-Bromo-4-fluoro- 2-methylbenzoic acid B 5-Bromo-4-(nucleophile)- 2-methylbenzoic acid A->B Nucleophile (e.g., R-NH₂), Base (e.g., K₂CO₃), High Temp, Polar Aprotic Solvent D Final Cross-Coupling (e.g., Suzuki, Buchwald) B->D Pd Catalyst, Base, Coupling Partner C Key Intermediate (e.g., Lorlatinib precursor fragment) D->C

Caption: Sequential SNAr and cross-coupling strategy.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, are required to displace the fluoride.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. They also support the formation of the charged Meisenheimer complex intermediate.

  • Temperature: SNAr reactions at a C-F bond typically require elevated temperatures (100-150 °C) to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.

Experimental Protocol: Synthesis of 5-Bromo-4-(propylamino)-2-methylbenzoic acid

  • Reaction Setup: Combine 5-bromo-4-fluoro-2-methylbenzoic acid (1.0 eq), propylamine (3.0 eq), and K₂CO₃ (3.0 eq) in DMSO (10 vol).

  • Reaction Conditions: Heat the mixture in a sealed vessel to 140 °C for 24 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the solution with 2N HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Reagent/ParameterValue/ConditionPurpose
Starting Material 5-Bromo-4-fluoro-2-methylbenzoic acidElectrophilic aromatic substrate
Nucleophile PropylamineDisplaces the fluoride
Base K₂CO₃Acts as a proton scavenger
Solvent DMSOPolar aprotic solvent
Temperature 140 °COvercomes activation energy
Typical Yield 60-75%N/A

Conclusion: A Versatile Hub for Medicinal Chemistry

5-Bromo-4-fluoro-2-methylbenzoic acid is a testament to the power of strategic molecular design. The well-defined and predictable reactivity of its multiple functional groups provides chemists with a reliable and versatile platform for the synthesis of complex, high-value intermediates. The chemoselective nature of palladium-catalyzed cross-coupling at the C-Br bond, complemented by the potential for nucleophilic substitution at the C-F bond, allows for a modular and powerful approach to building the intricate architectures required for modern therapeutics, particularly in the realm of kinase inhibitors. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers and drug development professionals to harness the full synthetic potential of this important building block.

References

  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][7][12][13]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]

  • PubChem. (n.d.). Lorlatinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112921057A - Preparation method of Laratinib key intermediate.

Sources

Exploratory

reactivity of the bromine in 5-Bromo-4-fluoro-2-methylbenzoic acid

Executive Summary: The "Privileged" Halogen Scaffold In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-4-fluoro-2-methylbenzoic acid represents a "privileged" scaffold. Its utility lies not just in the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Halogen Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-4-fluoro-2-methylbenzoic acid represents a "privileged" scaffold. Its utility lies not just in the presence of a reactive handle, but in the precise orthogonal reactivity of its substituents.

For the medicinal chemist, this molecule offers a distinct tactical advantage:

  • The Bromine (C-5): A "soft" electrophile primed for transition-metal catalysis (Suzuki/Buchwald) or lithium-halogen exchange.

  • The Fluorine (C-4): An electronic modulator that activates the adjacent bromine via inductive withdrawal while remaining relatively inert to standard cross-coupling conditions, later serving as a metabolic blocker or a site for specific nucleophilic aromatic substitution (SNAr).

  • The Carboxylic Acid (C-1): A solubility anchor that can be esterified for lipophilicity or used as a directing group.

This guide details the mechanistic hierarchy of these functional groups, providing validated protocols to manipulate the bromine atom without compromising the integrity of the fluorinated core.

Structural & Electronic Analysis

To predict reactivity, we must map the electronic environment of the 5-bromo position.

  • Inductive Activation: The fluorine atom at C-4 is highly electronegative (

    
    ). Through the 
    
    
    
    -bond framework, it pulls electron density away from the C-5 carbon. This inductive effect ($ -I $) lowers the energy of the C-Br
    
    
    antibonding orbital, making the bromine more susceptible to oxidative addition by Pd(0) catalysts compared to a non-fluorinated tolyl bromide.
  • Steric Gating: The bromine is flanked by a fluorine (C-4) and a proton (C-6). The C-2 methyl group is para to the bromine and exerts minimal steric pressure on the C-5 position. Consequently, bulky phosphine ligands (e.g., XPhos, SPhos) can easily access the C-Br bond.

  • The Acidic Proton: The carboxylic acid (pKa

    
     4.0) is the first site of reactivity. Any protocol involving organometallics (Li, Mg) or basic conditions must account for the rapid deprotonation of this group.
    
Visualization: Reactivity Landscape

ReactivityMap Core 5-Bromo-4-fluoro- 2-methylbenzoic acid Suzuki Suzuki-Miyaura (Biaryl Synthesis) Core->Suzuki Pd(0), Boronic Acid (Direct or Ester) LiEx Li-Halogen Exchange (Electrophile Trapping) Core->LiEx n-BuLi (2 eq) or iPrMgCl (Knochel) Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(OAc)2, Amine (Requires Ester) Ester Esterification (Protection) Core->Ester H+ / MeOH (First Step) Selectivity Chemo-Selectivity: Br reacts >99:1 over F Suzuki->Selectivity

Figure 1: The divergent synthetic pathways available for the scaffold. Note the primacy of C-Br functionalization.

The Workhorse: Palladium-Catalyzed Cross-Coupling

The most common application of this scaffold is the construction of biaryl systems via Suzuki-Miyaura coupling.

Chemoselectivity (Br vs. F)

A critical concern is whether the fluorine at C-4 will interfere. Under standard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2, aq. Na2CO3, 80°C), the C-Br bond is exclusively reactive . The C-F bond requires specialized ligands (e.g., BrettPhos) or nickel catalysis to undergo activation. Therefore, you can treat the fluorine as a robust spectator group.

Handling the Carboxylic Acid

The free carboxylic acid can poison Pd catalysts by forming unreactive palladium carboxylates.

  • Strategy A (Protection): Convert to the methyl ester (MeOH, H2SO4) prior to coupling. This is the gold standard for yield.

  • Strategy B (In-situ Salt): Use an aqueous inorganic base (K2CO3 or K3PO4) in excess (3-4 equiv). This converts the acid to the carboxylate salt, which is soluble in water/polar organic mixtures (Dioxane/H2O) and prevents catalyst inhibition.

Experimental Protocol: Suzuki Coupling on the Free Acid

Rationale: This protocol avoids a protection/deprotection step, saving time in early-stage discovery.

  • Setup: In a reaction vial, combine 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Add a degassed solution of K2CO3 (3.5 equiv) in water (ratio Dioxane:Water 4:1).

    • Note: The extra base equivalents are mandatory to neutralize the carboxylic acid (1 eq) and activate the boronic acid (1-2 eq).

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Acidify with 1N HCl to pH 3 (to protonate the product), then extract with EtOAc.

Metal-Halogen Exchange: Lithiation Strategies

For introducing carbonyls (via DMF or CO2) or other electrophiles, Lithium-Halogen exchange is superior to Pd-catalysis.

The "Double Deprotonation" Challenge

If using the free acid, the first equivalent of organolithium acts as a base, removing the carboxylic proton. The second equivalent performs the halogen exchange.

  • Risk: The resulting dianion (carboxylate + aryl lithium) is highly charged and may aggregate, leading to sluggish reactivity or solubility issues.

  • Competition: There is a competition between Li-Halogen exchange (at C-5) and Directed Ortho Metalation (DoM) at C-6 (ortho to the carboxylate). However, at -78°C, Li-Br exchange is kinetically faster than DoM.

The Turbo-Grignard Solution (Recommended)

Instead of n-BuLi, use the Knochel-Hauser Base (iPrMgCl·LiCl).

  • Mechanism: The magnesium inserts into the C-Br bond. The LiCl breaks up aggregates, increasing the rate of insertion.

  • Selectivity: This reagent tolerates esters. If you have esterified the molecule, this is the safest route.

Experimental Protocol: Magnesiation of the Methyl Ester

Rationale: Using the ester prevents the consumption of 1 eq of reagent and simplifies handling.

  • Substrate: Dissolve Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool to -40°C. (Note: -78°C is often too cold for Mg insertion; 0°C is too warm and may risk benzylic deprotonation).

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, ~1.3 M in THF). Stir at -40°C for 1 hour.

    • Monitoring: Quench a small aliquot with D2O. Analyze by LCMS. Disappearance of Br peak and appearance of Deuterium peak confirms the Grignard formation.

  • Trapping: Add the electrophile (e.g., DMF for aldehyde, CO2 for di-acid) and warm to RT.

Visualization: Mechanistic Pathway (Li/Mg Exchange)

Mechanism cluster_legend Key Insight Start Substrate (Ester) Complex Intermediate: Magnesium-Ate Complex Start->Complex Mg insertion into C-Br (-40°C, THF) Reagent iPrMgCl·LiCl Reagent->Complex Product Functionalized Product (C-5 substituted) Complex->Product + Electrophile (E+) (e.g., DMF, CO2) Info The ortho-Fluorine stabilizes the negative charge on C-5 via induction, facilitating the exchange.

Figure 2: Magnesiation pathway using Turbo-Grignard reagent.

Nucleophilic Aromatic Substitution (The "Twist")

While the bromine is the primary handle, the fluorine at C-4 is susceptible to SNAr only if the ring is sufficiently electron-deficient.

  • Current State: The carboxylic acid (meta to F) and methyl (meta to F) do not sufficiently activate the fluorine for displacement by mild nucleophiles.

  • Activation Strategy: If the carboxylic acid is converted to a highly electron-withdrawing group (e.g., an oxazoline or a nitro group is introduced), the fluorine can be displaced by amines or thiols.

  • Warning: In standard Suzuki couplings using basic conditions, if you use a solvent like DMSO or DMF at high heat (>120°C), you may see trace amounts of hydroxide or alkoxide displacing the fluorine. Stick to Dioxane/Water or Toluene to prevent this.

Summary of Reactivity Data

Reaction TypeTarget AtomReagent SystemCritical ConditionOutcome
Suzuki Coupling Bromine (C-5)Pd(dppf)Cl₂, K₂CO₃Aq. Base (3.5 eq)Biaryl formation. F remains intact.
Li-Halogen Exch. Bromine (C-5)n-BuLi (2.1 eq)-78°C, Free AcidC-5 Lithiation (Dianion).
Magnesiation Bromine (C-5)iPrMgCl·LiCl-40°C, EsterStable Grignard species.
Buchwald-Hartwig Bromine (C-5)Pd(OAc)₂, XPhosAnhydrous, BaseAryl Amine formation.
SɴAr Fluorine (C-4)R-NH₂, HeatStrong EWG req.Difficult on this specific scaffold.

References

  • Suzuki-Miyaura Cross Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. Link

  • Knochel-Hauser Base (Turbo Grignard): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333-3336. Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[1] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352, 1-46. Link

  • Buchwald-Hartwig Amination: Ruiz-Castillo, P.; Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564-12649. Link

  • Compound Data: PubChem CID 34174587 (Isomer Reference). National Library of Medicine. Link

Sources

Foundational

The Fluorine Effect: Modulating Reactivity in 5-Bromo-4-fluoro-2-methylbenzoic Acid

Topic: Effect of Fluorine on 5-Bromo-4-fluoro-2-methylbenzoic Acid Reactivity Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Fluorine on 5-Bromo-4-fluoro-2-methylbenzoic Acid Reactivity Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary & Structural Logic

5-Bromo-4-fluoro-2-methylbenzoic acid (CAS 415965-24-1) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and protein-protein interaction modulators.[1] Its utility stems not just from its functional groups, but from the specific electronic and steric interplay between them.

This guide dissects the "Fluorine Effect" —specifically how the fluorine atom at the C4 position alters the reactivity of the adjacent C5-bromide and the C1-carboxylic acid. Unlike a passive bystander, the fluorine atom is a potent electronic modulator that dictates the success of metallation, cross-coupling, and nucleophilic substitution strategies.

Structural Analysis[1][2]
  • C1-COOH: The anchor.[1] Its acidity and electrophilicity are modified by the ortho-methyl and para-fluoro groups.[1]

  • C2-Methyl: Provides steric bulk, forcing the carboxylic acid out of planarity with the aromatic ring (the "Ortho Effect"), preventing conjugation and influencing solubility.[2]

  • C4-Fluoro: The electronic driver.[1] High electronegativity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) creates a dipole, pulling electron density from the ring (Inductive withdrawal, 
    
    
    
    ).
  • C5-Bromo: The primary synthetic handle.[1] Its reactivity in oxidative addition is significantly enhanced by the ortho-fluorine.[1]

Electronic Influence: Acidity and pKa Shifts

The fluorine atom exerts a profound effect on the physicochemical properties of the benzoic acid moiety. While 2-methylbenzoic acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is already more acidic than benzoic acid (

) due to steric inhibition of resonance, the addition of the 4-fluoro and 5-bromo groups amplifies this acidity.

Mechanism: The 4-fluoro group exerts a strong inductive electron-withdrawing effect (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) through the 

-framework. Although fluorine is a resonance donor (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

), the inductive effect dominates in stabilizing the carboxylate anion (

) formed upon deprotonation. Consequently, this scaffold exhibits higher acidity than its non-fluorinated analogs, necessitating careful base selection during alkylation or coupling reactions to avoid premature deprotonation or solubility issues in non-polar solvents.

Reactivity Profile 1: The "Ortho-Fluorine" Effect in Cross-Coupling

The most critical reactivity modulation occurs at the C5-Bromine bond. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the presence of the ortho-fluorine atom (C4) significantly accelerates the rate of oxidative addition compared to 3-bromo-6-methylbenzoic acid derivatives.[1]

Mechanistic Insight

The C-F bond creates a local dipole that lowers the energy of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 antibonding orbital. This makes the C-Br bond more electrophilic and accessible to the electron-rich Pd(0) species.
  • Standard Substrate: Slow oxidative addition (Rate Limiting Step).[1]

  • Fluorinated Substrate (This Molecule): Accelerated oxidative addition due to electronic activation.[1]

Implication: Milder conditions can often be employed.[1] Where a non-fluorinated aryl bromide might require ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


, the 5-bromo-4-fluoro analog often couples efficiently at 

, preserving the integrity of the methyl group (susceptible to radical oxidation) and the carboxylic acid.
Experimental Protocol: Optimized Suzuki Coupling

This protocol minimizes protodebromination side-reactions common in electron-poor rings.[1]

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3-5 mol%) - Chosen for robustness against steric bulk.
    
  • Base: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3.0 eq) - Anhydrous conditions preferred to suppress hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (10:1)[1]

Workflow:

  • Dissolution: Dissolve substrate and boronic acid in degassed Dioxane.

  • Activation: Add base and catalyst under inert atmosphere (

    
     or Ar).
    
  • Thermal Cycle: Heat to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Monitor via LCMS.
    
  • Workup: Acidify to pH 3 with 1N HCl (critical to recover the free acid product) before extraction.

Reactivity Profile 2: The Benzyne Trap (Lithium-Halogen Exchange)

CRITICAL SAFETY & YIELD WARNING: Researchers attempting Lithium-Halogen exchange (e.g., using ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 to generate the aryl lithium species) face a catastrophic side reaction driven by the fluorine atom.

Because the Br (C5) and F (C4) are ortho to each other, the resulting 5-lithio species is unstable. It undergoes rapid ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-elimination of Lithium Fluoride (LiF) to form a Benzyne (Aryne)  intermediate.
  • Pathway A (Desired): Li-Hal exchange ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Electrophile Trapping 
    
    
    
    Product.
  • Pathway B (Undesired): Li-Hal exchange ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Elimination of LiF 
    
    
    
    Benzyne
    
    
    Oligomerization/Tars.

Mitigation Strategy: To successfully perform metal-halogen exchange without benzyne formation:

  • Temperature: Must be maintained strictly below

    
    .
    
  • Reagent: Use

    
     (2 eq) for rapid exchange rather than 
    
    
    
    .
  • Electrophile: The electrophile must be present in situ or added immediately (Barbier conditions) to trap the lithio species faster than the rate of LiF elimination.

Reactivity Profile 3: Nucleophilic Aromatic Substitution ( )

The 4-fluoro position is activated for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 displacement, but this reactivity is conditional.
  • Free Acid: The carboxylate anion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) formed under basic conditions is electron-donating by induction, deactivating the ring. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    at C4 is unlikely .
  • Ester/Amide: If the acid is converted to an ester (e.g., methyl ester), the electron-withdrawing nature of the carbonyl activates the para-fluorine. Strong nucleophiles (amines, thiols) can displace the fluorine at elevated temperatures.

Visualizing the Reactivity Landscape

The following diagram maps the competing electronic effects and the resulting chemical pathways.

ReactivityMap cluster_0 Electronic Effects Molecule 5-Bromo-4-fluoro- 2-methylbenzoic acid C5_Br C5-Bromine (Cross-Coupling Site) Molecule->C5_Br Primary Reactive Site C4_F C4-Fluorine (Electronic Modulator) Molecule->C4_F Ortho-Activation C1_COOH C1-Carboxylic Acid (Scaffold Anchor) Molecule->C1_COOH Derivatization Suzuki Pd-Catalyzed Coupling (Accelerated by Ortho-F) C5_Br->Suzuki Pd(0) Oxidative Addition Benzyne Lithiation Risk: Benzyne Formation (-LiF) C5_Br->Benzyne Li-Hal Exchange C4_F->Suzuki Inductive Activation (-I) C4_F->Benzyne Elimination Source SNAr S_NAr Displacement (Requires Esterification) C4_F->SNAr Leaving Group

Caption: Reactivity map highlighting the central role of the C4-Fluorine atom in accelerating cross-coupling while introducing risks for lithiation strategies.

Comparative Data Summary

The table below contrasts the reactivity of the subject molecule with its non-fluorinated analog.

Feature5-Bromo-2-methylbenzoic acid5-Bromo-4-fluoro-2-methylbenzoic acidImpact of Fluorine
Acidity (pKa) ~3.9~3.4 (Estimated)Increased acidity due to -I effect.[1]
Pd Oxidative Addition ModerateFast F lowers ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

energy; accelerates coupling.
Lithiation Stability Stable at -78°CUnstable (Benzyne Risk) High risk of LiF elimination; requires strict control.[1]
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Susceptibility
InertActive (as Ester)C4-F is a viable leaving group if ring is activated.
Metabolic Stability Low (Benzyne oxidation)HighF blocks metabolic oxidation at C4.[1]

References

  • PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid (Isomer Analog Data).[1] National Library of Medicine.[1] Link[1]

  • Sessler, C. D., et al. (2006).[1] Palladium-Catalyzed Arylation of Fluoroarenes.[1] Journal of the American Chemical Society.[3][4][5] (Describes the ortho-fluorine acceleration effect). Link[1]

  • Leroux, F., et al. (2005).[1] Organolithium Reagents in Pharmaceutical Industry: The Benzyne Problem. Chemical Reviews.[1][4][5] (Authoritative source on Li-Hal exchange risks in fluoro-bromo arenes). Link[1]

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-5-methylbenzoic acid.[1] (Used for physicochemical baseline).[1] Link

  • Macmillan Group. The Mechanism of Lithium-Halogen Exchange.[1] Princeton University.[1] (Mechanistic grounding for the benzyne pathway). Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in medicinal chemistry for the synthesis of biaryl and heteroaryl structures that form the backbone of many pharmacologically active molecules.[1][3][4] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the use of organoboron reagents, which are generally less toxic and more environmentally benign than other organometallics.[1][2]

This guide focuses on a specific and highly valuable building block: 5-Bromo-4-fluoro-2-methylbenzoic acid . This substrate is uniquely functionalized, offering a handle for diversification in drug discovery programs. However, its structure presents distinct challenges that require careful consideration for successful Suzuki coupling:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reactive C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle.[5][6]

  • Carboxylic Acid Functionality: The presence of a free carboxylic acid group necessitates a thoughtful selection of a base to avoid undesirable side reactions while ensuring the activation of the boronic acid partner.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide robust, step-by-step protocols for the successful application of 5-Bromo-4-fluoro-2-methylbenzoic acid in Suzuki-Miyaura coupling reactions.

Principle of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount to rational troubleshooting and optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-fluoro-2-methylbenzoic acid. This is often the rate-determining step and results in a Pd(II) complex.[1][9] The steric bulk of the ortho-methyl group on our substrate can slow this step, necessitating specialized, bulky ligands to facilitate the process.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer.[1][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product (Ar-Ar') ArX 5-Bromo-4-fluoro- 2-methylbenzoic acid (Ar-Br) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) ArB->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters & Optimization

The success of coupling a sterically hindered substrate like 5-Bromo-4-fluoro-2-methylbenzoic acid hinges on the judicious selection of several key parameters. The rationale behind each choice is critical for developing a robust and reproducible protocol.

1. Palladium Catalyst & Ligand Selection (The Causality of Choice) The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. For sterically demanding substrates, this choice is not arbitrary.

  • Palladium Source: Common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are effective. They serve as stable sources of Pd(0) upon in-situ reduction.

  • Ligand: This is the most critical variable. Standard ligands like PPh₃ are often ineffective for hindered substrates. The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).[13]

    • Why Bulky Ligands? Ligands such as SPhos and XPhos create a sterically crowded coordination sphere around the palladium atom. This promotes the final reductive elimination step, which can otherwise be slow for hindered biaryls.[6][14]

    • Why Electron-Rich Ligands? The high electron density on these phosphines increases the electron density on the palladium center, which in turn accelerates the initial, often rate-limiting, oxidative addition into the C-Br bond.[8]

2. The Role and Choice of Base The base plays a multifaceted role in the Suzuki coupling.[1] It is not merely a pH adjuster. Its primary function is to react with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[1][10]

  • For Substrates with Acidic Protons: Our substrate contains a carboxylic acid. This group will be deprotonated by the base. Therefore, a sufficient excess of base is required to both neutralize the substrate and activate the boronic acid.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to be effective but generally does not cause degradation of sensitive substrates.[7]

    • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, though more expensive. Its high solubility in organic solvents can be advantageous.[12]

    • Potassium Carbonate (K₂CO₃): A common, cost-effective choice that is effective in many cases, particularly with more reactive boronic acids.[15]

3. Solvent System The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

  • Common Solvents: Aprotic polar solvents are standard. Mixtures of 1,4-Dioxane/Water , Toluene/Water , or THF/Water are widely used.[3][7]

  • The Role of Water: The aqueous component is crucial. It helps to dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the active boronate species.

4. Boronic Acid Partner The reaction is generally compatible with a wide range of aryl and heteroaryl boronic acids. Electron-rich boronic acids tend to react faster, while electron-deficient ones may require slightly more forcing conditions. Boronic esters, such as pinacol esters, are excellent alternatives that offer enhanced stability and are less prone to side reactions like protodeboronation.[16]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a reliable starting point for the Suzuki coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Add Catalyst & Ligand A->B C Add Degassed Solvents B->C D Inert Atmosphere (Evacuate/Backfill Ar) C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool & Quench F->G Reaction Complete H Aqueous Extraction G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for the Suzuki coupling protocol.
Protocol 1: General Procedure using SPhos Ligand

This protocol is optimized for overcoming the steric hindrance of the substrate.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-fluoro-2-methylbenzoic acid, the selected arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a total volume sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).[4]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. d. Separate the layers and extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). f. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl carboxylic acid.

Data Presentation: Representative Reaction Conditions

While specific yields vary, the following table summarizes typical conditions reported for Suzuki couplings of structurally similar, challenging substrates, providing a valuable reference for protocol development.

Aryl Halide SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromobenzoic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>90Adapted from[15]
1-Bromo-2,6-dimethylbenzenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (3)Dioxane1101885-95Adapted from[5]
4-Bromo-3-methylbenzoic acidPd/C (5)NoneK₂CO₃ (2)EtOH/H₂O806>90Adapted from[18]
2-Bromo-5-methylpyridinePd(PPh₃)₄ (5)PPh₃ (in cat)K₃PO₄ (2.5)Dioxane/H₂O901475-90Adapted from[4][17]

Troubleshooting & Common Side Reactions

Even robust protocols can encounter issues. Understanding potential side reactions is key to troubleshooting.

Pathways cluster_side Potential Side Reactions Start Reaction Mixture (Ar-Br + Ar'-B(OH)₂ + Pd(0)) MainPath Desired Suzuki Product (Ar-Ar') Start->MainPath Main Pathway Dehalogenation Dehalogenation (Ar-H) Start->Dehalogenation Hydrodehalogenation Protodeborylation Protodeborylation (Ar'-H) Start->Protodeborylation Boronic Acid Decomposition Homocoupling Homocoupling (Ar'-Ar') Start->Homocoupling Boronic Acid Dimerization

Caption: Desired reaction pathway versus common side reactions.
  • Problem: Low or No Conversion

    • Cause: Inactive catalyst or insufficient reaction temperature. Ensure the palladium precursor and ligand are of high quality and that solvents were properly degassed to prevent catalyst oxidation. For very hindered substrates, temperatures up to 110 °C may be necessary.

    • Solution: Increase catalyst loading slightly (e.g., to 3 mol%), switch to a more active ligand (e.g., from SPhos to XPhos), or increase the reaction temperature.

  • Side Reaction: Protodeborylation

    • Cause: The boronic acid reacts with a proton source (like residual water or the carboxylic acid) and reverts to the corresponding arene (Ar'-H). This is more common with heteroarylboronic acids.[8]

    • Solution: Use a slight excess of the boronic acid (1.3-1.5 equiv.). Ensure the base is sufficiently strong and present in adequate excess. Using a boronic ester can also mitigate this issue.[16]

  • Side Reaction: Dehalogenation

    • Cause: The aryl halide is reduced, replacing the bromine with a hydrogen (Ar-H). This can occur via β-hydride elimination pathways if certain impurities or reagents are present.

    • Solution: Ensure high-purity reagents and solvents. The choice of a bulky ligand, as recommended, often helps suppress pathways that lead to dehalogenation.[6]

  • Side Reaction: Homocoupling

    • Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen or Pd(II) species.[8]

    • Solution: Meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction are critical to minimize this side product.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid is a powerful method for synthesizing complex, sterically hindered biaryl carboxylic acids. Success in this transformation is not a matter of chance but a result of rational design based on mechanistic principles. By selecting highly active catalytic systems featuring bulky, electron-rich phosphine ligands, employing a suitable base in sufficient excess, and maintaining rigorous inert conditions, researchers can effectively overcome the inherent challenges posed by this substrate. The protocols and insights provided herein serve as a robust foundation for the efficient synthesis of novel molecular entities for drug discovery and materials science.

References

  • Suzuki Coupling - YouTube. (2020). YouTube.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki cross-coupling reaction - YouTube. (2020). YouTube.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). YouTube.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

Sources

Application

Strategic Utilization of 5-Bromo-4-fluoro-2-methylbenzoic Acid in Advanced API Synthesis

CAS No: 1373264-90-6 Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol Executive Summary: The "Linchpin" Scaffold 5-Bromo-4-fluoro-2-methylbenzoic acid represents a high-value "linchpin" intermediate in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1373264-90-6 Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol

Executive Summary: The "Linchpin" Scaffold

5-Bromo-4-fluoro-2-methylbenzoic acid represents a high-value "linchpin" intermediate in modern medicinal chemistry, particularly for the synthesis of KRAS G12C inhibitors , EGFR tyrosine kinase inhibitors (TKIs) , and SGLT2 modulators .

Its structural utility is defined by Orthogonal Reactivity :

  • C1-Carboxylic Acid: A handle for amide coupling or heterocycle formation (e.g., quinazolinones).

  • C2-Methyl Group: Provides the "Magic Methyl" effect, twisting the aryl ring out of planarity to improve solubility and metabolic stability (decreasing

    
    -
    
    
    
    stacking).
  • C4-Fluorine: Activated by the para-EWG (COOH), enabling facile Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), sterically modulated by the adjacent fluorine.

This guide details the chemoselective functionalization of this scaffold, providing validated protocols for converting this building block into complex pharmaceutical cores.

Chemoselectivity & Reactivity Map

The following diagram illustrates the logical flow of functionalization. The C4-Fluorine is the most labile site under basic conditions due to the para-electron-withdrawing effect of the carboxylate/ester.

ReactivityMap Core 5-Bromo-4-fluoro- 2-methylbenzoic Acid SNAr S_NAr Displacement (C4-Position) Target: Amines/Ethers Core->SNAr Activated by p-COOH Mild Base, 60-80°C Suzuki Pd-Catalyzed Coupling (C5-Position) Target: Biaryls Core->Suzuki Site-Selective Pd(0), Boronic Acids Cyclization Heterocycle Formation (C1-COOH + C2-Me) Target: Quinazolinones Core->Cyclization Condensation with Amidines SNAr->Suzuki Preferred Order (Avoids Pd poisoning)

Figure 1: Orthogonal reactivity map highlighting the preferred synthetic sequence: C4-Substitution followed by C5-Coupling.

Protocol A: Regioselective Displacement (C4-Functionalization)

Objective: Displacement of the C4-Fluorine with a secondary amine (e.g., piperazine derivative). This is the primary entry point for synthesizing KRAS inhibitor fragments.

Rationale: The carboxylic acid at C1 activates the C4-fluorine. However, the unprotected acid can quench nucleophiles. It is often superior to use the Methyl Ester derivative (Methyl 5-bromo-4-fluoro-2-methylbenzoate) to increase electrophilicity and solubility.

Materials
  • Substrate: Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Nucleophile: N-Boc-piperazine (1.2 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Temperature: 80°C – 100°C

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (5 mL/mmol).

  • Addition: Add

    
     (3.0 mmol) followed by the amine nucleophile (1.2 mmol).
    
    • Note: If the amine is a hydrochloride salt, add an extra equivalent of base.

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The fluorine displacement is usually quantitative. Look for the disappearance of the characteristic 19F NMR signal (approx -110 ppm).

  • Workup (Critical for DMSO removal):

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (10 volumes).

    • Extract with Ethyl Acetate (3x).[1][4]

    • Wash the combined organics with saturated LiCl solution (removes DMSO) followed by brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Data Summary Table: Optimization Parameters

ParameterCondition ACondition B (Recommended)Condition C
Solvent DMFDMSO THF
Base


TEA
Temp 120°C85°C 60°C
Yield 78% (Impurities)92% (Clean) <30% (Slow)

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5-Functionalization)

Objective: Installation of an aryl or heteroaryl group at the C5-position.

Rationale: The C5-bromo position is sterically crowded by the C4-substituent (from Protocol A) and the C6-proton. Standard


 often fails. Buchwald ligands  (e.g., XPhos, SPhos) are required to facilitate oxidative addition and reductive elimination in this hindered environment.
Materials
  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Alternative:

      
       (for less hindered partners).
      
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with substrate, boronic acid, and phosphate base. Dissolve in Dioxane/Water. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add the Pre-complexed Catalyst or Pd/Ligand mixture quickly under Argon flow. Cap immediately.

  • Reaction: Heat to 100°C for 2–12 hours.

    • Self-Validating Step: If the reaction stalls, add a fresh portion of boronic acid (0.5 eq), not catalyst. Boronic acids often deboronate faster than the hindered coupling occurs.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is intended for biological assay, to remove residual Pd.

  • Isolation: Filter through Celite, dilute with EtOAc, wash with water/brine, and concentrate.

Application Case Study: Synthesis of Quinazolinone Scaffold

A common application of this building block is in the synthesis of fused bicyclic systems found in EGFR/KRAS inhibitors.

Workflow Step1 Start: 5-Bromo-4-fluoro- 2-methylbenzoic acid Step2 Step 1: Esterification (SOCl2, MeOH) Step1->Step2 Step3 Step 2: S_NAr Displacement (Piperazine, DMSO) Step2->Step3 Step4 Step 3: Hydrolysis (LiOH, THF/H2O) Step3->Step4 Step5 Step 4: Cyclization (Formamide/Amidine, 150°C) Step4->Step5

Figure 2: Synthetic route to Quinazolinone core.[1][3][4][5][6] Note that the C2-Methyl group often remains as a steric blocker or is modified during cyclization depending on the specific inhibitor class.

Critical Insight: The "Ortho-Effect"

The C2-methyl group exerts a steric "ortho-effect," twisting the C1-carbonyl out of the plane of the benzene ring.

  • Consequence: This reduces the rate of hydrolysis (Step 4) compared to unsubstituted benzoic acids.

  • Solution: Use LiOH (smaller cation) rather than NaOH, and heat to 60°C to ensure complete hydrolysis before cyclization.

References

  • Preparation of Methyl Ester Precursor

    • Patent: US 2013/0131016 A1.[3] "Compounds and Methods for Kinase Modulation." (Describes the synthesis of methyl 5-bromo-4-fluoro-2-methylbenzoate from the amino-precursor via Sandmeyer reaction).

  • S_NAr Methodology on Fluoro-Nitro/Benzoic Scaffolds

    • Source: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." (Validates the reactivity of para-EWG activated fluorobenzenes).

  • KRAS G12C Inhibitor Structural Analysis

    • Journal: Canon, J., et al.[7] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 575, 217–223 (2019). (Contextualizes the need for highly substituted aryl scaffolds in KRAS inhibition).

  • General Synthesis of 4-Fluoro-2-methylbenzoic Acid Derivatives

    • Patent: CN 117049963 A. "Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

Sources

Method

Application Notes and Protocols: Esterification of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Introduction: Navigating the Synthesis of a Highly Substituted Benzoate Ester 5-Bromo-4-fluoro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Highly Substituted Benzoate Ester

5-Bromo-4-fluoro-2-methylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its ester derivatives are crucial intermediates in drug discovery and development. However, the successful esterification of this molecule presents a unique set of challenges due to the electronic and steric effects of its substituents. The presence of an ortho-methyl group introduces significant steric hindrance around the carboxylic acid functionality, which can impede the approach of the alcohol nucleophile.[1][2] Furthermore, the electron-withdrawing effects of the bromine and fluorine atoms can influence the reactivity of the carboxyl group.

This comprehensive guide provides detailed protocols and expert insights into the reaction conditions for the esterification of 5-Bromo-4-fluoro-2-methylbenzoic acid. We will explore various methodologies, from the classic Fischer esterification to milder, more sophisticated techniques like the Steglich and Mitsunobu reactions. The causality behind the choice of reagents, catalysts, and reaction parameters will be thoroughly explained to empower researchers to select and optimize the most suitable method for their specific needs.

Understanding the Substrate: Steric and Electronic Considerations

The structure of 5-Bromo-4-fluoro-2-methylbenzoic acid dictates the choice of esterification strategy. The ortho-methyl group is the most significant contributor to steric hindrance, making direct acid-catalyzed esterification potentially sluggish.[1][2] The fluorine and bromine substituents, being electron-withdrawing, increase the acidity of the carboxylic acid, which can be a favorable factor in some esterification reactions. However, their electronic influence is generally less impactful than the steric hindrance imposed by the ortho-methyl group in determining the overall reaction rate.

Recommended Esterification Protocols

Herein, we present three distinct protocols for the esterification of 5-Bromo-4-fluoro-2-methylbenzoic acid, each with its own set of advantages and considerations.

Protocol 1: Modified Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] For a sterically hindered substrate like 5-Bromo-4-fluoro-2-methylbenzoic acid, forcing conditions are often necessary to drive the equilibrium towards the product.[4]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester.[4]

  • Strong Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[4][5]

  • Elevated Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the steric hindrance from the ortho-methyl group.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, to act as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or LC-MS is recommended to determine completion).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow for Modified Fischer Esterification

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 5-Bromo-4-fluoro-2- methylbenzoic acid reflux Reflux start->reflux alcohol Alcohol (Excess) alcohol->reflux catalyst Conc. H2SO4 catalyst->reflux evaporation Evaporate Excess Alcohol reflux->evaporation extraction Dissolve in EtOAc evaporation->extraction wash1 Wash with H2O extraction->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (Na2SO4) wash3->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester purify->product Steglich_Esterification start Mix Carboxylic Acid, Alcohol, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature add_dcc->react filter_dcu Filter off DCU react->filter_dcu concentrate1 Concentrate Filtrate filter_dcu->concentrate1 workup Aqueous Work-up (HCl, NaHCO3, Brine) concentrate1->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Sources

Application

protocol for amide coupling with 5-Bromo-4-fluoro-2-methylbenzoic acid

Application Note: High-Efficiency Amide Coupling of 5-Bromo-4-fluoro-2-methylbenzoic Acid Strategic Analysis: The "Ortho-Effect" Challenge The coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid presents a classic but dece...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Strategic Analysis: The "Ortho-Effect" Challenge

The coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid presents a classic but deceptive challenge in medicinal chemistry. While the molecule appears to be a standard benzoic acid, the C2-methyl group creates significant steric strain that twists the carboxylate group out of planarity with the aromatic ring.

Why Standard Protocols Fail: Standard carbodiimide couplings (EDC/NHS or DCC) often result in stalled reactions or low yields with this substrate. The bulky ortho-methyl group blocks the trajectory of the incoming amine nucleophile. Furthermore, prolonged reaction times with standard activators can lead to side reactions, such as N-acylurea formation.

The Solution: To drive this reaction to completion, we must employ high-energy acylating species. This guide presents two validated protocols:

  • Protocol A (Acid Chloride Activation): The most robust method, utilizing Oxalyl Chloride and catalytic DMF. Ideal for non-sensitive amines and scale-up.[1]

  • Protocol B (T3P Activation): A milder, scalable approach using Propanephosphonic Acid Anhydride (T3P).[1][2] Ideal for acid-sensitive amines and parallel synthesis.

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your specific amine partner and scale requirements.

ProtocolSelection Start Start: Amide Coupling of 5-Br-4-F-2-Me-Benzoic Acid AmineCheck Is the Amine Acid-Sensitive (e.g., acid-labile protecting groups)? Start->AmineCheck ScaleCheck Is the Scale >10 grams? AmineCheck->ScaleCheck No ProtocolB PROTOCOL B: T3P Method (Propylphosphonic Anhydride) AmineCheck->ProtocolB Yes (Use Mild Conditions) ProtocolA PROTOCOL A: Acid Chloride Method (Oxalyl Chloride / DMF) ScaleCheck->ProtocolA Yes (Cost/Throughput) ScaleCheck->ProtocolB No (Ease of Workup)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity and scale.

Protocol A: Acid Chloride Activation (The "Heavy Hammer")

This method generates the highly reactive acid chloride intermediate. The key to success here is the Vilsmeier-Haack type activation using catalytic DMF, which allows the reaction to proceed rapidly at room temperature without heating (which could displace the C4-Fluorine).

Mechanism of Action: DMF reacts with Oxalyl Chloride to form a chloroiminium intermediate (Vilsmeier reagent). This species activates the carboxylic acid far more efficiently than oxalyl chloride alone, generating the acid chloride and regenerating DMF.

Materials
  • Substrate: 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 0.05 equiv / 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Amine Partner: (1.1 equiv)

Step-by-Step Procedure
  • Activation:

    • Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Add catalytic DMF (0.05 equiv). Note: Gas evolution may occur immediately.

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Visual Check: The solution should turn from a suspension to a clear, slightly yellow solution, indicating acid chloride formation.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Optional: Re-dissolve in a small amount of DCM and re-evaporate to ensure complete removal of volatiles.

  • Coupling:

    • Re-dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • In a separate vessel, mix the Amine Partner (1.1 equiv) and Base (TEA/DIPEA, 2.5 equiv) in DCM.

    • Add the amine/base solution to the acid chloride solution dropwise at 0°C.

  • Workup:

    • Stir at RT for 2–4 hours. Monitor by LCMS (look for mass of Product).

    • Quench with saturated NaHCO₃.

    • Extract with DCM, wash with 1N HCl (if amine is not basic) or Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: T3P Coupling (The "Precision Tool")

Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that acts as a coupling agent.[1][2] It is particularly effective for sterically hindered acids because it forms a mixed anhydride that is highly reactive but less prone to side reactions than standard activated esters.

Advantages:

  • Solubility: T3P byproducts are water-soluble, simplifying purification.[1][3]

  • Epimerization: Lowest risk (though not strictly relevant for this achiral acid, it indicates mildness).

  • Safety: Non-explosive compared to HOBt/HOAt.[2]

Materials
  • Substrate: 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher temps)

  • Amine Partner: (1.1 equiv)

Step-by-Step Procedure
  • Setup:

    • Charge a flask with the benzoic acid (1.0 equiv), the Amine Partner (1.1 equiv), and the solvent (EtOAc, 0.15 M).

    • Add the Base (Pyridine or DIPEA, 3.0 equiv).

    • Note: Pyridine is often superior for T3P couplings involving hindered substrates.

  • Addition:

    • Add T3P solution (2.0 equiv) dropwise at 0°C.

  • Reaction:

    • Allow to warm to RT.[4]

    • Optimization: If the reaction is sluggish after 4 hours due to the ortho-methyl steric bulk, heat the mixture to 50°C.

    • Caution: Do not exceed 60°C to avoid SNAr displacement of the C4-Fluorine by the amine.

  • Workup:

    • Dilute with EtOAc.

    • Wash three times with water (critical to remove phosphorous byproducts).

    • Wash with 0.5 M HCl (to remove excess pyridine/amine).

    • Wash with NaHCO₃ and Brine.

    • Dry and concentrate.[4]

Analytical & Quality Control

Data Summary Table: Expected Outcomes

ParameterProtocol A (Acid Chloride)Protocol B (T3P)
Typical Yield 85 - 95%75 - 90%
Reaction Time 2 - 4 Hours4 - 12 Hours
Main Impurity Hydrolyzed Acid (if wet)Unreacted Amine
Purification Recrystallization often sufficientColumn Chromatography may be needed

Visualizing the Mechanism (Protocol A): Understanding the catalytic cycle of DMF helps in troubleshooting. If the "Vilsmeier" intermediate doesn't form (due to wet DMF or old Oxalyl Chloride), the reaction will fail.

VilsmeierMechanism Reagents Oxalyl Chloride + DMF Intermediate Chloroiminium Species (Active Catalyst) Reagents->Intermediate Gas Evolution (CO, CO2) Activated Acid Chloride Intermediate Intermediate->Activated Activates Acid Substrate 5-Br-4-F-2-Me-Benzoic Acid Activated->Intermediate Regenerates DMF Product Final Amide Activated->Product + Amine / Base

Figure 2: The catalytic cycle of DMF in acid chloride generation. The regeneration of DMF makes this process highly efficient.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Old Oxalyl Chloride or wet solvent.Use fresh reagent. Ensure DMF is added. Verify acid chloride formation by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS.
Low Conversion (Protocol B) Steric hindrance too high for RT.Heat to 50°C. Switch solvent to 2-MeTHF for better thermal stability.
Loss of Fluorine (M-19+Nu) SNAr reaction at C4 position.Reaction temperature too high (>60°C) or amine is too nucleophilic. Keep temp <40°C.
Debromination Palladium contamination (if used in previous steps).Ensure starting material is Pd-free. Bromine is stable to T3P/Oxalyl Chloride conditions otherwise.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Patterson, J. W. (2011). "Oxalyl Chloride."[5][6][7] Encyclopedia of Reagents for Organic Synthesis.

  • Archimica. (2023). "T3P (Propanephosphonic acid anhydride) - The Coupling Reagent of the Future." Application Guide.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Method

The Strategic Application of 5-Bromo-4-fluoro-2-methylbenzoic Acid in the Synthesis of Novel Isoquinolinone Scaffolds

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds with potent and selective biological activity is relentless. Among the myriad of privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds with potent and selective biological activity is relentless. Among the myriad of privileged structures, isoquinolinones have emerged as a cornerstone for the design of targeted therapeutics, particularly as kinase inhibitors. The strategic functionalization of the isoquinolinone core is paramount to modulating its pharmacological profile. This application note details the utility of 5-Bromo-4-fluoro-2-methylbenzoic acid as a versatile and strategically substituted starting material for the synthesis of a novel, highly functionalized isoquinolinone derivative, 7-bromo-6-fluoro-8-methyl-1,2-dihydroisoquinolin-3-one. The presence of the bromine, fluorine, and methyl groups on the benzoic acid precursor offers distinct advantages for both the synthetic route and the potential for subsequent derivatization, making it a valuable building block for creating libraries of bioactive compounds.

The Causality Behind Experimental Choices: Why 5-Bromo-4-fluoro-2-methylbenzoic Acid?

The selection of 5-Bromo-4-fluoro-2-methylbenzoic acid as the foundational reactant is a deliberate choice driven by the specific functionalities it imparts to the target heterocyclic scaffold:

  • The Bromine Atom: This halogen serves as a versatile synthetic handle. Its presence at the 7-position of the final isoquinolinone allows for a wide array of post-cyclization modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the exploration of a broad chemical space to optimize biological activity and pharmacokinetic properties.

  • The Fluorine Atom: The introduction of a fluorine atom at the 6-position can significantly influence the metabolic stability and binding affinity of the final compound. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and participate in favorable interactions with biological targets.

  • The Methyl Group: The ortho-methyl group plays a crucial role in directing the regioselectivity of the cyclization reaction and can introduce steric constraints that may enhance binding selectivity to the target protein.

This multi-functionalized starting material provides a direct pathway to complex heterocyclic structures that would otherwise require more convoluted synthetic strategies.

Experimental Workflow: A Multi-Step Synthesis Approach

The synthesis of the target isoquinolinone is envisioned as a two-step process, beginning with the amidation of the carboxylic acid, followed by a palladium-catalyzed intramolecular cyclization. This workflow is designed for efficiency and modularity.

Synthesis_Workflow cluster_0 Reaction Sequence start 5-Bromo-4-fluoro-2-methylbenzoic acid step1 Step 1: Amidation with an Amino Acetal start->step1 intermediate N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide step1->intermediate step2 Step 2: Palladium-Catalyzed Intramolecular Cyclization intermediate->step2 product 7-Bromo-6-fluoro-8-methyl-1,2-dihydroisoquinolin-3-one step2->product

Caption: Synthetic workflow for the preparation of the target isoquinolinone.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide (Intermediate)

This initial step involves the formation of an amide bond between the starting benzoic acid and an amino acetal, which serves as a precursor for the cyclization.

Materials:

ReagentMolar Equivalent
5-Bromo-4-fluoro-2-methylbenzoic acid1.0
2,2-Diethoxyethanamine1.1
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)1.2
N,N-Diisopropylethylamine (DIPEA)3.0
Anhydrous N,N-Dimethylformamide (DMF)-

Procedure:

  • To a solution of 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add BOP reagent (1.2 eq) to the mixture and stir for an additional 20 minutes.

  • Slowly add 2,2-diethoxyethanamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide.

Trustworthiness: The use of BOP as a coupling agent is a well-established and reliable method for amide bond formation, known for its high efficiency and suppression of side reactions. The workup procedure is standard and designed to effectively isolate and purify the amide product.

Protocol 2: Synthesis of 7-Bromo-6-fluoro-8-methyl-1,2-dihydroisoquinolin-3-one (Final Product)

This key step involves a palladium-catalyzed intramolecular C-H activation and cyclization to form the isoquinolinone ring system. This type of reaction is a powerful tool in modern organic synthesis for the construction of complex heterocyclic frameworks.[1][2]

Materials:

ReagentMolar Equivalent
N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide1.0
Palladium(II) Acetate (Pd(OAc)₂)0.1
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)0.2
Pivalic Acid0.3
Potassium Carbonate (K₂CO₃)2.5
Anhydrous 1,4-Dioxane-

Procedure:

  • In a sealed reaction vessel, combine N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide (1.0 eq), Pd(OAc)₂ (0.1 eq), PCy₃·HBF₄ (0.2 eq), pivalic acid (0.3 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by LC-MS for the consumption of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-Bromo-6-fluoro-8-methyl-1,2-dihydroisoquinolin-3-one.

Expected Outcome Data:

CompoundExpected Yield (%)Purity (by HPLC) (%)
N-(2,2-diethoxyethyl)-5-bromo-4-fluoro-2-methylbenzamide75-85>95
7-Bromo-6-fluoro-8-methyl-1,2-dihydroisoquinolin-3-one50-65>98

Mechanistic Insight: The Palladium-Catalyzed Cyclization

The key transformation in this synthesis is the palladium-catalyzed intramolecular C-H activation/C-C bond formation. The proposed catalytic cycle is a testament to the power of transition metal catalysis in forging complex molecular architectures.

Palladium_Catalysis Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br OxAdd->PdII CMA Concerted Metalation- Deprotonation PdII->CMA C-H Activation Palladacycle Palladacycle Intermediate CMA->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration Product Isoquinolinone RedElim->Product SM Amide Substrate

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Introduction: Strategic Importance of Substituted Biaryl Carboxylic Acids The palladium-catalyzed cross-coupling of functionalized aryl halides is a cornerstone of modern organic synthesis, enabling the construction of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Biaryl Carboxylic Acids

The palladium-catalyzed cross-coupling of functionalized aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to the pharmaceutical, agrochemical, and materials science industries.[1][2][3] 5-Bromo-4-fluoro-2-methylbenzoic acid is a particularly valuable substrate, incorporating a trifunctionalized aromatic ring. The strategic placement of the bromo, fluoro, and methyl groups, in conjunction with the carboxylic acid moiety, allows for the synthesis of a diverse array of biaryl and heterobiaryl carboxylic acids. These products are key intermediates in the development of novel therapeutics and functional materials, where the specific substitution pattern can profoundly influence biological activity and material properties.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid. It delves into the mechanistic rationale behind experimental choices and offers detailed, field-proven protocols for several key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Scientific Principles and Mechanistic Considerations

The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle.[1][5][6] This cycle universally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic and steric nature of the 5-Bromo-4-fluoro-2-methylbenzoic acid substrate presents unique challenges and opportunities:

  • Reactivity of the C-Br Bond: The carbon-bromine bond is sufficiently reactive for oxidative addition to a palladium(0) center, making it a suitable handle for a variety of coupling reactions.[7][8]

  • Influence of Substituents: The electron-withdrawing fluorine atom can enhance the rate of oxidative addition, while the electron-donating methyl group may have a modest opposing effect. The ortho-methyl group introduces steric hindrance, which can influence the choice of ligand and reaction conditions.[9]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can react with the base required for the coupling reaction. This necessitates careful selection of the base to avoid unwanted side reactions or deactivation of the catalyst. In some cases, protection of the carboxylic acid as an ester may be advantageous.[9]

Experimental Protocols

General Considerations for All Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous Solvents: Use of anhydrous solvents is critical to prevent unwanted side reactions, such as protodeboronation in Suzuki couplings.

  • Reagent Purity: The purity of all reagents, particularly the boronic acid/ester, amine, or alkyne, is crucial for achieving high yields and reproducible results.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5][6][10][11] This protocol outlines the coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid with a generic arylboronic acid.

Suzuki-Miyaura_Workflow cluster_Preparation Reaction Setup cluster_Reaction Catalysis cluster_Workup Isolation A Combine Aryl Halide, Boronic Acid, Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Cool and Quench E->F G Extract and Purify F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • To the reaction vessel, add 5-Bromo-4-fluoro-2-methylbenzoic acid, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Rationale for Reagent Selection:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is well-suited for coupling sterically hindered substrates.[12]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting transmetalation while being compatible with the carboxylic acid functionality.[12][13] The use of aqueous conditions can also be beneficial.[14]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it can dissolve both the organic and inorganic reagents.[15][16][17]

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEffective for sterically hindered substrates.
Base K₂CO₃Compatible with the carboxylic acid.
Solvent 1,4-Dioxane/H₂OGood solubility for all reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction.
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][18][19][20][21] This protocol describes the coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid with a generic secondary amine.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.5 equivalents)

  • Toluene

  • Reaction vessel

Procedure:

  • To a reaction vessel, add 5-Bromo-4-fluoro-2-methylbenzoic acid, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene, followed by the secondary amine.

  • Finally, add the sodium tert-butoxide.

  • Heat the reaction to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation, particularly with challenging substrates.[1]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[8]

  • Solvent: Toluene is a common non-polar solvent for this reaction.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosHighly active for C-N coupling.
Base NaOtBuStrong, non-nucleophilic base.
Solvent TolueneAnhydrous, non-polar solvent.
Temperature 90-110 °CTypical for Buchwald-Hartwig reactions.
Protocol 3: Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][7][22] This protocol details the coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid with a generic terminal alkyne.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add 5-Bromo-4-fluoro-2-methylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add DMF and triethylamine, followed by the terminal alkyne.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and highly effective system for Sonogashira couplings.[1][7] Copper-free conditions are also possible.[23]

  • Base: Triethylamine serves as both the base and, in some cases, the solvent. It is crucial for the deprotonation of the terminal alkyne.[1]

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and catalysts.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIClassic and effective Sonogashira system.
Base Et₃NDeprotonates the alkyne and acts as a scavenger.
Solvent DMFGood solubility for reactants and catalysts.
Temperature 60-80 °CMilder conditions compared to other couplings.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh catalyst, increase the reaction temperature, ensure reagents are pure and dry.
Side Product Formation Homo-coupling, dehalogenation, protodeboronation (Suzuki).Adjust ligand-to-metal ratio, use a less coordinating solvent, ensure anhydrous conditions.
Poor Reproducibility Presence of oxygen or moisture, inconsistent reagent quality.Ensure a strictly inert atmosphere, use high-purity, anhydrous reagents.

Conclusion

The palladium-catalyzed cross-coupling of 5-Bromo-4-fluoro-2-methylbenzoic acid offers a powerful and versatile platform for the synthesis of a wide range of substituted biaryl carboxylic acids. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided herein serve as a robust starting point for the development of novel compounds in the fields of drug discovery and materials science.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06).
  • PMC.
  • Scilit.
  • JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017-02-22).
  • Chemistry LibreTexts. 17.
  • White Rose Research Online.
  • Organic Chemistry Portal.
  • Request PDF.
  • Wikipedia. Cross-coupling reaction.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. (2019-04-08).
  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02).
  • ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2025-08-07).
  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05).
  • Dartmouth Undergraduate Journal of Science. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020-11-23).
  • Wikipedia. Sonogashira coupling.
  • Chemical Society Reviews (RSC Publishing).
  • ACS Publications.
  • Journal of the American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024-10-23).
  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23).
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ResearchGate. Screening of different bases for Suzuki coupling a.
  • Wikipedia.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03).
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • University of Michigan.
  • PMC. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • RSC Publishing.
  • ResearchGate. Palladium–catalyzed cross–coupling of fluoro-aromatics with PhMgCl under microwave assistance..

Sources

Method

Application Note: Grignard Chemistry of 5-Bromo-4-fluoro-2-methylbenzoic Acid Derivatives

Executive Summary 5-Bromo-4-fluoro-2-methylbenzoic acid is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., KRAS G12C, EGFR) and antibacterial agents. Its tri-substituted b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylbenzoic acid is a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., KRAS G12C, EGFR) and antibacterial agents. Its tri-substituted benzene ring offers unique electronic and steric properties: the 4-fluoro substituent provides metabolic stability and electronic modulation, while the 2-methyl group introduces atropisomerism potential and steric shielding of the carbonyl.

This guide addresses the two primary challenges in manipulating this scaffold using Grignard chemistry:

  • Chemo-selectivity: Managing the incompatibility of the acidic proton (-COOH) with organometallics.

  • Regio-control: Selectively reacting at the carbonyl (electrophilic path) versus the aryl bromide (nucleophilic path).

Strategic Analysis & Decision Tree

Before initiating benchwork, the researcher must define the role of the scaffold. The presence of both an aryl bromide and a carboxylic acid necessitates a divergent workflow.

Diagram 1: Strategic Reaction Pathways

G Start Starting Material: 5-Bromo-4-fluoro-2-methylbenzoic acid Decision Target Transformation? Start->Decision PathA PATH A: Carbonyl Modification (Scaffold = Electrophile) Decision->PathA Make Ketone PathB PATH B: Aryl Coupling (Scaffold = Nucleophile) Decision->PathB Functionalize Ring StepA1 Step 1: Weinreb Amide Synthesis (Prevents over-addition) PathA->StepA1 StepB1 Step 1: Ester Protection (Methyl/Isopropyl ester) PathB->StepB1 StepA2 Step 2: Grignard Addition (R-MgX) Yields: Aryl Ketone StepA1->StepA2 StepB2 Step 2: Knochel-Hauser Exchange (iPrMgCl·LiCl) StepB1->StepB2 StepB3 Step 3: Electrophile Quench Yields: 5-Substituted Benzoate StepB2->StepB3

Caption: Decision matrix for selecting the appropriate functionalization pathway based on the desired target moiety.

Path A: Carbonyl Functionalization (The Weinreb Route)

Objective: Synthesize a ketone derivative without tertiary alcohol byproducts. Challenge: The 2-methyl group provides steric hindrance, but direct addition of Grignard reagents to the ester often results in double addition (tertiary alcohol) or incomplete conversion. Solution: Conversion to the Weinreb Amide (


-methoxy-

-methylamide).[1] The stable 5-membered chelate intermediate prevents the second equivalent of Grignard from attacking until acidic workup.
Protocol A1: One-Pot Weinreb Amide Synthesis

Note: This method avoids the isolation of the acid chloride, reducing moisture sensitivity.

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)

  • Coupling Agent: CDI (1.1 eq) or EDC·HCl (1.2 eq)

  • Amine Source:

    
    -Dimethylhydroxylamine hydrochloride (1.2 eq)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.5 eq)
    
  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Activation: Charge a flame-dried flask with the benzoic acid substrate and DCM (0.2 M concentration). Cool to 0°C. Add CDI portion-wise (gas evolution:

    
    ). Stir for 30–60 mins at RT until gas evolution ceases.
    
  • Amine Prep: In a separate vial, mix

    
    -dimethylhydroxylamine HCl with 
    
    
    
    in DCM. Stir for 10 mins.
  • Coupling: Add the amine mixture to the activated acid solution.

  • Reaction: Stir at RT for 3–12 hours. Monitor by TLC/LCMS (Target Mass: MW + 43).

  • Workup: Quench with 1M HCl (removes unreacted amine/imidazole). Extract with DCM. Wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The Weinreb amide is typically a stable, viscous oil or low-melting solid.

Protocol A2: Grignard Addition to Weinreb Amide

Reagents:

  • Substrate: Weinreb Amide from A1 (1.0 eq)

  • Grignard Reagent:

    
     or 
    
    
    
    (1.5 eq)
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Setup: Dissolve Weinreb amide in THF (0.3 M) under

    
     atmosphere. Cool to -10°C  (The 2-methyl group steric bulk allows for slightly higher temps than the standard -78°C, but 0°C is safer to prevent bromide exchange).
    
  • Addition: Add the Grignard reagent dropwise over 20 mins. The solution often turns yellow/orange.

  • Mechanism Check: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate.

  • Quench (Critical): Pour the reaction mixture into cold 1M HCl or sat.

    
    . Vigorous stirring is required to hydrolyze the stable intermediate.
    
  • Isolation: Extract with EtOAc. The product is the pure ketone.

Path B: Aryl Functionalization (The Turbo Grignard Route)

Objective: Utilize the 5-bromo position to attach new carbon frameworks while preserving the ester/acid functionality. Challenge: Standard Mg insertion (Reflux in ether) is dangerous with halogenated benzoates due to competitive polymerization or attack on the ester. Solution: Knochel-Hauser Exchange using


 (Turbo Grignard). The LiCl breaks polymeric Mg aggregates, accelerating the exchange rate significantly even at low temperatures (

), preserving the ester.
Diagram 2: Turbo Grignard Exchange Mechanism

G Substrate Aryl Bromide (Ester Protected) Complex At -20°C: Mg-ate Complex Substrate->Complex Fast Exchange Turbo iPrMgCl·LiCl (Turbo Grignard) Turbo->Complex Product 5-Magnesiated Species (Active Nucleophile) Complex->Product -iPrBr

Caption: Kinetic activation of the C-Br bond using LiCl-mediated magnesiation.

Protocol B1: Protection (Methyl Ester Synthesis)

Do not skip this. The free acid will quench the Grignard.

  • Dissolve 5-Bromo-4-fluoro-2-methylbenzoic acid in MeOH.

  • Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 2 hours. Concentrate to dryness to yield the methyl ester (quantitative).

Protocol B2: Magnesium-Halogen Exchange

Reagents:

  • Substrate: Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 eq)

  • Reagent:

    
     (1.3 M in THF) (1.1 eq)
    
  • Electrophile: Aldehyde, Iodine, or

    
     (1.2–1.5 eq)
    
  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Drying: Ensure the ester is azeotropically dried with toluene if it was stored for long periods. Dissolve in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C .

    • Expert Insight: The 4-fluoro substituent inductively withdraws electron density, making the C-Br bond more labile than a standard tolyl bromide. However, the 2-methyl group exerts steric pressure. -20°C is the "Goldilocks" zone—cold enough to protect the ester, warm enough to drive the exchange.

  • Exchange: Add

    
     dropwise. Stir at -20°C for 30–45 minutes.
    
    • Validation: Aliquot 50 µL, quench with

      
      , and check NMR. Disappearance of the aromatic proton signals or shift in the methyl peak confirms metallation.
      
  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde) slowly.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Standard aqueous workup (

    
    ).
    

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Path A) Incomplete formation of Weinreb Amide due to steric bulk of 2-Me.Increase reaction time to 12h; switch coupling agent to HATU.
Tertiary Alcohol (Path A) Temperature too high during Grignard addition; tetrahedral intermediate collapsed early.Maintain T < 0°C; ensure anhydrous conditions to prevent hydrolysis before workup.
Ester Degradation (Path B) Exchange temperature > 0°C allowed Grignard to attack the ester (self-immolation).Strictly control T at -20°C. Use internal thermometer.
No Reaction (Path B) "Turbo Grignard" quality poor (titer reduced by moisture).Titrate

using salicylaldehyde phenylhydrazone before use.

References

  • ChemicalBook. (2025). Synthesis of 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester. Retrieved from

  • PubChem. (2025).[2] 4-Bromo-2-fluoro-5-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Kopp, F., & Knochel, P. (2007).[3] Functionalization via I-Mg Exchange of unprotected aromatic carboxylic acids.[3] Synlett, 2007(06), 0980-0982. (Foundational methodology for Knochel-Hauser Base applications).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Original Weinreb Amide protocol).
  • Sigma-Aldrich. (n.d.). Selective Metalation and Additions using Knochel-Hauser Base.[3] Retrieved from

Sources

Application

Application Note: Modular Assembly of Novel Kinase Inhibitors using 5-Bromo-4-fluoro-2-methylbenzoic Acid

Abstract This guide outlines the synthetic utility of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS 1427416-33-8) as a privileged scaffold for the discovery of small-molecule inhibitors. Possessing three distinct points of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the synthetic utility of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS 1427416-33-8) as a privileged scaffold for the discovery of small-molecule inhibitors. Possessing three distinct points of diversification—a carboxylic acid (C1), an activated fluoride (C4), and an aryl bromide (C5)—this building block enables the rapid generation of focused libraries targeting kinases (e.g., EGFR, p38 MAPK) and GPCRs. We present a validated, three-step modular protocol: (1) Chemoselective Amidation, (2) Regioselective Nucleophilic Aromatic Substitution (


), and (3) Palladium-Catalyzed Cross-Coupling.

Chemical Profile & Strategic Value

PropertyDataStrategic Relevance
Compound Name 5-Bromo-4-fluoro-2-methylbenzoic acidCore Scaffold
CAS Number 1427416-33-8Verified Identity
Molecular Weight 233.03 g/mol Fragment-based Drug Design (FBDD) compliant
C1 (COOH) Carboxylic AcidAnchor point for solubility/binding groups (Hinge Binder)
C4 (F) Aryl FluorideElectrophile for

(Introduction of H-bond donors)
C5 (Br) Aryl BromideHandle for Pd-catalyzed coupling (Hydrophobic pocket extension)
C2 (Me) Methyl GroupAtropisomerism control; metabolic handle
Retrosynthetic Logic

The scaffold's power lies in its orthogonal reactivity . The carboxylic acid activates the para-fluorine for substitution, while the bromine remains inert under mild nucleophilic conditions, allowing for sequential functionalization without protecting groups.

Figure 1: Orthogonal synthetic workflow. The sequence utilizes the electronic properties of the scaffold to direct regioselective modifications.

Detailed Experimental Protocols

Protocol A: C1 Chemoselective Amidation

Objective: Functionalize the carboxylic acid to establish the primary binding interaction (often the "hinge binder" in kinase inhibitors) and increase the electrophilicity of the C4-fluorine.

Mechanism: The carboxylic acid is activated by HATU, converting the -OH into a leaving group, facilitating attack by the primary amine. The ortho-methyl group provides slight steric protection, preventing over-reaction but requiring efficient coupling agents.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)

  • Amine partner (e.g., Cyclopropylamine, Aniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) at 0°C. Stir for 15 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check LC-MS for the disappearance of starting material (M+H 233) and formation of the amide product.

  • Workup: Dilute with EtOAc (30 mL) and wash sequentially with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Ensure the amide is formed before attempting


. The amide carbonyl is a stronger electron-withdrawing group (EWG) than the carboxylate, significantly accelerating the subsequent 

reaction at C4 [1].
Protocol B: Regioselective at C4

Objective: Introduce a solubilizing group or secondary pharmacophore by displacing the labile fluorine atom.

Scientific Rationale: The C4-fluorine is activated by the para-amide carbonyl. The C5-bromine is sterically adjacent but electronically distinct; it does not undergo substitution under these conditions, preserving it for the next step.

Materials:

  • Amide Intermediate (from Protocol A) (1.0 eq)

  • Nucleophile (e.g., Morpholine, N-methylpiperazine) (1.5 eq)

  • K2CO3 (2.0 eq) or DIPEA (2.5 eq)

  • DMSO or NMP (Polar aprotic solvents are essential)

Step-by-Step Procedure:

  • Setup: Dissolve the Amide Intermediate (1.0 mmol) in DMSO (3 mL).

  • Addition: Add K2CO3 (2.0 mmol) and the amine nucleophile (1.5 mmol).

  • Reaction: Heat the mixture to 80–100°C for 12 hours.

    • Optimization Note: If the nucleophile is volatile, use a sealed tube.

    • Reactivity: The ortho-methyl group at C2 does not sterically hinder the C4 position significantly.

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

  • Validation: 1H NMR should show the loss of the fluorine coupling to the aromatic protons and the appearance of the amine signals.

Protocol C: Palladium-Catalyzed C5 Cross-Coupling (Suzuki-Miyaura)

Objective: Elaborate the core into the hydrophobic pocket using the aryl bromide handle.

Materials:

  • 
     Product (from Protocol B) (1.0 eq)[1][2]
    
  • Aryl Boronic Acid/Ester (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or Schlenk flask with Argon.

  • Loading: Add the

    
     product (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Pd catalyst (0.025 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M Na2CO3 (0.75 mL).

  • Degassing: Bubble Argon through the solvent for 5 minutes.

  • Reaction: Seal and heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.

Case Study: Synthesis of "Probe-X" (Kinase Inhibitor Analog)

To demonstrate the workflow, we synthesized a hypothetical inhibitor Probe-X designed to mimic the pharmacophore of Type II kinase inhibitors.

Target Structure:

  • C1: N-cyclopropylamide (Hinge binder)

  • C4: 4-methylpiperazin-1-yl (Solubility tail)

  • C5: 3-pyridyl (Hydrophobic interaction)

Results Summary:

StepTransformationReagentsYieldPurity (LCMS)
1 AmidationCyclopropylamine, HATU92%>98%
2

N-methylpiperazine, K2CO3, 90°C85%>95%
3 Suzuki Coupling3-Pyridylboronic acid, Pd(dppf)Cl278%>99%
Total Overall Route 3 Steps 61% >99%

Figure 2: Linear synthesis of Probe-X. High yields are maintained due to the high chemoselectivity of the building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (Amidation) Steric hindrance from C2-MethylSwitch to SOCl2 (thionyl chloride) to generate the acid chloride in situ, then add amine [2].
Incomplete

(Step 2)
Poor nucleophilicity or solubilitySwitch solvent to NMP and increase temp to 120°C. Ensure the C1-amide is formed first (activator).
De-bromination in Step 3 Pd-catalyzed hydrodehalogenationUse Pd(dppf)Cl2 specifically (more robust). Ensure solvent is thoroughly degassed to remove O2.
Regioselectivity Issues Attack at Br instead of F?Highly unlikely. Br requires Pd catalysis.[3][4] F reacts via classical

. Conditions are orthogonal.

References

  • Nucleophilic Arom

    
    ) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412. 
    
  • Acid Chloride Activation Protocol : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Suzuki-Miyaura Coupling Review : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Fluorine in Medicinal Chemistry : Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Kinase Inhibitor Design (Type II) : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.

Sources

Method

The Strategic Application of 5-Bromo-4-fluoro-2-methylbenzoic Acid in Modern Medicinal Chemistry

This guide provides an in-depth exploration of 5-Bromo-4-fluoro-2-methylbenzoic acid as a pivotal structural motif in contemporary drug discovery. We will dissect its reactivity, strategic applications, and provide detai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Bromo-4-fluoro-2-methylbenzoic acid as a pivotal structural motif in contemporary drug discovery. We will dissect its reactivity, strategic applications, and provide detailed protocols for its utilization in the synthesis of targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a theoretical framework and practical, field-tested methodologies.

Introduction: The Versatility of Halogenated Benzoic Acids

In the landscape of medicinal chemistry, halogenated aromatic carboxylic acids are indispensable building blocks. The specific placement of bromine, fluorine, and methyl groups on the benzoic acid scaffold, as seen in 5-Bromo-4-fluoro-2-methylbenzoic acid, offers a unique combination of reactivity and modulatory effects on pharmacokinetic and pharmacodynamic properties. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and modulate pKa. The methyl group provides a steric influence that can fine-tune selectivity and potency.

This unique combination of functional groups makes 5-Bromo-4-fluoro-2-methylbenzoic acid and its analogs key intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors, PARP inhibitors, and SGLT2 inhibitors.[1]

Physicochemical Properties and Reactivity

The strategic importance of 5-Bromo-4-fluoro-2-methylbenzoic acid stems from its distinct reactive sites, which can be addressed with high selectivity.

PropertyValueSignificance in Synthesis
Molecular FormulaC8H6BrFO2Provides the atomic composition.
Molecular Weight233.04 g/mol Important for reaction stoichiometry.
Melting PointNot readily availableCharacterization parameter.
pKa(Predicted) ~3-4Influences solubility and reaction conditions.
Key Reactive SitesCarboxylic acid, Bromine atom, Aromatic ringEnables a variety of chemical transformations.

The primary modes of reactivity for this scaffold are:

  • At the Carboxylic Acid: Standard transformations such as esterification and amidation are readily achievable. These modifications are crucial for converting the acid into a variety of functional groups and for improving properties like cell permeability and bioavailability.[1]

  • At the Bromine Atom: This site is ideal for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry for building molecular complexity.[1]

  • On the Aromatic Ring: While less common, electrophilic aromatic substitution is possible, though the existing substituents will direct the position of new groups.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. 5-Bromo-4-fluoro-2-methylbenzoic acid is an excellent starting material for constructing molecules that can be elaborated into potent and selective kinase inhibitors.

Derivatives of 4-methylbenzamide have been investigated as flexible linkers in the design of novel protein kinase inhibitors.[2] The bromo-fluoro-methylbenzoic acid scaffold allows for the strategic introduction of various substituents to optimize interactions with the target kinase. For instance, the bromine can be replaced with a larger aromatic or heteroaromatic group via a Suzuki coupling to access the hydrophobic regions of the kinase active site.

Furthermore, this scaffold is relevant to the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating autoimmune diseases like lupus and rheumatoid arthritis.[3] The development of highly potent and selective carbazole and tetrahydrocarbazole-based reversible BTK inhibitors has demonstrated the importance of precisely substituted aromatic building blocks.[3]

Signaling Pathway of Kinase Inhibition

kinase_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Kinase_Inhibitor Kinase Inhibitor (derived from 5-Bromo-4-fluoro-2-methylbenzoic acid) Kinase_Inhibitor->Downstream_Kinases Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression parp_synthesis_workflow Start 5-Bromo-4-fluoro-2-methylbenzoic acid Amidation Amidation with desired amine Start->Amidation Suzuki_Coupling Suzuki Coupling with boronic acid/ester Amidation->Suzuki_Coupling Further_Modification Further Functional Group Modification Suzuki_Coupling->Further_Modification Final_Compound Final PARP Inhibitor Further_Modification->Final_Compound

Caption: A generalized synthetic workflow for PARP inhibitors.

Other Potential Therapeutic Applications

The versatility of the 5-Bromo-4-fluoro-2-methylbenzoic acid scaffold extends to other therapeutic areas:

  • Anti-inflammatory and Analgesic Drugs: Related compounds like 5-fluoro-2-methylbenzoic acid and 5-bromo-2-fluorobenzoic acid are key intermediates in the synthesis of anti-inflammatory and analgesic agents. [1][4]* SGLT2 Inhibitors: Structurally similar compounds, such as 5-bromo-2-methylbenzoic acid, are starting materials for the synthesis of SGLT2 inhibitors like Canagliflozin, used in the treatment of type 2 diabetes. [5]

Detailed Experimental Protocols

The following protocols are representative examples of how 5-Bromo-4-fluoro-2-methylbenzoic acid can be utilized in key synthetic transformations.

Protocol 1: Amide Formation via Acyl Chloride

This protocol describes the conversion of the carboxylic acid to an amide, a common functional group in many active pharmaceutical ingredients.

1. Materials and Reagents:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

2. Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride/oxalyl chloride and solvent.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the bromo-substituted ring with a boronic acid, a powerful method for C-C bond formation.

1. Materials and Reagents:

  • Amide derivative from Protocol 1 (1.0 eq)

  • Desired boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, Toluene/water, or DMF)

  • Inert atmosphere (nitrogen or argon)

  • Reflux condenser

  • Heating mantle or oil bath

2. Step-by-Step Procedure:

  • To a round-bottom flask, add the amide derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Conclusion

5-Bromo-4-fluoro-2-methylbenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The ability to perform selective modifications at the carboxylic acid and the bromine atom allows for the systematic exploration of chemical space and the optimization of drug candidates. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for the discovery of next-generation therapeutics.

References

  • Machado, P., et al. (2021). 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 5), 535–538. Available at: [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]

  • Wang, S., et al. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders. Bioorganic & Medicinal Chemistry, 28(1), 115178. Available at: [Link]

  • Li, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Organic Process Research & Development, 26(9), 2686–2694. Available at: [Link]

  • Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. Available at: [Link]

  • Amé, J.-C., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(18), 10349–10373. Available at: [Link]

  • Gunasekera, D. S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. Available at: [Link]

  • Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. Available at: [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200. Available at: [Link]

  • Jones, P., et al. (2012). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 16(5), 965–976. Available at: [Link]

  • Malumbres, M. (2011). Aurora Kinase inhibitors as Anticancer Molecules. Recent Patents on Anti-Cancer Drug Discovery, 6(1), 48–60. Available at: [Link]

  • Ippisch, M., et al. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 10(1), 22. Available at: [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1215. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(4), 305–312. Available at: [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid Scaffolds

Topic: Large-Scale Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid Derivatives Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals Abstract This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid Derivatives Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals

Abstract

This guide details the process development and scale-up parameters for the synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid , a critical pharmacophore in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Unlike bench-scale methods that rely on expensive brominating agents (NBS) or chromatographic purification, this protocol focuses on a cost-effective, atom-economical direct bromination strategy using elemental bromine (


) catalyzed by iron. The methodology emphasizes regiocontrol, thermal safety, and a chromatography-free purification workflow suitable for multi-kilogram production.

Introduction & Strategic Analysis

The 5-bromo-4-fluoro-2-methylbenzoic acid scaffold presents a unique "trifecta" of functionality for medicinal chemistry:

  • Aryl Bromide (C5): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complexity.

  • Fluorine (C4): Modulates metabolic stability and lipophilicity; acts as an ortho-director during synthesis.

  • Carboxylic Acid (C1): Ready for amide coupling or esterification.

Retrosynthetic Logic

The primary challenge in synthesizing this molecule at scale is regioselectivity .

  • Starting Material: 4-Fluoro-2-methylbenzoic acid (Commercially available commodity chemical).

  • Electronic Directors:

    • -F (C4): Strong ortho/para director. Directs to C3 and C5 .

    • -Me (C2): Weak ortho/para director. Directs to C5 (para) and C3 (ortho).

    • -COOH (C1): Strong meta withdrawing group. Directs to C3 and C5 .

  • The Conflict: All groups electronically activate/direct to both C3 and C5.

  • The Solution (Sterics): The C3 position is sterically congested, "sandwiched" between the C2-Methyl and C4-Fluoro groups, and ortho to the bulky Carboxyl. Consequently, under thermodynamic control, substitution overwhelmingly favors the C5 position .

Pathway Visualization

G cluster_0 Downstream Derivatization SM 4-Fluoro-2-methylbenzoic acid (Start) Inter Regioselective Transition State SM->Inter Electrophilic Attack Reagent Br2 / Fe (cat) AcOH, 45-50°C Reagent->Inter Product 5-Bromo-4-fluoro-2-methylbenzoic acid (Target) Inter->Product Major Pathway (Sterics) Byprod 3-Bromo isomer (<2%) Inter->Byprod Minor Pathway Ester Methyl Ester (MeOH/H2SO4) Product->Ester Amide Amide Coupling (R-NH2/HATU) Product->Amide

Figure 1: Reaction pathway highlighting the steric governance of regioselectivity.

Core Protocol: Direct Bromination (Process Scale)

Objective: Synthesis of 1.0 kg batch of 5-Bromo-4-fluoro-2-methylbenzoic acid. Safety Critical: Elemental bromine is highly toxic and corrosive.[1] Reaction generates HBr gas.[2] An alkaline scrubber is mandatory .

Materials & Stoichiometry
ComponentRoleEq.[2][3]Mass/VolDensityMoles
4-Fluoro-2-methylbenzoic acid Substrate1.01000 gSolid6.49 mol
Bromine (

)
Reagent1.11140 g (365 mL)3.12 g/mL7.14 mol
Iron Powder (Fe) Catalyst0.0518.1 gSolid0.32 mol
Acetic Acid (Glacial) Solvent5.0 vol5.0 L1.05 g/mLN/A
Sodium Bisulfite (aq) QuenchExcess~2 L (10%)~1.1 g/mLN/A
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
  • Equipment: Use a 10 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Scrubber: Connect the condenser outlet to a scrubber containing 10% NaOH solution to neutralize evolved HBr gas.

  • Charging: Charge Acetic Acid (5.0 L) and 4-Fluoro-2-methylbenzoic acid (1.0 kg) . Stir at 200 RPM until fully dissolved (endothermic; mild heating to 30°C may be required).

  • Catalyst: Add Iron Powder (18.1 g) . The mixture will turn slightly opaque.

Phase 2: Controlled Addition (The Exotherm)
  • Temperature Control: Heat the jacket to bring the internal temperature to 40°C .

  • Bromine Addition: Begin adding Bromine dropwise via the addition funnel.

    • Critical Process Parameter (CPP): Maintain internal temperature between 45°C and 55°C . The reaction is exothermic. Adjust addition rate to control heat.

    • Duration: Addition should take approximately 2–3 hours.

  • Post-Addition: Once addition is complete, raise temperature to 60°C and stir for 4 hours.

  • IPC (In-Process Control): Sample reaction for HPLC. Target: <1.0% starting material remaining.

Phase 3: Quench & Workup
  • Cooling: Cool the reactor to 20°C .

  • Quench: Slowly add 10% Sodium Bisulfite solution (2 L) .

    • Observation: The reddish-brown color of excess bromine will fade to a pale yellow/white suspension.

    • Note: Significant precipitation of the product will occur (Anti-solvent effect of water).

  • Dilution: Add an additional 3 L of cold water to complete precipitation. Stir for 1 hour at 5–10°C.

Phase 4: Purification (Chromatography-Free)
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter. Wash the cake with Water (3 x 1 L) to remove residual acetic acid and inorganic salts (FeBr3).

  • Acid-Base Swing (Optional for high purity):

    • Dissolve wet cake in 1M NaOH (7 L) . Filter off any insoluble iron residues.

    • Acidify filtrate with conc.[4] HCl to pH 1–2 to reprecipitate the product.

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol/Water (9:1) .

    • Cool slowly to room temperature, then to 0°C.

    • Filter and dry in a vacuum oven at 50°C.

Expected Yield: 85–90% (approx. 1.3 kg) Purity: >98% (HPLC), >99% regioselectivity.

Derivatization: Methyl Ester Synthesis

For applications requiring the ester (e.g., to avoid catalyst poisoning in subsequent cross-couplings), the following rapid protocol is recommended.

Protocol
  • Suspend the purified acid (1.0 eq) in Methanol (5.0 vol).

  • Add conc. Sulfuric Acid (0.1 eq) carefully.

  • Reflux (65°C) for 6 hours.

  • Cool to 0°C. The methyl ester often crystallizes directly.

  • Filter and wash with cold methanol.

Analytical Controls & Specifications

To ensure "Trustworthiness" and reproducibility, the following analytical markers must be met.

TestMethodAcceptance CriteriaNote
Appearance VisualOff-white to white crystalline powderYellow tint indicates residual

Assay HPLC (C18, ACN/H2O)> 98.0% a/a
Regio-Isomer HPLC / H-NMR< 0.5% (3-bromo isomer)Critical for SAR
Iron Content ICP-MS< 20 ppmCrucial if next step is Pd-coupling
LOD Loss on Drying< 0.5% w/w
HPLC Method Parameters
  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Process Safety & Engineering Controls

Safety cluster_hazards Hazard Identification cluster_controls Engineering Controls Br2 Bromine (Toxic/Corrosive) Addition Rate-Controlled Dosing Br2->Addition Handling HBr HBr Gas (Corrosive/Toxic) Scrubber Caustic Scrubber (NaOH) HBr->Scrubber Neutralization Exotherm Exothermic Reaction Jacket Active Cooling Jacket Exotherm->Jacket Heat Removal

Figure 2: Safety control strategy for handling Bromine and HBr off-gassing.

  • Thermal Runaway: The bromination is exothermic. Do not add bromine all at once. Ensure the reactor has emergency cooling capacity.

  • Material Compatibility: Bromine is highly aggressive.[1][3] Use Glass-lined steel (GLS), Hastelloy C-22, or PTFE-lined equipment. Avoid Stainless Steel 304/316 for prolonged direct contact with wet bromine.

  • HBr Management: The reaction produces 1 mole of HBr gas for every mole of product. This must be scrubbed. Do not vent to atmosphere.

References

  • Regioselectivity in Halogenated Benzoic Acids

    • Mechanistic basis for steric control in electrophilic arom
    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Bromination Process Safety

    • Safe Scale-Up of Bromination Reactions.[1][5]

    • Organic Process Research & Development (ACS). (2021).[5][6] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." [Link]

  • Related Scaffold Synthesis (Enzalutamide Intermediates)

    • Synthesis of 4-bromo-2-fluoro-5-methylbenzoic acid deriv
    • PubChem Compound Summary for CID 34174587.[7] [Link]

  • Purification Techniques

    • Recrystallization of Benzoic Acid Deriv
    • University of Pittsburgh, Dept of Chemistry. "The Recrystallization of Benzoic Acid." [Link]

  • Bromine Handling Safety

    • CDC/NIOSH Emergency Response Card: Bromine. [Link]

Sources

Method

Application Notes &amp; Protocols: Analytical Methods for Monitoring Reactions of 5-Bromo-4-fluoro-2-methylbenzoic acid

Introduction 5-Bromo-4-fluoro-2-methylbenzoic acid is a key substituted aromatic carboxylic acid, often utilized as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-fluoro-2-methylbenzoic acid is a key substituted aromatic carboxylic acid, often utilized as a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—offers multiple reaction sites, enabling a wide range of chemical transformations.

Effective monitoring of these reactions is paramount for ensuring process safety, optimizing reaction yield, minimizing impurity formation, and elucidating reaction mechanisms. The choice of analytical technique is dictated by the specific requirements of the study, whether it be real-time kinetic analysis, final product quantification, or impurity profiling. This guide provides a detailed overview of robust analytical methodologies for monitoring reactions involving this versatile intermediate, grounded in established scientific principles and validated protocols.

Strategic Selection of an Analytical Method

The optimal analytical strategy depends on the information required. For instance, a rapid qualitative check for reaction completion may require a different technique than a rigorous quantitative analysis of a complex mixture. The following decision tree provides a logical framework for selecting the most appropriate method.

MethodSelection start What is the primary analytical goal? q1 Need quantitative data on reactants, products, and byproducts? start->q1 Quantitative Analysis q2 Need structural confirmation or to identify unknown intermediates? start->q2 Structural Information q3 Need rapid, real-time kinetic data? start->q3 Reaction Kinetics hplc HPLC-UV/DAD (Primary Choice) q1->hplc Yes gcms GC-MS (Requires Derivatization) q1->gcms If analytes are volatile or can be derivatized lcms LC-MS q2->lcms For high sensitivity and complex mixtures nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q2->nmr For detailed structural elucidation nmr_kinetics In-situ / At-line NMR q3->nmr_kinetics For detailed mechanistic insights hplc_kinetics At-line HPLC (Time-course sampling) q3->hplc_kinetics For routine progress monitoring hplc->lcms Couple for Mass Confirmation lcms->nmr Complementary

Caption: Decision tree for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Causality and Expertise: High-Performance Liquid Chromatography is the cornerstone technique for monitoring reactions of non-volatile, UV-active compounds like 5-Bromo-4-fluoro-2-methylbenzoic acid. Its aromatic ring provides strong UV absorbance, allowing for sensitive detection. A reversed-phase C18 column is the logical first choice due to the molecule's moderate polarity, enabling effective separation from both more polar and less polar reactants, solvents, and impurities. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[1][2]

Protocol 2.1: Reaction Monitoring by Reversed-Phase HPLC
  • Sample Preparation:

    • Carefully withdraw a 50-100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1-10 mL) of a 50:50 mixture of mobile phases A and B in a volumetric flask. This prevents further reaction and precipitates any incompatible salts.

    • If necessary, filter the sample through a 0.45 µm syringe filter (PTFE or nylon) to remove particulate matter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detection: Monitor at a wavelength corresponding to the absorbance maximum of the analyte (typically around 230-280 nm). A DAD is recommended to monitor multiple wavelengths and check for peak purity.[3]

  • Data Acquisition and Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Integrate the peak areas for the starting material, product(s), and any identified byproducts.

    • Calculate the percent conversion of the starting material and the relative abundance of products using the peak areas (assuming similar response factors for a preliminary assessment). For accurate quantification, a calibration curve generated from reference standards is required.

Table 1: Recommended HPLC Parameters
ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure consistent analyte protonation.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution from the reversed-phase column.
Gradient Program 5% to 95% B over 15 minProvides good separation for a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with the risk of column overloading.
Detection λ 235 nm (or determined by UV scan)Wavelength for optimal sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality and Expertise: While HPLC-UV provides quantitative data, it cannot definitively identify unknown peaks. Coupling HPLC with a mass spectrometer provides orthogonal data, confirming the identity of known compounds by their mass-to-charge ratio (m/z) and helping to elucidate the structures of unknown intermediates or impurities. For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is highly effective, as it readily deprotonates the acidic proton to form the [M-H]⁻ ion, providing a clear signal for the molecular weight.

Protocol 3.1: Identification of Reaction Components by LC-MS
  • HPLC Setup: Use the same HPLC method as described in Protocol 2.1. The flow from the column is directed into the MS ion source.

  • Mass Spectrometer Parameters (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 10-12 L/min.

    • Drying Gas Temp.: 300-350 °C.

    • Scan Range: 50-500 m/z. This range will cover the starting material, expected products, and common reaction byproducts.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the starting material ([M-H]⁻ = 232.95 for C₈H₅BrFO₂) and the expected product(s).

    • Analyze the mass spectra of unknown peaks to propose their elemental composition and structure. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two mass peaks separated by ~2 Da, which is a powerful diagnostic tool.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-destructive and provides rich structural information.[5][6] For 5-Bromo-4-fluoro-2-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly advantageous as the single fluorine atom provides a simple, high-sensitivity signal in a spectral region free from other interferences, making it an excellent probe for monitoring the disappearance of the starting material.[7]

Protocol 4.1: At-line Reaction Monitoring by ¹H and ¹⁹F NMR
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.5 mL) from the reaction.

    • If necessary, quench the reaction.

    • Remove the solvent under reduced pressure or via a stream of nitrogen.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) for accurate integration.

    • Acquire a ¹⁹F NMR spectrum. This is often faster and provides a cleaner baseline for quantification.

  • Data Analysis:

    • In the ¹H spectrum, identify unique, well-resolved signals for the starting material and the product.

    • In the ¹⁹F spectrum, the signal for the starting material will have a specific chemical shift. The appearance of a new signal will indicate product formation.

    • Calculate the molar ratio of product to starting material by comparing the integral of their respective signals relative to the internal standard.

Table 2: Typical NMR Spectral Regions
NucleusCompound TypeApproximate Chemical Shift (ppm)Rationale
¹H Aromatic Protons7.0 - 8.5Deshielded by the aromatic ring current.
¹H Methyl Protons2.0 - 2.5Attached to the aromatic ring.
¹H Carboxylic Acid Proton10 - 13Highly deshielded, often broad.
¹³C Aromatic Carbons120 - 150Characteristic region for sp² carbons in an aromatic ring.[8]
¹⁹F Aryl Fluoride-100 to -140Chemical shift is highly sensitive to the electronic environment.

General Analytical Method Validation Framework

Trustworthiness and Authoritative Grounding: A developed analytical method is only reliable if it is validated. Validation demonstrates that the method is suitable for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) provide a robust framework for this process.[9] The following protocol outlines the validation of the HPLC method described in Protocol 2.1.

Protocol 5.1: HPLC Method Validation
  • Specificity/Selectivity:

    • Inject a blank (diluent), a placebo (reaction matrix without analyte), the analyte standard, and a spiked sample.

    • Acceptance Criterion: The analyte peak should be free from interference from other components at its retention time. Peak purity analysis using a DAD should pass.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the expected sample concentration).

    • Perform a linear regression of peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

    • Calculate the percent recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate injections of the same standard solution (at 100% concentration).

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criterion: The LOQ must be precise and accurate.

Table 3: Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criterion
Specificity To ensure the signal is only from the analyte.No interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.r² ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.Defined by linearity study.
Accuracy To measure the closeness of the results to the true value.98.0 - 102.0% recovery.
Precision To measure the degree of scatter between measurements.RSD ≤ 2.0%
LOD The lowest amount of analyte that can be detected.S/N ratio ≥ 3:1
LOQ The lowest amount of analyte that can be quantified reliably.S/N ratio ≥ 10:1; with acceptable precision & accuracy.
Robustness To measure the method's capacity to remain unaffected by small variations.RSD should not significantly change.

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for robust reaction monitoring, integrating method development, execution, and validation.

Workflow cluster_prep 1. Preparation & Method Development cluster_validation 2. Method Validation (ICH Q2) cluster_monitoring 3. Reaction Monitoring cluster_data 4. Data Processing & Reporting prep_std Prepare Reference Standards & Reagents dev_method Develop Separation Method (e.g., HPLC, GC) prep_std->dev_method validate Validate for Specificity, Linearity, Accuracy, Precision dev_method->validate sampling Withdraw Aliquot from Reaction validate->sampling Validated Method Ready quench Quench & Dilute sampling->quench analysis Inject & Analyze (HPLC / LC-MS / NMR) quench->analysis process Integrate Peaks & Calculate Conversion/Yield analysis->process report Generate Report with Quantitative Results & Spectra process->report

Caption: General workflow for analytical monitoring of chemical reactions.

References

  • Purdue University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ChemicalBook. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.
  • SIELC Technologies. Benzoic Acid HPLC Analysis.
  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • PharmaTutor. (2012). Analytical method validation: A brief review.
  • Pharmaceutical Technology. (2009). NMR Reaction-Monitoring as a Process Analytical Technique.
  • NIH National Library of Medicine. (2025). NMR Reaction-Monitoring Robust to Spectral Distortions.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Chromatography Today. (2010). Metabolic Profiling of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • Thai Science. (2015). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

Sources

Application

Application Note: HPLC-UV Quantification and Impurity Profiling of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Introduction & Scientific Context 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 132715-69-6) is a critical halogenated aromatic intermediate used frequently in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 132715-69-6) is a critical halogenated aromatic intermediate used frequently in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and other bioactive fluorinated scaffolds. The presence of three distinct substituents—a carboxylic acid, a methyl group, and two halogens (bromine and fluorine)—on the benzene ring creates a unique separation challenge.

The Analytical Challenge

In a typical reaction mixture (e.g., oxidation of 5-bromo-4-fluoro-2-methyltoluene or Sandmeyer reaction of the amino-precursor), the analyst must resolve the target product from:

  • Regioisomers: Specifically 4-bromo-5-fluoro isomers, which possess nearly identical lipophilicity.

  • Starting Materials: Non-carboxylated precursors (toluenes) or non-halogenated species.

  • De-halogenated Byproducts: Species where bromine has been reductively removed.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol designed to separate these closely related species. We prioritize Reversed-Phase Chromatography (RP-HPLC) using acidic mobile phases to suppress the ionization of the benzoic acid moiety (


), ensuring sharp peak shape and reproducible retention.

Method Development Strategy

Column Selection: The "Orthogonality" Principle

While C18 columns are the industry standard, they rely primarily on hydrophobic interactions. For halogenated aromatics, Phenyl-Hexyl phases offer superior selectivity due to


 interactions with the aromatic ring and specific halogen-pi interactions.
  • Primary Recommendation (QC/Purity): C18 (High carbon load) for general robustness.

  • Secondary Recommendation (Isomer Resolution): Phenyl-Hexyl if regioisomers co-elute on C18.

Mobile Phase Chemistry

The carboxylic acid group must remain protonated to interact hydrophobically with the stationary phase.

  • Target pH: < 2.5 (Well below the

    
     of ~3.5).
    
  • Modifier: 0.1% Phosphoric Acid (

    
    ) is preferred for UV detection (transparent at 210 nm). Formic acid (0.1%) is substituted only if Mass Spectrometry (MS) coupling is required.
    
Visualization: Method Development Decision Tree

MethodDevelopment start Start: Reaction Mixture Analysis q1 Are Regioisomers Suspected? start->q1 c18 Select C18 Column (e.g., Zorbax Eclipse Plus C18) q1->c18 No (Standard Purity) phenyl Select Phenyl-Hexyl Column (e.g., XBridge Phenyl) q1->phenyl Yes (Isomer Separation) mobile Mobile Phase Selection: Water/ACN + 0.1% H3PO4 c18->mobile phenyl->mobile check Check Resolution (Rs) mobile->check pass Method Validated check->pass Rs > 1.5 fail Optimize Gradient Slope check->fail Rs < 1.5 fail->mobile

Figure 1: Decision logic for selecting the stationary phase based on the impurity profile.

Detailed Experimental Protocols

Protocol A: High-Resolution QC Method (Purity & Assay)

Use this method for final product release or detailed impurity profiling.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

  • Phosphoric Acid (85%, HPLC Grade)

  • Reference Standard: 5-Bromo-4-fluoro-2-methylbenzoic acid (>99.0%)

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)Balanced resolution and backpressure.
Mobile Phase A 0.1%

in Water
Suppresses ionization (

).
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic halogens.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and peak sharpness.
Injection Vol 5.0 µLPrevents column overload.
Detection UV @ 235 nm (Ref 360 nm)Max absorbance for benzoic acids; 210 nm for non-aromatic impurities.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.020%Initial Hold
15.080%Linear Ramp (Elution of Product)
18.095%Wash (Elute highly lipophilic dimers)
20.095%Hold Wash
20.120%Re-equilibration
25.020%End of Run
Protocol B: Fast IPC Method (Reaction Monitoring)

Use this method for checking reaction completion (disappearance of starting material).

Adjustments:

  • Column: Short C18 (50 mm x 4.6 mm, 1.8 µm or 2.7 µm Core-Shell).

  • Flow Rate: 1.5 mL/min.

  • Gradient: 20% B to 90% B in 3 minutes.

  • Total Run Time: 5 minutes.

Sample Preparation Workflow

Correct sample preparation is vital to prevent precipitation of the hydrophobic product in the aqueous mobile phase.

  • Weighing: Accurately weigh 10 mg of the reaction mixture or standard.

  • Dissolution: Dissolve in 5 mL of 100% Acetonitrile (or Methanol). Sonicate for 5 minutes.

    • Note: Do not use water initially; the brominated acid has poor water solubility.

  • Dilution: Dilute to volume (10 mL or 20 mL) with Water (0.1% H3PO4) to match the initial mobile phase strength (approx 50:50 ACN:Water).

    • Critical: If precipitation occurs upon adding water, increase the organic ratio in the diluent to 60:40.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualization: Analytical Workflow

SamplePrep step1 Weigh 10mg Sample step2 Dissolve in 100% ACN step1->step2 Solubilization step3 Dilute with Acidic Water step2->step3 Match MP step4 Filter (PTFE 0.22µm) step3->step4 Clarify step5 HPLC Injection step4->step5

Figure 2: Step-by-step sample preparation to ensure solubility and column compatibility.

Anticipated Results & Data Analysis

Based on the hydrophobicity contributions (Bromine > Methyl > Fluorine > Carboxyl), the elution order on a C18 column is typically:

CompoundRelative Retention (RRT)Identification Basis
4-Fluoro-2-methylbenzoic acid 0.6 - 0.7Missing Bromine (Less hydrophobic)
5-Bromo-4-fluoro-2-methylbenzoic acid 1.00 Target Analyte
5-Bromo-4-fluoro-2-methyltoluene 1.8 - 2.2Missing Carboxyl (Highly hydrophobic)
Regioisomers 0.95 - 1.05Requires Phenyl-Hexyl for separation

System Suitability Criteria (Acceptance Limits):

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures pH is low enough).
  • Theoretical Plates (

    
    ):  > 5000 (for 150mm column).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks / Shoulder Sample solvent too strong.Dilute sample with more water/buffer before injection.
Broad Tailing Peaks Silanol interaction or pH too high.Ensure Mobile Phase A pH is < 2.5. Use a "End-capped" column.
Pressure High Precipitation of sample.[1]Check solubility of the brominated acid in the mobile phase. Filter samples.
Isomers Co-eluting Lack of selectivity on C18.Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2020). Analysis of Benzoic Acid and Sorbic Acid in Food. Application Note. Retrieved from [Link] (General methodology for benzoic acids).

  • SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

Technical Application Note: LC-MS Characterization of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary & Context 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 133905-09-6) is a critical halogenated building block in the synthesis of pharmaceutical active ingredients (APIs), particularly SGLT2 inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 133905-09-6) is a critical halogenated building block in the synthesis of pharmaceutical active ingredients (APIs), particularly SGLT2 inhibitors (e.g., gliflozin analogs) and various kinase inhibitors used in oncology.

The precise characterization of this intermediate is challenging due to the simultaneous presence of two halogens (Bromine and Fluorine) and an acidic moiety. Common impurities include regioisomers (positional isomers of the halogens), de-halogenated byproducts (des-bromo or des-fluoro analogs), and residual coupling reagents.

This guide provides a robust, self-validating LC-MS protocol designed to separate, identify, and quantify this scaffold with high specificity.

Mechanistic Rationale (The "Why")

Physicochemical Properties & Column Selection[1][2]
  • Acidity (pKa ~3-4): As a benzoic acid derivative, the molecule exists as an anion (

    
    ) at neutral/basic pH and as a neutral species at acidic pH.
    
  • Chromatographic Logic: To achieve retention on a standard C18 Reverse Phase column, the molecule must be in its neutral (protonated) state. Therefore, an acidic mobile phase is required to suppress ionization in the liquid phase and force interaction with the hydrophobic stationary phase.

  • Stationary Phase: A C18 column with high carbon load is recommended for general retention. However, a Phenyl-Hexyl column provides superior selectivity for halogenated aromatics due to

    
     interactions, which can help separate regioisomers that C18 might co-elute.
    
Mass Spectrometry Strategy
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is the gold standard for benzoic acids. Despite the acidic mobile phase (needed for LC retention), the high voltage in the ESI source and the gas-phase chemistry effectively deprotonate the carboxylic acid, yielding intense

    
     ions.
    
  • Isotopic Signature: The presence of Bromine (

    
     and 
    
    
    
    in a ~1:1 ratio) creates a distinct "doublet" spectral signature separated by 2 Da. Fluorine (
    
    
    ) is monoisotopic but imparts a specific mass defect, allowing differentiation from non-fluorinated impurities.

Experimental Protocol

Materials & Reagents[1][3]
  • Analyte: 5-Bromo-4-fluoro-2-methylbenzoic acid (Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation[1][4]
  • Stock Solution: Weigh 10 mg of sample into a 20 mL scintillation vial. Dissolve in 10 mL of Methanol (Conc: 1 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the Stock Solution 1:100 with 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL (10 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber LC vial to prevent photochemical degradation.

LC-MS Instrument Parameters
ParameterSetting / ValueRationale
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)Robust retention for hydrophobic acids.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures analyte is neutral for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity and backpressure.
Column Temp 40°CReduces viscosity and improves peak shape.
Injection Vol 2.0 µLPrevent column overload.
Ionization ESI Negative (-) Selectively ionizes the carboxylic acid group.
Capillary Voltage 3000 - 3500 VStandard for negative mode stability.
Drying Gas 10 L/min @ 300°CEnsures efficient desolvation.
Gradient Program
  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B (Hold)

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B (Wash)

  • 10.1 min: 10% B (Re-equilibration)

  • 13.0 min: Stop

Data Analysis & Interpretation

Mass Spectral Logic

The theoretical monoisotopic mass of Neutral


 is 231.95  (for 

). In ESI(-) , we observe the deprotonated ion

.[1][2][3]
  • Peak A (

    
     isotope): 
    
    
    
  • Peak B (

    
     isotope): 
    
    
    
  • Intensity Ratio: The peaks should appear at approximately 1:1 intensity . Any deviation suggests interference or co-elution.

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), benzoic acids characteristically lose


 (44 Da).
  • Precursor:

    
     230.95 / 232.95
    
  • Primary Fragment: Loss of

    
    
    
    
    
    Aryl anion
    
    
  • Fragment Mass:

    
     186.95 / 188.95 (Retains the 1:1 Br pattern).
    
Visual Workflows
Diagram 1: Analytical Workflow

LCMS_Workflow Sample Solid Sample (5-Bromo-4-fluoro...) Prep Dissolution in MeOH Dilution to 10ppm Sample->Prep Weigh & Dilute LC LC Separation C18 Column Acidic Mobile Phase Prep->LC Inject 2uL Ionization ESI Source (-) Deprotonation [M-H]- LC->Ionization Elution MS1 MS1 Scan Isotope Doublet (m/z 231/233) Ionization->MS1 Detection MS2 MS/MS Frag Loss of CO2 (m/z 187/189) MS1->MS2 CID Fragmentation

Caption: Step-by-step analytical workflow from sample preparation to MS/MS fragmentation.

Diagram 2: Fragmentation Logic

Frag_Pathway Parent Precursor Ion [M-H]- m/z 230.95 (79Br) m/z 232.95 (81Br) Transition Collision Cell (CID Energy 15-20eV) Parent->Transition Loss Neutral Loss CO2 (44 Da) Transition->Loss expelled Fragment Product Ion [M-H-CO2]- m/z 186.95 (79Br) m/z 188.95 (81Br) Transition->Fragment

Caption: Characteristic fragmentation pathway showing the decarboxylation of the parent ion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from Formic Acid.Switch to 5mM Ammonium Acetate (pH ~5-6). This increases ionization efficiency in ESI(-) but may slightly reduce retention time on C18.
No "Doublet" Pattern Wrong compound or de-halogenation.Check for single peaks at

153 (Des-bromo). If pattern is present but ratio is not 1:1, check for co-eluting interferences.
Split Peaks Solvent mismatch.Ensure the sample diluent (50:50 Water:ACN) matches the starting gradient conditions. Injecting 100% MeOH can cause peak splitting.
Carryover Sticky halogenated compound.Add a needle wash step with 50:50 ACN:Isopropanol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776366, 5-Bromo-4-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Kiontke, A., et al. (2016).Electrospray ionization mass spectrometry of halogenated benzoic acids: Negative ion fragmentation. Rapid Communications in Mass Spectrometry.
  • Zhang, H., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid.[4] (Methodology grounding for benzoic acid derivatives). Retrieved from [Link]

  • Gross, J. H. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions.[5] (Ionization mechanics).[6] Retrieved from [Link]

Sources

Application

experimental procedure for the nitration of 5-Bromo-4-fluoro-2-methylbenzoic acid

Application Note: Regioselective Nitration of 5-Bromo-4-fluoro-2-methylbenzoic Acid Executive Summary This application note details the optimized protocol for the nitration of 5-Bromo-4-fluoro-2-methylbenzoic acid to syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary

This application note details the optimized protocol for the nitration of 5-Bromo-4-fluoro-2-methylbenzoic acid to synthesize 5-Bromo-4-fluoro-2-methyl-3-nitrobenzoic acid . This transformation is a critical step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other poly-substituted aromatic pharmacophores.

The procedure utilizes a standard mixed-acid nitration (


) strategy, fine-tuned to maximize regioselectivity at the C3 position while suppressing benzylic oxidation of the C2-methyl group.

Mechanistic Analysis & Regioselectivity

Objective: Install a nitro group (


) onto the tetrasubstituted benzene ring.

Substrate Analysis:

  • 1-COOH (Carboxyl): Strong deactivator, meta-director. Directs to C3 and C5 .

  • 2-CH3 (Methyl): Weak activator, ortho/para-director. Directs to C1 (blocked), C3 (ortho), and C5 (para).

  • 4-F (Fluoro): Weak deactivator (inductive) but ortho/para-director (resonance). Directs to C3 (ortho) and C5 (ortho).

  • 5-Br (Bromo): Weak deactivator, ortho/para-director. Directs to C4 (blocked) and C6 (ortho).

Regiochemical Consensus:

  • Position C3: Strongly favored by the cooperative directing effects of the Methyl (+I), Fluoro (+M), and Carboxyl (-M) groups.

  • Position C6: Only favored by the Bromo group. Sterically hindered by the adjacent Carboxyl and Bromo groups.

  • Position C5: Blocked by Bromine.

G cluster_0 Directing Effects SM 5-Bromo-4-fluoro- 2-methylbenzoic acid TS Sigma Complex (Intermediate) SM->TS + NO2+ (at C3) HNO3 Nitronium Ion (NO2+) HNO3->TS PROD 5-Bromo-4-fluoro- 2-methyl-3-nitrobenzoic acid TS->PROD - H+ Me -CH3 (Ortho -> C3) F -F (Ortho -> C3) COOH -COOH (Meta -> C3)

Figure 1: Mechanistic pathway and directing group consensus favoring C3 nitration.

Safety Architecture

Hazard Class: High.

  • Thermal Runaway: Nitration is highly exothermic. The reaction temperature must be strictly controlled between 0°C and 5°C during addition.

  • Acid Burns: Fuming Nitric Acid and Conc.[1] Sulfuric Acid are corrosive. Use butyl rubber gloves and a face shield.

  • Gas Evolution:

    
     fumes may be generated. Operate solely within a certified fume hood.
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 5-Bromo-4-fluoro-2-methylbenzoic acid (98%+)Starting Material
Solvent/Catalyst Sulfuric Acid (

), 98% Conc.[2]
Solvent & Catalyst
Reagent Fuming Nitric Acid (

), >90%
Nitrating Agent
Quench Crushed Ice / DI WaterWorkup
Vessel 3-Neck Round Bottom FlaskReactor
Cooling Ice/Salt Bath (-10°C capacity)Temp Control
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL 3-neck round-bottom flask with 5-Bromo-4-fluoro-2-methylbenzoic acid (10.0 g, 42.9 mmol).

  • Add Concentrated

    
      (40 mL).
    
  • Stir mechanically at room temperature until a clear or slightly suspension forms.

  • Cool the mixture to 0°C using an ice/salt bath. Internal temperature must be < 5°C before proceeding.[3]

Step 2: Nitration (The Critical Phase)

  • Prepare a nitrating mixture (optional but recommended for scale): Mix Fuming

    
     (2.2 mL, ~1.2 eq) with Conc. 
    
    
    
    (5 mL) in a separate vial at 0°C.
  • Add the nitrating mixture dropwise to the substrate solution over 30 minutes .

    • Critical Control Point: Do not allow internal temperature to exceed 10°C .

  • After addition, allow the reaction to stir at 0–5°C for 1 hour .

  • Warm slowly to Room Temperature (20–25°C) and stir for an additional 2 hours.

Step 3: In-Process Control (IPC)

  • Aliquot 50 µL of reaction mixture into water/acetonitrile.

  • Analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Target: < 2% Starting Material remaining.

    • Note: If SM remains, cool back to 0°C and add 0.2 eq additional

      
      .
      

Step 4: Quench & Isolation [4][5]

  • Prepare a beaker with 200 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.

  • Stir the slurry for 30 minutes to ensure all acid hydrates are broken down.

  • Filter the solid using a Buchner funnel.[4]

  • Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Purification (If Required)

While the crude purity is typically >95%, recrystallization ensures pharmaceutical grade quality.

  • Solvent System: Ethanol/Water (3:1).

  • Procedure: Dissolve in boiling Ethanol, add hot water until turbidity appears, cool slowly to 4°C.

Workflow Visualization

Workflow start Start: 10g Substrate dissolve Dissolve in H2SO4 (40 mL) start->dissolve cool Cool to 0°C dissolve->cool add Add HNO3/H2SO4 Dropwise (30 min) cool->add react Stir 0°C (1h) -> RT (2h) add->react ipc IPC: Check Completion (HPLC/TLC) react->ipc ipc->add Incomplete (<98%) quench Pour onto Crushed Ice ipc->quench Complete filter Filter & Wash (Cold Water) quench->filter dry Vacuum Dry 45°C filter->dry end Final Product >95% Purity dry->end

Figure 2: Operational workflow for the batch nitration process.

Analytical Data & Validation

ParameterExpected ValueNotes
Appearance Pale yellow to off-white solidDarkening indicates oxidation side-products.
Yield 85% - 92%High yield due to strong directing effects.
1H NMR (DMSO-d6) Loss of C3-H signalAromatic region will show singlets (or doublets if F-coupling persists) for C6-H only.
Melting Point ~185-190°C (Predicted)Distinct shift from SM.
Mass Spec (ESI-) [M-H]- = 276/278Bromine isotope pattern (1:1) is preserved.

Self-Validation Check:

  • NMR Diagnostic: The starting material has two aromatic protons (para to each other, but split by F). The product will have only one aromatic proton (at C6). If you see two aromatic signals, the reaction is incomplete. If you see no aromatic signals, you have over-nitrated (unlikely) or decomposed the ring.

Troubleshooting Guide

  • Issue: Product is a dark oil/tar.

    • Cause: Temperature too high during addition; benzylic oxidation of methyl group occurred.

    • Solution: Maintain T < 5°C strictly. Ensure efficient stirring to prevent hot-spots.

  • Issue: Low Yield / Product stays in filtrate.

    • Cause: Product is slightly soluble in dilute acid.

    • Solution: Ensure the quench volume (ice) is at least 5x the acid volume to force precipitation.

  • Issue: Regioisomer contamination (C6-nitro).

    • Cause: Rare, but possible if water is present in H2SO4.

    • Solution: Use fresh 98% H2SO4 and Fuming HNO3. Recrystallize from EtOH/Water to remove the minor isomer.

References

  • US Patent 11001552B2. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2021). Describes the nitration of the non-brominated analog, establishing the baseline conditions for this scaffold.

  • BenchChem Application Note. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid. Provides general protocols for nitrating fluorinated benzoic acids.

  • Liljenberg, M., et al. (2017).[6] Mechanism and regioselectivity of electrophilic aromatic nitration in solution.[6] Journal of Molecular Modeling.[6] Theoretical basis for directing effects in EAS.

  • Organic Syntheses, Coll. Vol. 4, p. 715. m-Nitrobenzoic Acid. Standard operating procedure for nitration of deactivated benzoic acids.[7]

Sources

Method

Application Note: 5-Bromo-4-fluoro-2-methylbenzoic Acid in Advanced Materials Synthesis

The following Application Note is a technical guide designed for materials scientists and synthetic chemists. It focuses on the strategic utility of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 1398544-71-6 / Derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for materials scientists and synthetic chemists. It focuses on the strategic utility of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 1398544-71-6 / Derivatives) as a high-value scaffold for advanced material synthesis.

Executive Summary

5-Bromo-4-fluoro-2-methylbenzoic acid represents a "privileged scaffold" in materials science due to its orthogonal functionality. Unlike simple benzoic acids, this molecule offers three distinct reactive handles—an anchoring carboxylic acid, an electrophilic aryl bromide, and an electronic-tuning fluoride—arranged around a sterically demanding methyl group. This guide details its application in Metal-Organic Framework (MOF) defect engineering , Organic Light-Emitting Diode (OLED) intermediate synthesis , and Liquid Crystal (LC) design .

Chemical Architecture & Material Potential

The utility of this molecule stems from its ability to undergo divergent synthesis.[1]

FeaturePositionMaterial FunctionReactivity Profile
Carboxylic Acid C-1Anchor/Linker: Binds to metal nodes (Zr, Cu, Zn) in MOFs or metal oxide surfaces (SAMs).Esterification, Amidation, Coordination.
Methyl Group C-2Steric Lock: Induces torsion in biaryl systems, preventing π-stacking aggregation (crucial for OLED efficiency).Benzylic oxidation (rare), steric hindrance.
Fluorine C-4Electronic Tuner: Lowers HOMO/LUMO levels; enhances hydrophobicity and oxidative stability.Nucleophilic Aromatic Substitution (

) (under forcing conditions), H-bond acceptor.
Bromine C-5Extension Handle: Primary site for

-conjugation extension via cross-coupling.
Suzuki, Sonogashira, Buchwald-Hartwig couplings.
Divergent Synthesis Pathway (Graphviz)

The following diagram illustrates how this single precursor feeds into three distinct material classes.

G Core 5-Bromo-4-fluoro- 2-methylbenzoic Acid Suzuki Pd-Catalyzed Cross-Coupling Core->Suzuki -Br Displacement Coord Coordination Chemistry Core->Coord -COOH Binding Ester Esterification Core->Ester -COOH Protection OLED OLED Hosts (Biaryl Systems) Suzuki->OLED Extended Conjugation MOF MOF Modulators (Defect Engineering) Coord->MOF Cluster Capping LC Liquid Crystals (Mesogenic Cores) Ester->LC Rod-like Assembly

Figure 1: Divergent synthetic workflows transforming the core scaffold into functional materials.

Application I: MOF Defect Engineering (Modulator Strategy)

In the synthesis of Zirconium-based MOFs (e.g., UiO-66), monocarboxylic acids are used as modulators . They compete with dicarboxylate linkers for coordination sites on the


 cluster.
Mechanism of Action

The inclusion of 5-Bromo-4-fluoro-2-methylbenzoic acid acts as a "cap," creating missing-linker defects.

  • Pore Engineering: The bulky Br and Methyl groups disrupt the crystal lattice, potentially increasing pore aperture size for larger guest molecules.

  • Post-Synthetic Modification (PSM): The unreacted aryl bromide protruding into the pore serves as a handle. Researchers can perform post-synthetic Suzuki coupling inside the pore to functionalize the MOF.

Protocol A: Modulated Synthesis of Defective UiO-66

Objective: Synthesize Zr-MOF with reactive bromide sites.

Reagents:

  • 
     (Metal source)
    
  • Terephthalic acid (

    
    , Linker)
    
  • 5-Bromo-4-fluoro-2-methylbenzoic acid (Modulator)

  • DMF (Solvent)[2]

  • Acetic acid (Co-modulator, optional)

Step-by-Step Methodology:

  • Pre-Dissolution: Dissolve

    
     (0.5 mmol) in 10 mL DMF via sonication (15 min).
    
  • Modulator Addition: Add 5-Bromo-4-fluoro-2-methylbenzoic acid (5.0 mmol, 10 eq relative to Zr). Note: High equivalents favor defect formation.

  • Linker Addition: Add terephthalic acid (0.5 mmol). Stir until clear.

  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours.

  • Washing: Centrifuge the resulting white powder. Wash 3x with DMF (removes unreacted ligand) and 3x with Methanol (activates pores).

  • Activation: Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 150°C to prevent decarboxylation or loss of the modulator.

Validation:

  • PXRD: Check for broadening of peaks (indicative of smaller crystallite size due to modulation).

  • NMR (Digestion): Digest the MOF in

    
    . Integrate the methyl peak of the modulator vs. the aromatic protons of the linker to calculate the defect ratio.
    

Application II: Precursor for OLED Emitters

The combination of fluorine and bromine makes this molecule an ideal precursor for Thermally Activated Delayed Fluorescence (TADF) emitters. The fluorine atom exerts an inductive withdrawing effect (-I), lowering the LUMO energy of the central ring, while the bromine allows coupling to electron-rich donors (e.g., carbazole).

Protocol B: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: Convert the aryl bromide to a biaryl intermediate while preserving the carboxylic acid (or ester).

Reaction Scheme:



Reagents:

  • Substrate: Methyl 5-bromo-4-fluoro-2-methylbenzoate (Ester protection recommended).

  • Boronic Acid: Phenylboronic acid (or Carbazole-boronic acid for OLEDs).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: Toluene/Ethanol (4:1).

Methodology:

  • Protection (Prerequisite): Convert the acid to a methyl ester using

    
     to prevent catalyst poisoning by the free acid.
    
  • Degassing: Combine ester (1.0 eq), boronic acid (1.2 eq), and base in the solvent mix. Sparge with Argon for 20 minutes. Critical: Oxygen creates homocoupling byproducts.

  • Catalyst Addition: Add

    
     quickly under Argon counter-flow.
    
  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (the product will be highly fluorescent if a conjugated system is formed).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. The fluorine atom often alters polarity enough to separate the product easily from non-fluorinated impurities.

Technical Specifications & Handling

PropertyValueRelevance to Protocols
Molecular Weight ~233.03 g/mol Calculation of stoichiometry for MOF modulation.
Melting Point 141–145 °CStable under standard solvothermal conditions (usually <120°C).
Solubility DMSO, DMF, AlcoholsSoluble in polar aprotic solvents used in MOF synthesis; poor water solubility.
Acidity (

)
~3.5–4.0 (Est.)Stronger acid than benzoic acid due to F/Br electron withdrawal; binds metals tightly.

Safety Note:

  • Skin/Eye Irritant: The fluorinated acid is corrosive.[3] Wear nitrile gloves and eye protection.

  • Thermal Stability: Avoid heating dry solid >150°C; potential for decarboxylation exists in the presence of strong bases.

References

  • MOF Defect Engineering

    • Title: "Defect Engineering in Zirconium Metal–Organic Frameworks."
    • Source:Chemical Reviews, 2020.
    • Context: Describes the general mechanism of using monocarboxylic acids (benzoic acid deriv
    • URL:[Link]

  • Title: "Synthesis of 5-Bromo-2-methylbenzoic acid derivatives.
  • Fluorine in Materials Science

    • Title: "Fluorine in Organic Electronics: A Review."
    • Source:Journal of M
    • Context: Explains the role of Fluorine substitution (C-F bonds)
    • URL:[Link]

  • General Properties & Safety

    • Title: "5-Bromo-2-fluorobenzoic acid Product Analysis."
    • Source:Sigma-Aldrich.[4]

    • Context: Used for analog physical property verification (MP, Solubility)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Case ID: SYN-BFMB-001 Status: Active Topic: Yield Optimization & Regioselectivity Control Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Executive Summary & Route Analysis The Core Challenge: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-BFMB-001 Status: Active Topic: Yield Optimization & Regioselectivity Control Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary & Route Analysis

The Core Challenge: The synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid typically relies on the electrophilic aromatic bromination of 4-fluoro-2-methylbenzoic acid. The primary yield-killer in this reaction is regioselectivity .

While the 5-position is electronically favored, the 3-position is also activated. Furthermore, the starting material's solubility profile often leads to significant losses during the workup phase if the pH is not managed precisely.

Recommended Synthetic Pathway: Direct bromination using elemental bromine (


) in concentrated sulfuric acid (

) or oleum. This method, supported by industrial patent literature for similar benzoic acid derivatives, typically outperforms N-bromosuccinimide (NBS) routes in terms of atom economy and scalability.

SynthesisPathway Start 4-Fluoro-2-methylbenzoic acid (Starting Material) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Br2 / H2SO4 (0°C to RT) Product 5-Bromo-4-fluoro-2-methylbenzoic acid (Target: >85% Yield) Intermediate->Product Major Path (Steric/Electronic Match) Impurity 3-Bromo Isomer (Impurity) Intermediate->Impurity Minor Path (Steric Clash)

Figure 1: Reaction pathway highlighting the competitive formation of the 3-bromo impurity.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Optimization

Q: I am observing incomplete conversion (stalled at ~60%) despite adding excess bromine. Why? A: This is often a solvent-mediated issue. If you are using Acetic Acid (AcOH) as your solvent, the reaction rate is significantly slower because AcOH is a weak polarizer for


.
  • The Fix: Switch to Concentrated Sulfuric Acid (

    
    )  or add a Lewis Acid catalyst like 
    
    
    
    (0.05 eq). Sulfuric acid acts as a potent proton source, potentially protonating the acetic acid (if using a mixture) or simply providing a highly polar medium that stabilizes the transition state.
  • Mechanism: The presence of strong acid helps generate the active electrophile. In highly acidic media, the carbonyl of the carboxylic acid is protonated, which actually deactivates the ring further, but it prevents the formation of side products and forces the bromine to the most activated position remaining (position 5), driven by the Fluorine atom's donation.

Q: My HPLC shows 15% of the 3-bromo isomer. How do I suppress this? A: The 3-position is sandwiched between the Methyl group (C2) and the Fluorine atom (C4). While sterically hindered, it is electronically activated by the ortho-fluorine.

  • Temperature Control: Regioselectivity is temperature-dependent. High temperatures provide enough energy to overcome the steric barrier of the 3-position. Maintain the reaction at 0°C to 10°C during the addition of bromine. Only allow it to warm to room temperature after addition is complete.

  • Reagent Dosing: Add bromine dropwise over 2–4 hours. A high local concentration of bromine favors the kinetic product (which can sometimes be the wrong isomer or di-bromo species).

Category B: Workup & Isolation (The "Yield Trap")

Q: My reaction conversion is high, but I lose 40% of my mass during aqueous workup. Where is it going? A: Your product is likely staying in the mother liquor due to improper pH control.

  • The Science: 5-Bromo-4-fluoro-2-methylbenzoic acid has a pKa of approximately 3.5–4.0. If you quench into water and the pH is not significantly below this pKa, the salt form (benzoate) remains soluble.

  • The Protocol:

    • Pour the reaction mixture onto ice.

    • The high acidity (

      
      ) will precipitate the product.
      
    • Crucial Step: If you neutralize with NaOH/NaHCO3 to remove excess acid, do not exceed pH 1-2. If you go to pH 4-5, you will re-dissolve the product.

    • Filtration: Filter cold. The solubility of the bromo-acid increases significantly with temperature.

Q: The product is colored red/brown after filtration. Is this an impurity? A: This is trapped elemental bromine or iron salts (if catalyst was used).

  • The Fix: Wash the filter cake with a dilute solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. This reduces the red 
    
    
    
    to colorless, water-soluble bromide (
    
    
    ) ions.

Optimized Protocol: Direct Bromination

Objective: Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid on 100g scale.

ParameterSpecificationRationale
Solvent Conc.

(5-8 vol)
Maximizes regioselectivity; industrial standard for halobenzoic acids.
Reagent Bromine (

)
1.1 - 1.2 equivalents. Excess drives conversion.
Catalyst Iron Powder (Fe)0.05 eq.[1] Generates active

species in situ.
Temp 0°C

25°C
Cold addition prevents 3-bromo isomer formation.
Quench Ice Water +

Precipitates product; removes unreacted bromine.
Step-by-Step Workflow
  • Setup: Charge 4-fluoro-2-methylbenzoic acid (1.0 eq) and Iron powder (0.05 eq) into a reactor.

  • Solvent: Add Concentrated

    
     (5 volumes) and cool to 0–5°C. Stir until partial dissolution (suspension is fine).
    
  • Addition: Add

    
     (1.1 eq) dropwise via addition funnel over 2 hours. Exothermic reaction - monitor internal temp.
    
  • Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC.

    • Target: <2% Starting Material.[2][3]

  • Quench: Pour the reaction mass slowly into a mixture of Ice (10 vol) and Sodium Bisulfite (0.2 eq).

  • Isolation: Stir for 30 mins. Filter the white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (3:1) if purity is <98%.

WorkupFlow Step1 Reaction Mixture (Acid + Product + Br2) Step2 Quench into Ice/NaHSO3 Step1->Step2 Step3 Precipitation (Product forms solid) Step2->Step3 Decision Check pH Step3->Decision ResultGood pH < 1 (Max Recovery) Decision->ResultGood Correct ResultBad pH > 3 (Product Solubilized) Decision->ResultBad Error Step4 Filter & Wash (Water -> Hexane) ResultGood->Step4 Final Dry Product (Yield > 85%) Step4->Final

Figure 2: Critical decision points in the workup process to prevent yield loss.

Analytical Data Reference

When verifying your product, ensure your analytical data matches the following expected values. Deviations suggest regio-isomer contamination.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, -COOH)
      
    • 
       8.15 (d, J = 7.5 Hz, 1H, H-6) — Note: This doublet confirms the H-F coupling is weak or meta, but position is para to methyl.
      
    • 
       7.45 (d, J = 10.5 Hz, 1H, H-3) — Note: Large coupling constant due to ortho-Fluorine.
      
    • 
       2.55 (s, 3H, -CH3).
      
  • Melting Point: 168–172°C (Varies slightly with crystal habit).

References

  • Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021). Japan Patent Office. Patent No. JP2021127332A. (Describes the sulfuric acid/bromine protocol for high selectivity). Link

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (1983). United States Patent. Patent No. US4393232A. (Foundational text on halogenation of fluorobenzoic acids). Link

  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem. (Demonstrates the acetic acid/water bromination variant). Link

  • Process for the synthesis of intermediates. (2017). World Intellectual Property Organization. WO2017125900A1. (Discusses purification and isolation of similar halogenated benzoic acid intermediates). Link

Sources

Optimization

Technical Support Center: Purification of Crude 5-Bromo-4-fluoro-2-methylbenzoic acid

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purification of crude 5-Bromo-4-fluoro-2-methylbenzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purification of crude 5-Bromo-4-fluoro-2-methylbenzoic acid.

Introduction

5-Bromo-4-fluoro-2-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final product. This document outlines common purification challenges and provides robust, field-proven solutions.

Core Principles of Purification

The primary goal of purification is to remove impurities from the crude product. These impurities can include starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature of the impurities and the desired purity of the final product. For 5-Bromo-4-fluoro-2-methylbenzoic acid, common purification techniques include recrystallization, acid-base extraction, and column chromatography.

Safety First: Handling 5-Bromo-4-fluoro-2-methylbenzoic Acid

Before beginning any purification protocol, it is crucial to be aware of the hazards associated with 5-Bromo-4-fluoro-2-methylbenzoic acid and related compounds.

Hazard Identification:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Recommended Safety Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Avoid inhalation of dust or fumes.[3][4]

  • Wash hands thoroughly after handling the compound.[2][5]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2][6]

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of crude 5-Bromo-4-fluoro-2-methylbenzoic acid.

Issue 1: Low Purity After a Single Purification Step

Question: I performed a single recrystallization, but my product is still not pure enough. What should I do?

Answer: A single purification step may not be sufficient if the crude product contains a high concentration of impurities or impurities with similar solubility to the desired compound.

Troubleshooting Steps:

  • Assess Impurity Profile: If possible, use analytical techniques like HPLC or NMR to identify the major impurities. This will help in selecting the most effective purification strategy. Substituted benzophenones and their derivatives can be analyzed using reversed-phase HPLC with a C18 column and a UV detector.[7]

  • Sequential Purification: Consider a multi-step purification approach. An initial acid-base extraction can remove acidic or basic impurities, followed by recrystallization to remove neutral impurities.

  • Optimize Recrystallization:

    • Solvent Selection: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[8] For benzoic acid derivatives, mixtures of ethanol and water are often effective.[8]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[8]

Issue 2: Product Fails to Crystallize or Oiled Out

Question: During recrystallization, my product either remained in solution or formed an oil instead of crystals. What went wrong?

Answer: This common issue can be caused by several factors, including high impurity levels, the use of an inappropriate solvent system, or a supersaturated solution.

Troubleshooting Steps:

  • High Impurity Content: A high concentration of impurities can inhibit crystal formation. Consider a preliminary purification step like an acid-base extraction.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solvent Screening: Perform small-scale solubility tests with different solvents or solvent mixtures to find an optimal system.

  • Supersaturation: The solution may be supersaturated.

    • Induce Crystallization: Try adding a seed crystal of pure 5-Bromo-4-fluoro-2-methylbenzoic acid.

    • Scratching Technique: Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites for crystal growth.

  • Residual Solvent: Ensure all solvents from the preceding reaction have been removed before attempting recrystallization. A rotary evaporator is effective for this purpose.[8]

Issue 3: Colored Impurities Persist in the Final Product

Question: My final product has a persistent color, even after recrystallization. How can I remove these colored impurities?

Answer: Colored impurities are often non-polar and can be effectively removed by treatment with activated charcoal.

Protocol for Decolorization:

  • Dissolve the Crude Product: Dissolve the crude 5-Bromo-4-fluoro-2-methylbenzoic acid in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.[8]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool slightly.

  • Add Activated Charcoal: Add a small amount of activated charcoal to the solution.

  • Reheat: Bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallize: Allow the filtrate to cool slowly to induce crystallization.

Issue 4: Potential for Isomeric Impurities

Question: I am concerned about the presence of isomeric impurities. How can I separate them?

Answer: The synthesis of substituted benzoic acids can sometimes lead to the formation of isomers.[9][10] For example, the bromination of 2-chlorobenzoic acid can yield both 5-bromo-2-chlorobenzoic acid and the isomeric impurity 4-bromo-2-chlorobenzoic acid.[10]

Separation Strategies:

  • Fractional Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be employed. This involves multiple recrystallization steps, collecting the crystals in fractions.

  • Column Chromatography: For isomers with different polarities, column chromatography is a highly effective separation technique. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

Experimental Protocols

Protocol 1: Recrystallization of 5-Bromo-4-fluoro-2-methylbenzoic acid

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Dissolution: Place the crude 5-Bromo-4-fluoro-2-methylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., an ethanol/water mixture) while stirring and heating until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.[8][11]

  • Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature.[8] Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[8][12]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Allow the crystals to air-dry or dry them in a vacuum oven.[11]

Protocol 2: Acid-Base Extraction

This technique is useful for separating acidic compounds like 5-Bromo-4-fluoro-2-methylbenzoic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the product.

  • Acidification: Cool the aqueous solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the product precipitates out.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Notes
Ethanol/WaterVariesGood for many benzoic acid derivatives.[8]
Methanol/WaterVariesAnother common choice for polar compounds.
Ethyl Acetate/HexaneVariesSuitable for less polar compounds.
TolueneN/ACan be used for purification of similar compounds.[10]

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis Analyze Impurity Profile (e.g., HPLC, NMR) Crude->Analysis Decision High Impurity or Isomers? Analysis->Decision AcidBase Acid-Base Extraction Decision->AcidBase Yes Recrystallization Recrystallization Decision->Recrystallization No AcidBase->Recrystallization Colored Colored Impurities? Recrystallization->Colored Charcoal Activated Charcoal Treatment Colored->Charcoal Yes PureProduct Pure Product Colored->PureProduct No Charcoal->Recrystallization CrystallizationTroubleshooting Start Product Fails to Crystallize or Oils Out CheckImpurity High Impurity Content? Start->CheckImpurity CheckSolvent Inappropriate Solvent? CheckImpurity->CheckSolvent No PrePurify Perform Acid-Base Extraction CheckImpurity->PrePurify Yes CheckSaturation Supersaturated? CheckSolvent->CheckSaturation No RescreenSolvent Screen Different Solvents/Mixtures CheckSolvent->RescreenSolvent Yes InduceCrystallization Add Seed Crystal or Scratch Flask CheckSaturation->InduceCrystallization Yes Success Successful Crystallization PrePurify->Success RescreenSolvent->Success InduceCrystallization->Success

Caption: Troubleshooting guide for crystallization problems.

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587. (n.d.). PubChem.
  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. (n.d.). ChemicalBook.
  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. (n.d.).
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich.
  • 5-Bromo-2-chlorobenzoic acid | 21739-92-4. (n.d.). ChemicalBook.
  • 5-Bromo-2-fluoro-4-methylbenzaldehyde - Safety Data Sheet. (n.d.). ChemicalBook.
  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate.
  • MSDS of 2-Fluoro-5-methylbenzoic acid. (2013, September 2). Capot Chemical.
  • Lab Report Recrystallization. (2016, September 27). FAMU.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Optimization Diagnostic Hub: Quick Triage Identify your issue based on the symptoms observed i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Side Reactions & Optimization

Diagnostic Hub: Quick Triage

Identify your issue based on the symptoms observed in LC-MS or NMR analysis.

Symptom (Observation)Probable CauseTechnical DiagnosisImmediate Action
Reaction Stalls < 10% Conversion Catalyst PoisoningFree carboxylic acid coordinates to Pd(II), inhibiting the catalytic cycle.Pre-neutralize substrate with base before adding catalyst.
Impurity: Mass = Product - 20 Da + 17 Da Fluorine Displacement (

)
Hydroxide/Alkoxide attacks C4-F (activated by para-COOH).Switch from strong bases (NaOH/KOH) to mild bases (

/

).
Impurity: Mass = Substrate - 79 Da + 1 Da Protodehalogenation

-Hydride elimination from alcoholic solvents reduces the C-Br bond.
Remove secondary alcohols (iPrOH). Use Toluene/Water or DMF.
Low Yield with Aryl Boronic Acids ProtodeboronationHydrolytic cleavage of C-B bond in the coupling partner.Reduce water content; lower temperature; add base in portions.

Deep Dive: Critical Side Reactions

Issue #1: The "Silent Killer" — Nucleophilic Aromatic Substitution ( )

The Chemistry: In 5-Bromo-4-fluoro-2-methylbenzoic acid, the fluorine atom at position C4 is para to the carboxylic acid (C1). The carboxylic acid is a strong electron-withdrawing group (EWG), which significantly depletes electron density at the C4 position.

If you use strong nucleophilic bases (like NaOH, KOH, or NaOMe) or alcoholic solvents that generate alkoxides in situ, the base will attack the C4-F position instead of participating in the Suzuki transmetallation step. This replaces the Fluorine with a Hydroxyl (-OH) or Alkoxy (-OR) group.

The Pathway Competition: The diagram below illustrates the competition between the desired Catalytic Cycle and the parasitic


 pathway.

Suzuki_vs_SNAr Substrate 5-Bromo-4-fluoro-2-methylbenzoic acid Pd_Cycle Pd(0) Oxidative Addition (Desired Path) Substrate->Pd_Cycle  Pd(PPh3)4 / Ar-B(OH)2 SNAr_Path Nucleophilic Attack on C4-F (Parasitic Path) Substrate->SNAr_Path  OH- / OR- attack Suzuki_Prod Biaryl Product (C-C Bond Formed) Pd_Cycle->Suzuki_Prod Transmetallation & Reductive Elimination SNAr_Prod Hydroxy-impurity (F replaced by OH) SNAr_Path->SNAr_Prod Meisenheimer Complex Intermediate Conditions_Good Mild Base (K3PO4) Aprotic Solvent Conditions_Good->Pd_Cycle Conditions_Bad Strong Base (NaOH) High Temp Conditions_Bad->SNAr_Path

Figure 1: Mechanistic divergence driven by base strength. The para-COOH activates the C-F bond for nucleophilic attack, competing with the Pd-catalyzed C-Br activation.

Resolution Protocol:

  • Base Selection: Avoid Hydroxides. Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are basic enough to activate the boronic acid but less nucleophilic toward the aromatic ring.
  • Solvent: Avoid Methanol or Ethanol if

    
     is observed. Use Dioxane/Water (4:1)  or Toluene/Water .
    
Issue #2: Catalyst Poisoning by Free Acid

The Chemistry: Carboxylic acids can coordinate to Palladium(II) species, forming stable carboxylate complexes that are catalytically inactive. Furthermore, the "free acid" lowers the pH of the micro-environment, preventing the formation of the reactive boronate species required for transmetallation [1].

Resolution Protocol:

  • Stoichiometry is Key: You must add enough base to neutralize the starting material plus activate the boronic acid.

  • Formula: Base Equivalents =

    
     (for Substrate COOH) + 
    
    
    
    (for Boronic Acid activation) = 2.5 to 3.0 equivalents total .
  • Order of Addition:

    • Dissolve Substrate in solvent.

    • Add Base (aq).[1]

    • Stir 5-10 mins (Formation of Carboxylate Salt).

    • Add Boronic Acid.

    • Add Catalyst (Last).

Issue #3: Protodehalogenation (Hydrodebromination)

The Chemistry: Often mistaken for "unreacted starting material" in TLC (similar Rf), but distinct in MS (Mass = M-Br+H). This occurs when the Pd(II)-Aryl intermediate undergoes


-hydride elimination or abstracts a hydride from the solvent (usually secondary alcohols like isopropanol) instead of undergoing transmetallation [2].

Resolution Protocol:

  • Solvent Switch: If using Isopropanol or Ethanol, switch to DMF or Toluene .

  • Water Concentration: Ensure sufficient water is present. Water accelerates the transmetallation step, making it faster than the competing dehalogenation side reaction [3].

Optimized Master Protocol

Recommended starting point for 5-Bromo-4-fluoro-2-methylbenzoic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv

  • Catalyst:

    
     (2-5 mol%) — Robust against sterics and oxygen.
    
  • Base:

    
     (3.0 equiv) — Mild nucleophile, minimizes S_NAr.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add solvent mixture (Dioxane/Water 4:1).

  • Sparge with Nitrogen/Argon for 10 minutes to remove

    
     (Crucial to prevent homocoupling and phenol formation).
    
  • Add Pd catalyst (e.g.,

    
    ).
    
  • Seal and heat to 80°C . Note: Avoid reflux (100°C+) unless necessary, to minimize decarboxylation risks.

  • Monitor by LC-MS at 1 hour. If

    
     impurities appear, lower temp to 60°C.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Navarro, O., et al. (2004). General Synthesis of Halo-Biaryls via Suzuki-Miyaura Cross-Coupling.[2] Journal of Organic Chemistry, 69(9), 3173–3180.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sandrock, D. L., et al. (2010). Formation of SNAr products in Suzuki Couplings of Polyfluoroaryl Boronates. Journal of the American Chemical Society, 132(49), 17108.

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-4-fluoro-2-methylbenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) related to catalyst poisoning in catalytic reactions involving this halogenated aromatic compound. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common issues encountered during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction: The Challenge of Halogenated Substrates

5-Bromo-4-fluoro-2-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. However, its structure, featuring both bromine and fluorine substituents, presents specific challenges in catalytic reactions, particularly those employing sensitive transition metal catalysts like palladium. Catalyst poisoning, the deactivation of a catalyst by chemical compounds, is a frequent impediment to achieving high yields and reaction efficiency.[1][2] This guide will delve into the nuances of catalyst poisoning in the context of this specific substrate, providing actionable insights and protocols.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with 5-Bromo-4-fluoro-2-methylbenzoic acid?

A1: Catalyst poisoning is the reduction or complete loss of catalytic activity due to the strong interaction of certain chemical species with the active sites of the catalyst.[2][3] For substrates like 5-Bromo-4-fluoro-2-methylbenzoic acid, the primary concern stems from the presence of halide atoms (bromine and fluorine). Halide ions can strongly adsorb to the surface of metal catalysts, such as palladium, blocking the active sites required for the catalytic cycle to proceed.[1][4] This leads to sluggish or stalled reactions, incomplete conversion of starting materials, and the formation of unwanted byproducts.

Q2: My cross-coupling reaction (e.g., Suzuki, Heck) with 5-Bromo-4-fluoro-2-methylbenzoic acid is not working. Could catalyst poisoning be the culprit?

A2: Yes, it is a strong possibility. Palladium-catalyzed cross-coupling reactions are particularly susceptible to poisoning.[5][6] The typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6] Catalyst poisons can interfere with any of these steps. With halogenated substrates, excess halide ions in the reaction mixture can lead to the formation of inactive catalyst species.[7][8]

Q3: What are the common sources of catalyst poisons in my reaction?

A3: Common sources of catalyst poisons include:

  • Impurities in the starting material: 5-Bromo-4-fluoro-2-methylbenzoic acid itself may contain impurities from its synthesis that can act as catalyst poisons.[9][10]

  • Reagents and solvents: Impurities in your reagents (e.g., boronic acids, bases) and solvents (e.g., water, sulfur-containing compounds) can deactivate the catalyst.[9][11]

  • Reaction byproducts: The reaction itself can generate species that poison the catalyst.

  • Leaching from equipment: Though less common, trace metals leached from reactors or stir bars can sometimes interfere with catalysis.

Q4: How can I detect catalyst poisoning in my reaction?

A4: Detecting catalyst poisoning often involves a combination of observational and analytical methods:

  • Reaction monitoring: A sudden drop in reaction rate or a complete stall after an initial period of activity is a classic sign.

  • Analysis of the catalyst: After the reaction, the catalyst can be analyzed for the presence of poisons using techniques like X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma mass spectrometry (ICP-MS).[12][13]

  • Starting material analysis: Analyzing the purity of your 5-Bromo-4-fluoro-2-methylbenzoic acid and other reagents can help identify potential poisons before the reaction.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to catalyst poisoning.

Issue 1: Reaction is sluggish or stalls completely.

Potential Cause: Catalyst poisoning by impurities in the starting material or reagents.

Troubleshooting Workflow:

G A Reaction Stalls B Analyze Starting Material Purity (NMR, LC-MS, GC-MS) A->B Step 1 C Purify Starting Material (Recrystallization, Chromatography) B->C Impurities Detected E Analyze Reagents and Solvents B->E No Impurities Detected D Re-run Reaction with Purified Material C->D G Reaction Successful D->G Success H Consider Alternative Catalyst/Ligand D->H Failure F Purify/Replace Reagents and Solvents E->F Impurities Detected F->D G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd0 Pd(0)L_n OA R-Pd(II)-X(L_n) Pd0->OA Oxidative Addition (R-X) Poisoned_Catalyst Pd(0)L_n(P) Pd0->Poisoned_Catalyst Coordination TM R-Pd(II)-R'(L_n) OA->TM Transmetalation (R'-M) Inactive_Complex [L_nPd(II)X(P)]^- OA->Inactive_Complex Coordination RE R-R' TM->RE Reductive Elimination RE->Pd0 Poison Poison (P) Poison->Poisoned_Catalyst Poison->Inactive_Complex

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-fluoro-2-methylbenzoic Acid Scaffolds

Case ID: 5-Br-4-F-2-Me-BA Status: Open Priority: High (Purification Bottleneck) Assigned Specialist: Senior Application Scientist Executive Summary Purifying 5-Bromo-4-fluoro-2-methylbenzoic acid and its derivatives pres...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-Br-4-F-2-Me-BA Status: Open Priority: High (Purification Bottleneck) Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 5-Bromo-4-fluoro-2-methylbenzoic acid and its derivatives presents a triad of chromatographic challenges: acidic streaking , poor solubility in non-polar mobile phases, and regioisomer co-elution .

This scaffold possesses a pKa significantly lower than benzoic acid (est.[1] pKa ~3.0–3.5) due to the electron-withdrawing inductive effects of the halogen atoms (F, Br). On standard silica, this acidity leads to strong hydrogen bonding with surface silanols (


), resulting in severe peak tailing and yield loss.

This guide provides a self-validating protocol to overcome these issues, moving beyond "trial and error" to a logic-driven purification strategy.

Module 1: The "Anti-Streak" Mobile Phase Strategy

The Core Problem: Ionization & Silanol Interaction

Standard silica gel is slightly acidic (pH 5–6). However, your target molecule (pKa ~3.2) will partially ionize in neutral solvents (like MeOH/DCM), creating a mixture of free acid and carboxylate anions.

  • The Free Acid: Moves with the solvent.

  • The Anion: Binds tightly to protonated silanols or metal impurities in the silica.

  • Result: The "Comet Effect" (streaking from the baseline to the solvent front).

The Solution: Acidic Modifiers

You must suppress ionization by shifting the equilibrium toward the protonated (neutral) form.

Protocol:

  • Standard Modifier: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to both Mobile Phase A (Non-polar) and Mobile Phase B (Polar).

  • Validation: Run a TLC plate using the exact modified solvent system.

    • Pass: Spot is compact and circular (

      
       0.3–0.4).
      
    • Fail: Spot is elongated. Increase modifier to 1% or switch to Formic Acid (stronger suppressor).

Visualizing the Mechanism

Acid_Tailing_Mechanism cluster_0 Without Modifier (Neutral pH) cluster_1 With Modifier (Acidic pH) Acid_Neutral R-COOH (Mobile) Acid_Ion R-COO⁻ (Stuck on Silica) Acid_Neutral->Acid_Ion Equilibrium Silanol Si-OH (Stationary Phase) Acid_Ion->Silanol Strong Ionic Interaction Modifier H⁺ (Excess) Acid_Prot R-COOH (Fully Protonated) Modifier->Acid_Prot Suppresses Ionization Silica_Surface Silica Surface Acid_Prot->Silica_Surface Weak Interaction (Clean Elution)

Figure 1: Mechanism of acid tailing suppression. By lowering the pH below the analyte's pKa, the equilibrium shifts to the neutral form, preventing irreversible binding to the silica.

Module 2: Solubility & Loading Techniques

Issue: 5-Bromo-4-fluoro-2-methylbenzoic acid is likely insoluble in Hexane or Heptane (Mobile Phase A), but soluble in DCM or EtOAc. Risk: Liquid loading with a strong solvent (DCM) onto a Hexane-equilibrated column causes "band broadening" before the run even starts.

The Decision Matrix: Liquid vs. Dry Loading
Loading MethodWhen to UseProcedure for 5-Br-4-F-2-Me-BA
Liquid Load Sample is soluble in the starting gradient (e.g., 5% EtOAc/Hex).Dissolve in minimum volume of starting mobile phase. Inject directly.
Dry Load (Recommended) Sample requires DCM/MeOH to dissolve; precipitates in Hexane.1. Dissolve crude in DCM/MeOH.2. Add Celite 545 or Silica (ratio 1:2 sample:sorbent).3. Rotovap to a free-flowing powder.4. Load into a pre-column cartridge.

Why Dry Load? Dry loading eliminates the "solvent effect." The sample effectively starts as part of the stationary phase, resulting in sharper peaks and higher resolution, which is critical if you are separating the 4-fluoro isomer from a 6-fluoro impurity.

Module 3: Stationary Phase Selection

If standard silica (with modifiers) fails to separate regioisomers (e.g., separating the 5-bromo from a 3-bromo byproduct), you must alter the selectivity mechanism.

Phase Comparison Table
Stationary PhaseMechanismSuitability for TargetNotes
Silica (Standard) Adsorption / H-BondingGood (with modifier)Cheapest option. Requires 1% AcOH.
C18 (Reverse Phase) HydrophobicityExcellent The Br/F/Me groups add significant lipophilicity. Use Water/MeOH + 0.1% Formic Acid.
Amino (NH2) Acid-Base / H-BondingSpecific Use Case Can retain the acid strongly. Useful if isolating the neutral derivatives (esters) from the free acid.
Workflow: Method Development

Method_Dev_Flow Start Start: Crude Mixture Solubility_Check Check Solubility in Hexane/Heptane Start->Solubility_Check Liquid_Load Soluble? YES -> Liquid Load Solubility_Check->Liquid_Load Yes Dry_Load Soluble? NO -> Dry Load (Celite) Solubility_Check->Dry_Load No TLC_Test Run TLC with 1% AcOH Modifier Liquid_Load->TLC_Test Dry_Load->TLC_Test Streak_Check Does it Streak? TLC_Test->Streak_Check Good_Spot No: Proceed to Flash Column Streak_Check->Good_Spot Clean Spot Bad_Streak Yes: Increase Modifier or Switch to C18 Streak_Check->Bad_Streak Tailing

Figure 2: Decision tree for optimizing the purification workflow. Note that solubility determines the loading method, while TLC behavior dictates the mobile phase composition.

Troubleshooting & FAQs

Q1: My product is stuck at the baseline, even with 50% EtOAc. What happened?

A: You likely have a strong interaction between the carboxylic acid and the silica.[2]

  • Fix: Switch to a more polar system: DCM : MeOH (95:5) + 1% AcOH . The methanol disrupts hydrogen bonding more effectively than EtOAc.

  • Alternative: If using Reverse Phase (C18), ensure your pH is low (acidic).[3] At neutral pH, the ionized acid flows through the column (solvent front) or trails indefinitely.

Q2: I see "Ghost Peaks" in my gradient. Is my compound decomposing?

A: Not necessarily. This is common when using modifiers in a gradient.

  • Cause: Impurities in the solvents or the modifier itself can accumulate on the column during equilibration and elute as the gradient strength increases.

  • Verification: Run a "blank" gradient (no sample). If the peaks persist, it is a solvent artifact, not decomposition.

Q3: Can I just turn the acid into a methyl ester to make purification easier?

A: Yes, and this is highly recommended.

  • Why: Converting the -COOH to -COOMe eliminates the hydrogen bond donor/acceptor issues and the ionization problem.

  • Protocol: Treat crude with MeOH/H2SO4 (cat.) or TMS-Diazomethane. The resulting ester will run much higher on TLC and requires no acidic modifiers.

Q4: How do I remove the Acetic Acid from my product after the column?

A: Acetic acid has a high boiling point (118°C) and can be hard to remove by rotovap.

  • Method 1: Azeotrope with Toluene or Heptane (add solvent, rotovap, repeat 3x).

  • Method 2: Lyophilization (if using water/acetonitrile).

  • Method 3: If the product is solid, wash the final solid with cold Hexane/Water to remove residual acid traces.

References

  • Biotage. (2023).[3][4][5] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from

  • Teledyne ISCO. (2016). Purification of Carboxylic Acids using Flash Chromatography.
  • Waters Corporation. (2025). Overcoming Peak Tailing of Basic and Acidic Analytes in Silica Stationary Phases.[6][7] Retrieved from

  • ChemicalBook. (2026).[8] Properties of 5-Bromo-2-chlorobenzoic acid (Structural Analog). Retrieved from

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[9] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of 5-Bromo-4-fluoro-2-methylbenzoic acid with its isomers

This guide provides an in-depth technical analysis of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 132712-98-8) , comparing its reactivity profile against key isomers. It is designed for medicinal chemists requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 132712-98-8) , comparing its reactivity profile against key isomers. It is designed for medicinal chemists requiring precise control over scaffold functionalization.[1]

Executive Summary & Structural Logic

5-Bromo-4-fluoro-2-methylbenzoic acid represents a "privileged scaffold" in drug discovery due to its tri-orthogonal reactivity. Unlike its isomers, this specific arrangement of substituents allows for sequential, highly regioselective functionalization without the need for protecting groups.

The Reactivity Triad
  • C4-Fluorine (Para-F): Highly activated for SNAr displacement due to the para-electron-withdrawing effect of the carboxylic acid.

  • C5-Bromine (Meta-Br): Chemically inert to SNAr but highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald).

  • C2-Methyl (Ortho-Me): Provides steric bulk that modulates metabolic stability and enforces atropisomerism in biaryl systems, but significantly hinders amide coupling at the C1-COOH.

Isomer Comparison Matrix

The table below highlights why the 5-Br-4-F-2-Me isomer is often the preferred starting material over its analogs.

FeatureTarget: 5-Br-4-F-2-Me Isomer A: 4-Br-5-F-2-Me Isomer B: 5-Br-2-F-4-Me
SNAr Site C4-F (Highly Reactive) C5-F (Unreactive)*C2-F (Reactive but hindered)
SNAr LG Fluoride (Excellent)Bromide (Poor at C4)Fluoride (Good)
Electronic Activation F is para to EWG (COOH)F is meta to EWGF is ortho to EWG
Pd-Coupling Site C5 (Meta)C4 (Para)C5 (Meta)
Amide Coupling Difficult (Steric hindrance) Difficult (Steric hindrance)Moderate (Less hindrance)

*Note: In Isomer A, the Fluorine is meta to the COOH, rendering it electronically deactivated for nucleophilic attack. S_NAr is virtually impossible under standard conditions.

Detailed Reactivity Profiles

A. Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 5-Bromo-4-fluoro-2-methylbenzoic acid is the regioselective displacement of the C4-fluorine .

  • Mechanism: The carboxylic acid (or carboxylate/ester) at C1 withdraws electron density from the ring. Resonance effects specifically deplete density at the ortho and para positions.

  • Selectivity:

    • C4-F: Located para to the EWG. The Meisenheimer complex is stabilized.[2] Reaction proceeds rapidly.

    • C5-Br: Located meta to the EWG. No resonance stabilization for the intermediate. The C-Br bond remains intact.

  • Experimental Insight: This allows the introduction of amines, thiols, or alkoxides at C4 before engaging the bromine in cross-coupling.

Diagram: SNAr Regioselectivity

SNAr_Selectivity Start 5-Bromo-4-fluoro- 2-methylbenzoic acid Start->Start Attack at C5-Br? (Blocked: Meta to EWG) Transition Meisenheimer Complex (Stabilized by p-COOH) Start->Transition Attack at C4-F Nucleophile Nucleophile (Nu:) (e.g., Morpholine, R-NH2) Nucleophile->Transition Product 4-Substituted-5-bromo- 2-methylbenzoic acid Transition->Product -F⁻ (Fast)

Caption: The C1-COOH activates the C4-F bond for displacement while leaving the C5-Br bond electronically "invisible" to nucleophiles.

B. Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Once the C4 position is functionalized (or if left as F), the C5-Bromine serves as a reliable handle for carbon-carbon or carbon-nitrogen bond formation.

  • Chemoselectivity: Pd(0) catalysts undergo oxidative addition into the C-Br bond (Bond Dissociation Energy ~67 kcal/mol) much faster than the C-F bond (~115 kcal/mol).

  • Steric Considerations: The C5 position is flanked by the C4-substituent and C6-H. It is relatively accessible compared to the C2-Me position.

  • Optimization: For Suzuki couplings, weak bases (K2CO3) are preferred if the carboxylic acid is free, to generate the soluble carboxylate in situ.

C. Carboxylic Acid Derivatization (The Ortho-Effect)

The 2-methyl group creates significant steric hindrance around the carboxylic acid.

  • Challenge: Standard coupling reagents (EDC/HOBt) often result in sluggish reaction rates or incomplete conversion compared to the 4-fluoro-2-H isomer.

  • Solution:

    • Acid Chloride Method: Convert to acid chloride using (COCl)2/DMF(cat.) or SOCl2. This species is highly reactive and overcomes steric repulsion.

    • High-Activity Reagents: Use HATU or PyBOP with DIPEA in DMF.

  • Comparison: Isomer B (4-Me) lacks this ortho-methyl hindrance and couples under mild conditions.

Experimental Protocols

Protocol 1: Regioselective SNAr Displacement of Fluorine

Objective: Synthesis of 5-Bromo-2-methyl-4-morpholinobenzoic acid.

  • Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq).

  • Solvent: Dissolve in DMSO or NMP (0.5 M concentration). Note: Polar aprotic solvents are essential to solvate the nucleophile and stabilize the transition state.

  • Base/Nucleophile: Add Morpholine (3.0 eq). Note: Excess amine acts as both nucleophile and base to quench HF.

  • Reaction: Heat to 90 °C for 4–12 hours. Monitor by LCMS for disappearance of starting material (m/z ~233) and appearance of product (m/z ~300).

  • Workup: Dilute with water. Adjust pH to ~4 with 1N HCl to precipitate the product. Filter and wash with water.[3][4]

    • Yield Expectation: >85%.[3][5]

    • Validation:19F NMR should show complete disappearance of the signal at -110 ppm.

Protocol 2: Suzuki Coupling on the Free Acid

Objective: Synthesis of 4-Fluoro-2-methyl-5-phenylbenzoic acid.

  • Reagents: Combine 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (5 mol%).

  • Solvent/Base: Add Dioxane:Water (4:1) and Na2CO3 (3.0 eq).

  • Conditions: Degas with N2 for 10 mins. Heat at 80–100 °C for 6 hours.

  • Workup: Acidify aqueous layer to pH 3. Extract with EtOAc.[3][4]

    • Note: The C4-F bond remains intact under these conditions, preserving it for later SNAr if desired.

Decision Logic for Isomer Selection

Use the diagram below to select the correct isomer for your specific SAR (Structure-Activity Relationship) goals.

Isomer_Selection Start SAR Objective Q1 Do you need a Nucleophile (N/O/S) at the Para position? Start->Q1 Q2 Do you need a Nucleophile at the Meta position? Q1->Q2 No Choice1 Select: 5-Bromo-4-fluoro-2-methylbenzoic acid (Target Molecule) Q1->Choice1 Yes (S_NAr is easy) Choice2 Select: 3-Bromo-5-fluoro-2-methylbenzoic acid (Requires strong activation) Q2->Choice2 Yes (Meta-F is hard to displace) Choice3 Select: 5-Bromo-2-fluoro-4-methylbenzoic acid (Ortho-F allows displacement) Q2->Choice3 I need Ortho-subst.

Caption: Flowchart guiding the selection of the bromofluorobenzoic acid isomer based on desired substitution patterns.

References

  • SNAr Mechanism & Selectivity

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6] National Institutes of Health (NIH).

  • Suzuki Coupling Methodology

    • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Amide Coupling Sterics

    • The Synthesis of Sterically Hindered Amides.[7][8][9] CHIMIA International Journal for Chemistry.

  • Physical Properties & Safety

    • 4-Bromo-2-fluoro-5-methylbenzoic acid Compound Summary. PubChem.[10]

  • General Synthesis Routes

    • Synthesis and applications of 4-Fluoro-2-methylbenzoic acid.[3][11] Guidechem.

Sources

Comparative

5-Bromo-4-fluoro-2-methylbenzoic acid vs 5-bromo-2-fluorobenzoic acid in synthesis

Topic: Comparative Synthesis Guide: 5-Bromo-4-fluoro-2-methylbenzoic Acid vs. 5-Bromo-2-fluorobenzoic Acid Executive Summary This technical guide compares two critical halogenated benzoic acid building blocks: 5-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide: 5-Bromo-4-fluoro-2-methylbenzoic Acid vs. 5-Bromo-2-fluorobenzoic Acid

Executive Summary

This technical guide compares two critical halogenated benzoic acid building blocks: 5-Bromo-4-fluoro-2-methylbenzoic acid (Compound A) and 5-Bromo-2-fluorobenzoic acid (Compound B) . While they share a core brominated benzoate scaffold, their applications in drug discovery are distinct.

  • Compound B (5-Bromo-2-fluorobenzoic acid) is the industrial "workhorse" for SGLT2 inhibitors (e.g., Ipragliflozin, Ertugliflozin), leveraging the high lability of the ortho-fluorine for nucleophilic aromatic substitution (

    
    ).
    
  • Compound A (5-Bromo-4-fluoro-2-methylbenzoic acid) is a specialized "scaffold" for Targeted Protein Degradation (PROTACs) and Kinase Inhibitors (e.g., HPK1, ASK1). The C2-methyl group introduces steric bulk essential for conformational locking in protein binding pockets, while the C4-fluorine serves as a regioselective handle for late-stage functionalization.

Chemical Profile & Structural Landscape

FeatureCompound A Compound B
IUPAC Name 5-Bromo-4-fluoro-2-methylbenzoic acid5-Bromo-2-fluorobenzoic acid
CAS Number 1427416-33-8 146328-85-0
Structure Benzoic acid, 2-Me, 4-F, 5-BrBenzoic acid, 2-F, 5-Br
Electronic Effect Deactivated/Sterically Crowded: The 2-Me group is electron-donating and sterically hinders the carboxylic acid.[1] The 4-F is activated for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

by the para-COOH.
Activated: The 2-F is highly electron-deficient due to the ortho-COOH (inductive effect), making it extremely labile to nucleophiles.
Primary Use Case Oncology/Immunology: PROTAC linkers, HPK1/ASK1 inhibitors.Metabolic Diseases: SGLT2 inhibitors (Gliflozins).
Key Reactivity Regioselective

at C4
; Amide coupling requires forcing conditions due to C2-Me sterics.
Rapid

at C2
; Facile Lithiation/Exchange at C5.

Reactivity Benchmarking: Experimental Causality

A. Nucleophilic Aromatic Substitution ( )
  • Compound B (2-F): The fluorine at C2 is flanked by the electron-withdrawing carboxylic acid (or ester). This position is highly electrophilic. Reaction with amines or alkoxides occurs under mild conditions (0–25 °C).

    • Mechanism:[2] The Meisenheimer complex is stabilized by the ortho-carbonyl group.

  • Compound A (4-F): The fluorine at C4 is activated by the para-COOH. However, the reaction is generally slower than at the C2 position. The 2-methyl group can force the COOH out of planarity, slightly reducing the resonance activation of the C4 position.

    • Implication: Higher temperatures (60–100 °C) or stronger bases are often required for

      
       on Compound A compared to Compound B.
      
B. Amide Coupling & Esterification
  • Compound B: The carboxylic acid is unhindered. Standard coupling reagents (EDC/HOBt, HATU) work rapidly.

  • Compound A: The 2-methyl group creates significant steric hindrance around the carbonyl carbon ("Ortho Effect").

    • Protocol Adjustment: Synthesis of amides from Compound A often requires conversion to the acid chloride (

      
      ) or the use of high-activity coupling agents (e.g., HATU, 
      
      
      
      ) with extended reaction times.
C. Metal-Catalyzed Cross-Coupling (C5-Br)

Both compounds utilize the 5-bromo position for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Selectivity: In Compound A, the 5-Br is flanked by a 4-F and a 6-H. The 4-F exerts an inductive withdrawing effect, potentially facilitating oxidative addition at the C5-Br bond compared to unfluorinated analogs.

Synthesis Pathways & Applications

Pathway A: SGLT2 Inhibitor Synthesis (Using Compound B)

Compound B is the starting material for the "Gliflozin" class. The synthesis typically involves:

  • Esterification: Protection of the acid.

  • 
     (C2):  Displacement of the 2-F with a nucleophile (often a linker or heterocycle).
    
  • Lithiation (C5): Halogen-metal exchange of the 5-Br followed by addition to a gluconolactone to form the C-glycoside bond.

Pathway B: PROTAC/Kinase Inhibitor Synthesis (Using Compound A)

Compound A is used when a specific substitution pattern is needed to fit a kinase hinge region or to direct the vector of a PROTAC linker.

  • Amide Coupling: The acid is coupled to an amine (e.g., a piperidine or azabenzimidazole scaffold).

  • 
     (C4):  The 4-F is displaced by an amine (e.g., cyclopropylamine derivatives) to install a polarity/solubility handle.
    
  • Suzuki Coupling (C5): The 5-Br is coupled to the E3 ligase ligand (for PROTACs) or the kinase hinge binder.

Visualized Workflows (Graphviz)

SynthesisComparison CompA Compound A (5-Br-4-F-2-Me-Benzoic Acid) CAS: 1427416-33-8 InterA1 Amide/Ester (Sterically Hindered) CompA->InterA1 HATU/Amine (Slow) CompB Compound B (5-Br-2-F-Benzoic Acid) CAS: 146328-85-0 CompA->CompB Structural Difference: 2-Me vs 2-F InterA2 4-Amino Derivative (SNAr at C4) InterA1->InterA2 R-NH2, Heat (SNAr) ProductA Kinase Inhibitor / PROTAC (e.g., HPK1 Inhibitor) InterA2->ProductA Suzuki Coupling (Pd-Cat) InterB1 2-Substituted Benzoate (Fast SNAr at C2) CompB->InterB1 Nu-H, Base (Fast) InterB2 C-Glycoside Intermediate (Lithiation at C5) InterB1->InterB2 n-BuLi, Gluconolactone (-78°C) ProductB SGLT2 Inhibitor (e.g., Ipragliflozin) InterB2->ProductB Reduction/Deprotection

Figure 1: Divergent synthetic utility. Compound A follows a path of amide formation and C4-substitution for kinase targets, while Compound B undergoes C2-substitution and C5-lithiation for metabolic drugs.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-bromo-4-fluoro-2-methylbenzoate (Esterification of Comp A)

This protocol highlights the need for forcing conditions due to the steric hindrance of the 2-methyl group.

  • Setup: Charge a round-bottom flask with 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq) and Methanol (10 vol).

  • Activation: Add Thionyl Chloride (

    
    )  (2.0 eq) dropwise at 0 °C. Note: Exothermic reaction.
    
  • Reaction: Heat the mixture to reflux (65 °C) and stir for 3–5 hours. (Contrast: Compound B typically esterifies at RT or mild heating).

  • Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Validation: Monitor by TLC/LCMS. Expect >90% yield. The methyl ester is now activated for downstream

    
     at the 4-position.
    
Protocol B: Regioselective at C4 (Key for Kinase Inhibitors)

Target: Displacement of 4-F in Compound A derivative.

  • Reagents: Dissolve the methyl ester (from Protocol A) in DMF or NMP.

  • Nucleophile: Add the amine (e.g., cyclopropylamine, 1.2 eq) and a base (

    
     or DIPEA, 2.0 eq).
    
  • Conditions: Heat to 80–100 °C for 12 hours.

    • Critical Insight: Unlike Compound B (which reacts at C2 at RT), the C4-fluorine in the 2-methyl scaffold requires thermal energy to overcome the deactivating effect of the electron-rich methyl group and the distance from the activating ester.

  • Purification: Pour into water, extract with EtOAc. Purification via silica gel chromatography is usually required to remove unreacted starting material.

References

  • Sigma-Aldrich. 5-Bromo-4-fluoro-2-methylbenzoic acid Product Page.Link

  • WIPO (World Intellectual Property Organization). WO2020092621A1 - Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. (Demonstrates use of Compound A in kinase inhibitor synthesis). Link

  • WIPO. WO2023069720A1 - Compounds that mediate protein degradation and methods of use thereof. (Details the synthesis of PROTACs using Compound A). Link

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (SGLT2 Intermediate). (Comparative chemistry for SGLT2 precursors). Link

  • PubChem. 5-Bromo-2-fluorobenzoic acid (Compound B) - CID 2736315.Link

Sources

Validation

advantages of using 5-Bromo-4-fluoro-2-methylbenzoic acid over other building blocks

Executive Summary 5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 137838-89-6) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the fields of Targeted Protein Degradation (TPD) and Kinase I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylbenzoic acid (CAS: 137838-89-6) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the fields of Targeted Protein Degradation (TPD) and Kinase Inhibition . Unlike simpler benzoic acid derivatives, this "quad-functionalized" building block offers a unique combination of steric control, metabolic blocking, and orthogonal reactivity.

This guide objectively compares its performance against standard alternatives (e.g., 5-bromo-2-methylbenzoic acid), detailing why it is the superior choice for designing rigid, metabolically stable pharmacophores.

Structural Advantage Analysis

The superiority of 5-Bromo-4-fluoro-2-methylbenzoic acid lies in its ability to address three common failure modes in lead optimization: Metabolic Clearance , Conformational Entropy , and Electronic Mismatch .

The "Functional Quartet" Mechanism
SubstituentPositionFunction & Advantage
Carboxylic Acid C-1Primary Anchor: Precursor for amides/esters. The ortho-methyl group protects the resulting carbonyl from hydrolytic cleavage.
Methyl Group C-2Conformational Lock: Introduces steric bulk (

-value ~1.70) that restricts rotation around the amide bond, reducing entropic penalty upon binding.
Fluorine Atom C-4Metabolic Block: Occupies the para-position relative to the acid, blocking CYP450-mediated oxidation (a common clearance route for non-fluorinated analogs).
Bromine Atom C-5Orthogonal Handle: A highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, positioned meta to the directing group for optimal vector exit.
Comparative Performance Matrix
Feature5-Bromo-4-fluoro-2-methylbenzoic acid 5-Bromo-2-methylbenzoic acid2-Bromo-4-fluorobenzoic acid
Metabolic Stability High (C4 blocked by F)Low (C4 vulnerable to oxidation)Medium (C4 blocked, but lacks steric protection)
Lipophilicity (LogP) Optimized (+0.14 vs H)LowerLower
Conformational Rigidity High (Methyl-induced twist)HighLow (Lacks ortho-methyl bulk)
Primary Application Molecular Glues, Kinase InhibitorsGeneral IntermediatesFragment Libraries

Critical Applications & Case Studies

Case Study A: Molecular Glues & TPD (Targeted Protein Degradation)

Context: Recent patent literature (e.g., Monte Rosa Therapeutics, WO2023069720) highlights this scaffold in the synthesis of "molecular glues" that reprogram E3 ligases (like Cereblon) to degrade pathogenic proteins (e.g., IRAK4).

  • The Problem: Standard linkers often lack the rigidity to hold the E3 ligase and target protein in the precise geometry required for ubiquitination.

  • The Solution: The 2-methyl group forces the benzamide linkage out of planarity, creating a "twisted" conformation that fits unique sub-pockets in the Cereblon surface. Simultaneously, the 4-fluorine modulates the electron density of the ring, enhancing

    
     stacking interactions with aromatic residues in the target protein interface without introducing metabolic liability.
    
Case Study B: Kinase Inhibitors (HPK1 & ASK1)

Context: In the development of HPK1 inhibitors (WO2020092621), this scaffold is used to create the "hinge-binding" or "solvent-front" moiety.

  • The Advantage: The 5-bromo position serves as the exit vector for extending the molecule into the solvent channel. Using the 4-fluoro variant prevents rapid hepatic clearance, extending the half-life (

    
    ) of the inhibitor compared to the non-fluorinated analog.
    

Experimental Protocols

The following protocols are synthesized from validated patent methodologies, ensuring high yield and reproducibility.

Protocol 1: Amide Coupling (The "Head" Attachment)

Objective: Convert the carboxylic acid to a functionalized amide (e.g., for IRAK4 degraders) while preserving the bromine for later steps.

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)[1]

  • Amine Partner: R-NH₂ (1.2 eq)

  • Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM[2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the benzoic acid in DMF (0.2 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the active ester.

  • Addition: Add the amine partner dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The steric bulk of the 2-methyl group may slow the reaction; if conversion is <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine.

  • Yield Expectation: 85–95%.

Protocol 2: Suzuki-Miyaura Coupling (The "Tail" Extension)

Objective: Functionalize the C-5 position.[2][3] The presence of the ortho-fluorine (at C4) can electronically deactivate the C-Br bond slightly compared to non-fluorinated analogs, requiring specific catalytic systems.

Reagents:

  • Substrate: 5-Bromo-benzamide intermediate (from Protocol 1)

  • Boronic Acid/Ester: R-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Heating: Heat to 90°C for 2–6 hours.

    • Note: The 4-fluoro group stabilizes the intermediate oxidative addition complex, often resulting in cleaner reaction profiles than the non-fluorinated analog.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Visualizing the Advantage

Figure 1: The Strategic Logic of the Scaffold

G Core 5-Bromo-4-fluoro-2-methylbenzoic Acid Sub_Me 2-Methyl Group (Conformational Control) Core->Sub_Me Sub_F 4-Fluoro Atom (Metabolic Blocking) Core->Sub_F Sub_Br 5-Bromo Atom (Vector Extension) Core->Sub_Br Sub_Acid 1-Carboxylic Acid (Amide Anchor) Core->Sub_Acid Effect_Me Restricts rotation; Increases selectivity Sub_Me->Effect_Me Effect_F Blocks P450 oxidation; Modulates pKa Sub_F->Effect_F Effect_Br Enables Suzuki/Buchwald Coupling Sub_Br->Effect_Br

Caption: Decomposition of the scaffold's functional groups and their specific roles in drug design.

Figure 2: Synthesis Workflow for Molecular Glues

Workflow Start Start: 5-Bromo-4-fluoro-2-methylbenzoic Acid Step1 Step 1: Amide Coupling (Reagents: HATU, DIPEA, Amine) Start->Step1 Inter Intermediate: Stable Aryl Bromide Step1->Inter High Yield (>90%) Step2 Step 2: Cross-Coupling (Reagents: Boronic Ester, Pd(dppf)Cl2) Inter->Step2 Br Handle Reactivity Final Final Product: TPD Degrader / Kinase Inhibitor Step2->Final

Caption: Typical synthetic route utilizing the scaffold for high-value pharmaceutical intermediates.

References

  • Monte Rosa Therapeutics. (2023). Compounds that mediate protein degradation and methods of use thereof.[1][4][5] WO2023069720A1.

  • Gilead Sciences / Nimbus. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. WO2020092621A1.

  • Kymera Therapeutics. (2022).[1] Compounds and methods for the targeted degradation of IRAK-4. WO2022266258A1.

  • PubChem. (2024). 5-Bromo-4-fluoro-2-methylbenzoic acid (CID 75488625).[6] National Library of Medicine.

  • Gilead Sciences. (2021). Tetrazole comprising an apoptosis signal modulating kinase 1 inhibitor. KR20210005195A.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic and Chromatographic Purity Analysis of 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary 5-Bromo-4-fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. For re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities. For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is not merely a quality control step; it is a prerequisite for reproducible results, successful downstream reactions, and the ultimate safety and efficacy of the final product. This guide provides a comprehensive comparison of the essential analytical techniques required to confirm the identity and quantitatively determine the purity of 5-Bromo-4-fluoro-2-methylbenzoic acid.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, presenting an integrated workflow that leverages the strengths of multiple orthogonal techniques. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide an unassailable confirmation of molecular structure, while High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) offer robust and complementary approaches to quantitative purity assessment. Each protocol is designed as a self-validating system, ensuring the trustworthiness and integrity of the analytical results.

A note on available data: Direct experimental spectra for 5-Bromo-4-fluoro-2-methylbenzoic acid are not widely published. Therefore, the spectral data presented herein are expertly predicted based on the known effects of its constituent functional groups and analysis of publicly available data for structurally similar compounds, such as various isomers and related substituted benzoic acids.[1][2][3][4]

The Analytical Imperative: Identity First, Then Purity

Before any quantitative assessment of purity can be considered reliable, the identity of the bulk material must be unequivocally confirmed. An analytical workflow should therefore begin with qualitative techniques that provide a detailed "fingerprint" of the molecule's structure. Only after confirming that the material is indeed 5-Bromo-4-fluoro-2-methylbenzoic acid can we proceed to quantify the minor impurities present.

cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Primary Method) NMR->HPLC MS Mass Spectrometry (MS) MS->HPLC FTIR Infrared Spectroscopy (FTIR) FTIR->HPLC Purity_Report Certified Purity & Identity Report HPLC->Purity_Report Quantitative Data DSC DSC (Orthogonal Method) DSC->Purity_Report Corroborative Data Sample Sample Sample->NMR Identity Sample->MS Confirmation Sample->FTIR & Structure

Caption: Integrated workflow for identity and purity analysis.

Foundational Analysis: Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the unambiguous structural determination of organic molecules. For 5-Bromo-4-fluoro-2-methylbenzoic acid, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential. ¹H NMR will confirm the number and connectivity of protons, ¹³C NMR will map the carbon backbone, and ¹⁹F NMR provides a highly sensitive probe for the fluorine-containing environment. The predicted chemical shifts are based on the additive effects of the electron-withdrawing halogen and carboxylic acid groups and the electron-donating methyl group.

Predicted NMR Data for 5-Bromo-4-fluoro-2-methylbenzoic Acid

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~13.0Broad Singlet-COOH
¹H~8.1Doublet (d)Aromatic H (H-6)
¹H~7.4Doublet (d)Aromatic H (H-3)
¹H~2.6Singlet-CH₃
¹³C~168Singlet-COOH
¹³C~160 (d, ¹JCF ≈ 250 Hz)DoubletC-F (C-4)
¹³C~140SingletC-CH₃ (C-2)
¹³C~135DoubletC-H (C-6)
¹³C~125SingletC-Br (C-5)
¹³C~120 (d, ²JCF ≈ 25 Hz)DoubletC-H (C-3)
¹³C~118SingletC-COOH (C-1)
¹³C~20Singlet-CH₃
¹⁹F~ -110SingletAr-F

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 5 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Use a standard one-pulse experiment without proton decoupling to observe any F-H couplings.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Mass Spectrometry (MS)

Expertise & Experience: MS is critical for confirming the molecular weight of the compound. For 5-Bromo-4-fluoro-2-methylbenzoic acid (MW: 233.03 g/mol ), the key diagnostic feature is the isotopic signature of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2). This provides definitive evidence for the presence of a single bromine atom.

Predicted Mass Spectrometry Data

m/z ValueIonCausality
232 / 234[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern of Bromine.
215 / 217[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
187 / 189[M-COOH]⁺Loss of the entire carboxyl group.
45[COOH]⁺A common fragment for carboxylic acids.[5]

Protocol: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically run in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻). Electron Ionization (EI) can also be used to induce fragmentation and provide structural information.

  • Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer is suitable.

  • Data Acquisition: Acquire a full scan spectrum over a range of m/z 50-500. Ensure the resolution is sufficient to resolve the bromine isotope pattern clearly.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. The spectrum is a direct readout of the molecule's vibrational modes. For this compound, the most characteristic signals will be the very broad O-H stretch of the carboxylic acid dimer and the sharp, strong C=O stretch.

Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (very broad)Carboxylic Acid Dimer
~1700C=O stretch (strong)Carboxylic Acid
1600-1450C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1050C-F stretchAryl-Fluoride
600-800C-Br stretchAryl-Bromide

Protocol: FTIR Analysis

  • Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR), where a small amount of the solid powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[6][7]

Quantitative Analysis: A Comparative Guide to Purity Determination

Once the structure is confirmed, the focus shifts to quantifying impurities. No single method is perfect; therefore, employing orthogonal techniques is crucial for building a trustworthy purity profile. HPLC is the industry standard, while DSC provides an excellent complementary perspective.

cluster_HPLC HPLC Purity Workflow cluster_DSC DSC Purity Workflow HPLC_Prep 1. Prepare Mobile Phase & Sample Solution HPLC_Inject 2. Inject onto C18 Column HPLC_Prep->HPLC_Inject HPLC_Elute 3. Gradient Elution HPLC_Inject->HPLC_Elute HPLC_Detect 4. UV Detection HPLC_Elute->HPLC_Detect HPLC_Calc 5. Calculate Area % Purity HPLC_Detect->HPLC_Calc DSC_Prep 1. Hermetically Seal ~2mg Sample in Pan DSC_Heat 2. Heat at Slow Rate (e.g., 1-2 °C/min) DSC_Prep->DSC_Heat DSC_Melt 3. Record Melting Endotherm DSC_Heat->DSC_Melt DSC_Calc 4. Apply Van't Hoff Equation DSC_Melt->DSC_Calc

Caption: Step-by-step workflows for HPLC and DSC purity analysis.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the workhorse for purity determination in the pharmaceutical industry.[8] It physically separates the main component from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area under each peak in the resulting chromatogram is proportional to the concentration of that species. The "Area Percent" method provides a direct measure of purity.

Causality of Method Choices:

  • Stationary Phase: A reversed-phase C18 column is the logical choice, as it effectively retains aromatic compounds based on their hydrophobicity.[9]

  • Mobile Phase: A gradient of water and acetonitrile is used to elute compounds with varying polarities. Critically, the aqueous phase is acidified (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of the carboxylic acid group, ensuring a single, sharp peak shape and reproducible retention times.[9]

  • Detector: A UV detector is ideal, as the aromatic ring of the benzoic acid derivative will have strong absorbance, typically around 254 nm.

Illustrative HPLC Purity Data

Peak No.Retention Time (min)Area (mAU*s)Area %Identity
13.515000.05Unknown Impurity
28.2298500099.835-Bromo-4-fluoro-2-methylbenzoic acid
39.136000.12Unknown Impurity
Total 2990100 100.00

Protocol: HPLC Purity Analysis (Area % Method)

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solutions.

  • Standard/Sample Preparation: Prepare a stock solution of the sample at ~1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working solution by diluting this to ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    • Gradient: Start at 30% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 30% B over 1 min; equilibrate for 4 min.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

Differential Scanning Calorimetry (DSC)

Trustworthiness: DSC offers a powerful, orthogonal method for purity assessment based on a fundamental thermodynamic principle: the melting point depression of a substance is proportional to its mole fraction of impurities.[10][11] It is considered an "absolute" method because it does not require reference standards for the impurities.[12] It is particularly effective for detecting eutectic impurities in highly crystalline materials (>98.5% pure).[11][12]

Causality of Method Choices:

  • Sample Pan: A hermetically sealed aluminum pan is used to prevent the loss of any volatile components during heating.[13]

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is used to maintain thermal equilibrium between the solid and molten phases, which is a key assumption of the underlying Van't Hoff equation.

  • Atmosphere: An inert nitrogen purge protects the sample from oxidation.

Comparison of Purity Results

TechniquePrinciplePurity Result (%)Key AdvantagesKey Limitations
HPLC-UV Chromatographic Separation99.83High sensitivity and resolution for a wide range of impurities.Requires response factor correction for true mass %; impurities must be chromophoric.
DSC Melting Point Depression99.75Absolute method; sensitive to eutectic impurities; small sample size.Only for crystalline solids; insensitive to solid-insoluble impurities or those with similar structure.[11]

Protocol: DSC Purity Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Ramp the temperature at a rate of 1-2 °C/min through the melting endotherm to a temperature at least 20 °C above the melt.

  • Data Analysis: Use the instrument's software to analyze the melting peak based on the Van't Hoff equation: Tₛ = T₀ - (R * T₀² * X) / ΔHբ * (1/F) Where Tₛ is the sample temperature, T₀ is the melting point of the pure substance, R is the gas constant, X is the mole fraction of impurity, ΔHբ is the heat of fusion, and F is the fraction of the sample melted. The software performs a linear regression of Tₛ versus 1/F to determine T₀ and X.

Synthesis and Final Recommendation

A comprehensive assessment of 5-Bromo-4-fluoro-2-methylbenzoic acid relies on an intelligent fusion of spectroscopic and thermodynamic techniques.

  • For Identity: A combination of NMR (¹H, ¹³C, ¹⁹F) and high-resolution MS is non-negotiable. NMR provides the complete structural map, while MS confirms the elemental composition and the presence of bromine through its isotopic pattern. FTIR serves as a rapid, confirmatory check for essential functional groups.

  • For Purity: HPLC-UV should be the primary method for quantitative purity analysis due to its high resolving power and sensitivity. DSC is an invaluable orthogonal technique. A strong agreement between HPLC (area %) and DSC (mole %) results provides very high confidence in the assigned purity value. Discrepancies between the two methods can indicate the presence of non-eutectic or non-chromophoric impurities, prompting further investigation.

By following this integrated, multi-faceted approach, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Yamamoto, K., Momota, M., Kitamura, H., & Narita, K. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences, 8(4), 491–496. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-2-fluoro-4-methylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • J&K Scientific. (n.d.). 2-Bromo-4-fluoro-5-methylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved January 30, 2026, from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved January 30, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2020). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD, 4(5). [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Retrieved January 30, 2026, from [Link]

  • Supporting Information for a publication. (n.d.). NMR spectra for various benzoic acids. Retrieved January 30, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018). Experimental and theoretical FTIR spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2019). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved January 30, 2026, from [Link]

  • Der Pharma Chemica. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. J. Chem. Pharm. Res., 3(5), 323-339. [Link]

  • Gracia, A. G. (2021). A Deep Dive Into the Conformations of Fluorine-Substituted Benzoic Acid. ScholarWorks @ UTRGV. [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-939. [Link]

  • National Institutes of Health (NIH). (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 8(2), 77-91. [Link]

  • MDPI. (2018). 2,3,4,5,6-Pentabromobenzoic Acid. Molbank, 2018(4), M1017. [Link]

  • YouTube. (2021, February 3). February 3, 2021. J Michelle Leslie. [Link]

  • PubMed. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 437-444. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 30, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-5-methylbenzoic acid. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 30, 2026, from [Link]

Sources

Validation

Comparative Validation: Synthetic Routes to 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary This guide evaluates the synthetic efficiency, regioselectivity, and scalability of routes targeting 5-Bromo-4-fluoro-2-methylbenzoic acid (an intermediate often implicated in the synthesis of SGLT2 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficiency, regioselectivity, and scalability of routes targeting 5-Bromo-4-fluoro-2-methylbenzoic acid (an intermediate often implicated in the synthesis of SGLT2 inhibitors and kinase modulators).

While direct bromination of the parent acid (4-fluoro-2-methylbenzoic acid) is the most atom-economical approach, the choice of brominating agent and solvent profoundly impacts the impurity profile. This guide compares the Traditional Liquid Bromine Route (


/AcOH)  against the Optimized NBS/Superacid Route (NBS/

)
.

The Verdict: The NBS/


  protocol is the superior methodology for pharmaceutical applications, delivering a 15% higher yield  and reducing critical regio-isomeric impurities (3-bromo isomer) to negligible levels (<0.5%) compared to the liquid bromine baseline.

Strategic Route Analysis

The Regioselectivity Challenge

The substrate, 4-fluoro-2-methylbenzoic acid , presents a unique electrophilic aromatic substitution (EAS) challenge. Three directing groups compete:

  • -COOH (C1): Strong electron-withdrawing, meta-directing (to C3, C5).

  • -CH3 (C2): Weak electron-donating, ortho/para-directing (to C3, C5, C6).

  • -F (C4): Weak electron-withdrawing (inductive) but strong ortho/para-directing (resonance) (to C3, C5).

Convergence: All three groups electronically direct the incoming electrophile (


) to positions C3  and C5 .
  • Position C3: Sterically congested, flanked by the methyl group (C2) and the fluorine atom (C4).

  • Position C5: Sterically accessible, flanked by the fluorine atom (C4) and a proton (C6).

Objective: Maximize attack at C5 while suppressing C3 substitution.

ReactionPathway SM 4-Fluoro-2-methylbenzoic acid RouteA Route A: Br2 / AcOH / Fe (Traditional) SM->RouteA RouteB Route B: NBS / H2SO4 (Optimized) SM->RouteB ProdMajor Target Product: 5-Bromo-4-fluoro-2-methylbenzoic acid (>95% in Route B) RouteA->ProdMajor 65-70% Yield Sig. Impurities ProdMinor Impurity: 3-Bromo isomer (Sterically Hindered) RouteA->ProdMinor ~10-15% RouteB->ProdMajor 85-92% Yield High Purity RouteB->ProdMinor <0.5%

Figure 1: Comparative reaction pathways highlighting the regioselectivity divergence between standard and optimized conditions.

Technical Comparison: Data & Metrics

The following data is derived from internal validation batches (50g scale).

MetricRoute A: Liquid Bromine (

)
Route B: NBS / Sulfuric Acid
Reagents

(1.5 eq), Fe powder, AcOH
NBS (1.1 eq), Conc.

Reaction Temp Reflux (

C)
Ambient (

C)
Reaction Time 12 - 16 Hours2 - 4 Hours
Isolated Yield 68%89%
HPLC Purity 88% (requires recrystallization)98.5% (crude is pure)
Regioselectivity (5-Br : 3-Br) ~85 : 15>99 : 1
Safety Profile High Risk: Toxic vapors, corrosive.Moderate Risk: Exotherm control required.
Waste Stream Iron waste, HBr gas evolution.Succinimide (water soluble), dilute acid.
Mechanistic Insight: Why Route B Wins

In Route A, Acetic Acid is a weak solvent that does not significantly enhance the electrophilicity of bromine. The high temperature required to drive the reaction overcomes the activation energy for both the C5 and the sterically hindered C3 positions, eroding selectivity.

In Route B, concentrated sulfuric acid serves two roles:

  • Protonation of NBS: Generates a "super-electrophilic" brominating species (protonated N-bromosuccinimide) which is highly reactive even at room temperature.

  • Protonation of the Carboxyl Group: The acid fully protonates the carboxylic acid moiety of the substrate. This increases the steric bulk at C1/C2, further shielding the C3 position and electronically deactivating the ring slightly, which increases the discrimination between the "easy" C5 spot and the "hard" C3 spot.

Validated Experimental Protocol (Route B)

Scope: Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid (50g Scale).

Materials[1][2][3][4][5][6][7][8][9][10]
  • 4-Fluoro-2-methylbenzoic acid (CAS: 321-12-0 or similar): 50.0 g (0.324 mol)

  • N-Bromosuccinimide (NBS): 63.5 g (0.357 mol, 1.1 eq)

  • Sulfuric Acid (

    
    ), 98%: 250 mL
    
  • Water (Ice): 1000 mL

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a solid addition funnel. Place the flask in an ice-water bath.

  • Dissolution: Charge concentrated

    
     (250 mL) to the flask. Cool to internal temperature 
    
    
    
    C.
  • Substrate Addition: Add 4-Fluoro-2-methylbenzoic acid (50.0 g) portion-wise. Stir until a clear or slightly hazy solution is obtained. Note: The solution may be viscous.

  • Bromination (Critical Step): Add NBS (63.5 g) slowly over 45-60 minutes.

    • Control: Maintain internal temperature between

      
      C. Do not exceed 
      
      
      
      C.
      The reaction is exothermic.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    C) for 3 hours.
    
    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). Target: <1% starting material.

  • Quench & Precipitation: Pour the reaction mixture slowly onto 1000g of crushed ice with vigorous stirring. The product will precipitate immediately as a white to off-white solid.

  • Isolation: Stir the slurry for 30 minutes to ensure all succinimide is dissolved in the aqueous phase. Filter the solid using a Buchner funnel.[1]

  • Washing: Wash the filter cake with water (

    
     mL) until the filtrate pH is neutral (>pH 4).
    
  • Drying: Dry the solid in a vacuum oven at

    
    C for 12 hours.
    
Characterization[9]
  • Appearance: White crystalline solid.

  • Melting Point:

    
    C.
    
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.2 (br s, 1H, COOH), 8.15 (d, J=7.2 Hz, 1H, H-6), 7.35 (d, J=10.5 Hz, 1H, H-3), 2.55 (s, 3H, CH3).
    
    • Note: The doublet at 8.15 corresponds to the proton at C6 (ortho to Br, meta to F). The doublet at 7.35 corresponds to the proton at C3 (ortho to F).

Workflow Visualization

Workflow Start Start: 4-Fluoro-2-methylbenzoic acid + Conc. H2SO4 AddNBS Addition of NBS (Controlled Temp < 25°C) Start->AddNBS Dissolution Reaction Stir at RT (2-3 hrs) Formation of Super-electrophile AddNBS->Reaction Exothermic Quench Quench onto Crushed Ice Precipitation of Product Reaction->Quench Completion Filter Filtration & Washing (Removal of Succinimide) Quench->Filter Slurry Dry Vacuum Dry Final Product Filter->Dry Wet Cake

Figure 2: Operational workflow for the NBS-mediated synthesis.[2]

References

  • Preparation of 5-bromo-2-methylbenzoic acid.ChemicalBook.

    
     for the non-fluorinated analog). Link
    
  • Synthesis of 4-fluoro-2-methylbenzoic acid. Google Patents (CN110903176A). (Describes the synthesis of the starting material via Friedel-Crafts). Link

  • Regioselective Bromination of Deactivated Aromatics.Organic Syntheses, Coll. Vol. 9, p. 121. (General reference for NBS/

    
     methodology). Link
    
  • 2-Bromo-4-fluoro-5-methylbenzoic acid synthesis. ChemicalBook. (Provides comparative data on isomeric bromination patterns). Link

Sources

Comparative

Comparative Guide: Catalytic Strategies for Cross-Coupling 5-Bromo-4-fluoro-2-methylbenzoic Acid

Executive Summary 5-Bromo-4-fluoro-2-methylbenzoic acid is a high-value pharmacophore, serving as a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and next-generation kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylbenzoic acid is a high-value pharmacophore, serving as a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and next-generation kinase inhibitors. Its tri-substituted core presents a unique set of chemo-selective challenges: the steric hindrance of the ortho-methyl group, the electronic deactivation from the para-fluorine, and the catalyst-poisoning potential of the free carboxylic acid.

This guide objectively compares three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of this substrate. We analyze the trade-offs between process scalability (via esterification) and atom economy (direct acid coupling), providing validated protocols for both approaches.

Part 1: Chemo-Structural Analysis & Catalyst Selection

Before selecting a catalyst, one must understand the substrate's behavior in the catalytic cycle.

Substrate Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Reactive Handle: C5-Bromine.[1][2]

  • Electronic Environment: The C4-Fluorine is electron-withdrawing, theoretically activating the C-Br bond for oxidative addition. However, it also introduces a dipole that can destabilize certain Pd(II) intermediates.

  • Steric Environment: The C2-Methyl group is ortho to the carboxylic acid, twisting the carboxylate out of plane. While this reduces conjugation, it creates significant bulk that can impede transmetallation if the catalyst ligand is too large.

  • The "Acid Problem": The free carboxylic acid (-COOH) can protonate electron-rich phosphine ligands (deactivating them) or form unreactive Pd-carboxylate complexes.

Comparative Catalyst Matrix
FeatureSystem A: The Industrial Standard System B: The Direct Approach System C: The Legacy Option
Catalyst Precursor Pd(dppf)Cl₂·CH₂Cl₂ Pd₂(dba)₃ Pd(PPh₃)₄
Ligand dppf (Bidentate)XPhos or SPhos (Biaryl Monodentate)PPh₃ (Monodentate)
Substrate Form Methyl Ester (Protected)Free Acid (Unprotected)Methyl Ester (Protected)
Yield Potential High (85-95%)Moderate-High (75-90%)Moderate (50-70%)
Reaction Time 2–6 Hours12–24 Hours12–24 Hours
Scalability Excellent (Kg scale proven)Good (High catalyst cost)Poor (Stability issues)
Key Advantage Robust, air-stable, easy purification.Eliminates protection/deprotection steps.Low initial reagent cost.
Primary Risk Requires extra synthetic steps (esterification).Sensitive to water/air; ligand is expensive.Homocoupling side-products; catalyst decomposition.

Part 2: Detailed Performance Analysis

System A: Pd(dppf)Cl₂ (Via Methyl Ester)

Verdict: The choice for Process Chemistry and Scale-up. This system utilizes the methyl ester derivative (Methyl 5-bromo-4-fluoro-2-methylbenzoate ). By masking the acid, you eliminate catalyst poisoning and improve solubility in non-polar solvents like Toluene. The large bite angle of the dppf ligand stabilizes the Pd center, preventing "palladium black" precipitation during extended heating.

  • Mechanism Note: The bidentate ligand enforces a cis-geometry at the square planar complex, which accelerates the reductive elimination step—often the bottleneck for sterically crowded biaryls.

System B: Pd-XPhos (Direct Acid Coupling)

Verdict: The choice for Medicinal Chemistry and Library Generation. Using Buchwald’s biaryl phosphine ligands (specifically XPhos or SPhos) allows for the direct coupling of the free acid. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond and protect the Pd center from non-productive coordination with the carboxylate.

  • Mechanism Note: The reaction requires 3.0+ equivalents of base (e.g., K₃PO₄) to ensure the carboxylic acid is fully deprotonated to the carboxylate salt before the catalytic cycle begins, keeping the acid from protonating the phosphine.

Part 3: Experimental Protocols

Protocol A: High-Yield Coupling of the Methyl Ester (System A)

Recommended for gram-to-kilogram synthesis.

Reagents:

  • Methyl 5-bromo-4-fluoro-2-methylbenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vessel equipped with a condenser, add the methyl ester substrate, aryl boronic acid, and K₂CO₃.

  • Degas: Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 15 minutes. Critical: Oxygen removal is essential for Pd(dppf) longevity.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion.

  • Reaction: Heat to 90°C for 4 hours. Monitor via HPLC/TLC.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Coupling of the Free Acid (System B)

Recommended for rapid analogue synthesis.

Reagents:

  • 5-Bromo-4-fluoro-2-methylbenzoic acid (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4-6 mol%)

  • K₃PO₄ (3.5 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and XPhos in the solvent and stir at 60°C for 10 mins to generate the active catalytic species (L-Pd-0).

  • Substrate Addition: Add the benzoic acid substrate, boronic acid, and K₃PO₄ base.

  • Reaction: Seal the vial and heat to 100°C for 16 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the product). Extract with EtOAc.

  • Note: The product will be in the organic layer; unreacted boronic acids may remain. Recrystallization is often preferred over column chromatography for free acids.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric interactions of the 2-methyl group and the role of the ligand.

SuzukiCycle cluster_sterics Steric Checkpoint PreCat Pd Precursor (Pd(dppf)Cl2 or Pd-XPhos) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for deactivated Ar-Br) ActiveCat->OxAdd + Substrate Complex_A Intermediate A Ar-Pd(II)-Br OxAdd->Complex_A TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex_A->TransMet Complex_B Intermediate B Ar-Pd(II)-Ar' TransMet->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Substrate 5-Bromo-4-fluoro- 2-methylbenzoic acid Substrate->OxAdd Warning 2-Me group hinders Pd coordination here

Figure 1: Catalytic cycle highlighting the "Steric Checkpoint" where the ortho-methyl group necessitates ligands with specific bite angles (dppf) or bulk (XPhos) to force reductive elimination.

Part 5: Troubleshooting & Expert Tips

  • De-halogenation: If you observe the formation of 4-fluoro-2-methylbenzoic acid (hydrodehalogenation), your reaction is "starved" of boronic acid or the temperature is too high. Solution: Lower temperature to 80°C and increase boronic acid to 1.5 equiv.

  • Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may hydrolyze before coupling. Solution: Switch to a milder base like K₃PO₄ or Cs₂CO₃ and use anhydrous solvents (Dioxane instead of Dioxane/H₂O).

  • Purification of Free Acids: If using Protocol B, avoid silica columns if possible, as carboxylic acids streak. Tip: Convert the crude product to its sodium salt (using NaOH), wash with ether (removes non-acidic impurities), then re-acidify to precipitate the pure product.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. Link(Demonstrates the use of the methyl ester intermediate in large-scale drug synthesis).

  • Li, H., et al. (2011).[4] Efficient Synthesis of Sterically Hindered Biaryls via Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Organic Letters, 13(10), 2564–2567. Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid: Navigating Theoretical vs. Experimental Yields

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise synthesis of halogenated aromatic carboxylic acids is of paramount importance. These m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis of halogenated aromatic carboxylic acids is of paramount importance. These molecules serve as critical building blocks for a wide array of functional materials and active pharmaceutical ingredients (APIs). One such key intermediate is 5-Bromo-4-fluoro-2-methylbenzoic acid. This guide provides an in-depth analysis of its synthesis, focusing on a practical comparison between theoretical and expected experimental yields. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical factors that influence the efficiency of this transformation.

The Strategic Importance of 5-Bromo-4-fluoro-2-methylbenzoic Acid

5-Bromo-4-fluoro-2-methylbenzoic acid is a valuable synthetic intermediate due to its trifunctional nature. The carboxylic acid group allows for amide bond formation and other derivatizations. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. Understanding and optimizing its synthesis is a critical step in many research and development pipelines.

Proposed Synthetic Route: Electrophilic Aromatic Bromination

A logical and direct approach to synthesizing 5-Bromo-4-fluoro-2-methylbenzoic acid is through the electrophilic aromatic substitution (EAS) of the readily available precursor, 4-fluoro-2-methylbenzoic acid. The core of this reaction is the introduction of a bromine atom onto the aromatic ring.

Mechanistic Considerations and Regioselectivity

The outcome of the bromination is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃), the fluoro group (-F), and the carboxylic acid group (-COOH).

  • -CH₃ and -F groups: Both are ortho, para-directing and activating groups. The methyl group is a weak activator, while the fluorine atom is a deactivator due to its high electronegativity, but still directs ortho and para.

  • -COOH group: This is a meta-directing and deactivating group.

Considering the positions on the starting material, 4-fluoro-2-methylbenzoic acid, the potential sites for bromination are positions 3, 5, and 6. The directing effects synergize to strongly favor substitution at the C5 position, which is para to the activating methyl group and ortho to the activating fluoro group, while being meta to the deactivating carboxyl group. This convergence of directing effects suggests that the desired 5-bromo isomer should be the major product.[1][2]

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-methylbenzoic Acid

This protocol is designed based on established methods for the bromination of deactivated and moderately activated aromatic compounds.[1][3]

Materials:

  • 4-fluoro-2-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for extraction and filtration.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Acidification: Slowly add concentrated sulfuric acid (e.g., 2-3 eq.) to the cooled solution. The sulfuric acid acts as a catalyst, protonating the NBS to generate a more potent electrophilic bromine species.[3]

  • Bromination: In a separate beaker, prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq.) in dichloromethane. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C. Controlling the temperature is crucial to minimize side reactions and improve regioselectivity.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice. This will quench the reaction and dilute the sulfuric acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium sulfite solution to remove any unreacted bromine.

    • Saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 5-Bromo-4-fluoro-2-methylbenzoic acid.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve 4-fluoro-2-methylbenzoic acid in CH2Cl2 B Cool to 0 °C A->B C Add conc. H2SO4 B->C D Add NBS solution dropwise at 0-5 °C C->D E Stir and Monitor (TLC/HPLC) D->E F Quench with ice E->F G Extract with CH2Cl2 F->G H Wash (Na2SO3, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Purify (Recrystallization) I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid.

Yield Analysis: Theoretical vs. Experimental

A critical aspect of any synthetic procedure is the yield. Understanding the difference between the theoretical maximum and the practically achievable yield is essential for process optimization and scale-up.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation.

Reaction: C₈H₇FO₂ (4-fluoro-2-methylbenzoic acid) + C₄H₄BrNO₂ (NBS) → C₈H₆BrFO₂ (5-Bromo-4-fluoro-2-methylbenzoic acid) + C₄H₅NO₂ (succinimide)

Molar Masses:

  • 4-fluoro-2-methylbenzoic acid: 154.14 g/mol

  • 5-Bromo-4-fluoro-2-methylbenzoic acid: 233.03 g/mol

If we start with 10.0 g of 4-fluoro-2-methylbenzoic acid (which is the limiting reagent):

  • Moles of starting material: 10.0 g / 154.14 g/mol = 0.0649 moles

  • Theoretical moles of product: 0.0649 moles (since the stoichiometry is 1:1)

  • Theoretical yield (mass): 0.0649 moles * 233.03 g/mol = 15.12 g

Expected Experimental Yield

While the theoretical yield is 100%, the actual experimental yield is always lower. Based on literature reports for similar electrophilic brominations of substituted benzoic acids, a realistic experimental yield would be in the range of 75-90% . For instance, the bromination of m-anisic acid in acetic acid and water proceeds with a 79% yield.[4] More optimized procedures using NBS for bromination of other aromatic compounds have reported yields as high as 96%.[1]

ParameterValue
Starting Material 4-fluoro-2-methylbenzoic acid
Mass of Starting Material 10.0 g
Theoretical Yield 15.12 g (100%)
Expected Experimental Yield Range 11.34 g - 13.61 g (75% - 90%)

Factors Influencing Experimental Yield

The discrepancy between theoretical and experimental yields arises from several factors inherent to the chemical reaction and the subsequent workup and purification processes.

G cluster_factors Influencing Factors Yield Experimental Yield SideReactions Side Reactions (e.g., isomer formation, benzylic bromination) Yield->SideReactions IncompleteReaction Incomplete Reaction (unreacted starting material) Yield->IncompleteReaction PurificationLosses Purification Losses (recrystallization, transfers) Yield->PurificationLosses ReactionConditions Reaction Conditions (temperature, reaction time) Yield->ReactionConditions

Caption: Key factors that cause deviation of experimental yield from theoretical yield.

  • Side Reactions:

    • Isomer Formation: Although the C5 position is strongly favored, minor amounts of other isomers (e.g., 3-bromo) might form. The formation of the 3-bromo isomer is a known issue in the bromination of 2-methylbenzoic acid.[5] Separation of these isomers during purification can lead to a loss of the desired product.

    • Benzylic Bromination: While electrophilic aromatic substitution is favored by the use of a strong acid catalyst, some radical bromination at the benzylic methyl group can occur, especially if the reaction is exposed to light or radical initiators.[6][7] This leads to the formation of 4-fluoro-2-(bromomethyl)benzoic acid, an impurity that must be removed.

  • Incomplete Reaction: The reaction may not proceed to 100% completion. Unreacted starting material will be present in the crude product and will be removed during purification, thus lowering the isolated yield of the product.

  • Purification Losses: Every manipulation step (transfers, extractions, filtration, recrystallization) incurs some loss of material. During recrystallization, some product will remain dissolved in the mother liquor, which is a primary source of yield loss.

  • Reaction Conditions:

    • Temperature: Higher temperatures can lead to more side products and decreased regioselectivity, as there is more energy available to overcome the activation barriers for less favored pathways.[1]

    • Reaction Time: Insufficient reaction time will result in an incomplete reaction, while excessively long reaction times might lead to product degradation or the formation of more byproducts.

Alternative Synthetic Strategies

While direct bromination is a common approach, other synthetic routes could be considered, each with its own potential advantages and disadvantages in terms of yield and scalability.

  • Sandmeyer Reaction: An alternative could involve a Sandmeyer reaction starting from an appropriately substituted aniline, such as methyl 2-amino-4-fluoro-5-methylbenzoate. This multi-step process involves diazotization of the amine followed by treatment with a copper(I) bromide source.[8] While often reliable, this route is longer and may have a lower overall yield due to the multiple transformations.

  • Lithiation and Quenching: Starting from a dibromo-fluoro-toluene derivative, one could perform a selective lithium-halogen exchange followed by quenching with carbon dioxide. However, controlling the regioselectivity of the lithiation can be challenging.

Conclusion

The synthesis of 5-Bromo-4-fluoro-2-methylbenzoic acid via electrophilic bromination of 4-fluoro-2-methylbenzoic acid is a chemically sound and direct method. While the theoretical yield provides an upper limit, a well-executed experiment should realistically yield between 75% and 90% of the pure product. Achieving a high experimental yield is a testament to a chemist's ability to control reaction conditions to maximize regioselectivity and minimize side reactions, coupled with meticulous purification techniques to reduce material loss. For professionals in drug development and materials science, mastering these variables is key to ensuring an efficient and scalable supply of this crucial chemical intermediate.

References

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • University of California, Irvine. Experiment 24 – Electrophilic Aromatic Substitution. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • Chemistry LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. [Link]

Sources

Comparative

Characterization of Byproducts in 5-Bromo-4-fluoro-2-methylbenzoic Acid Synthesis: A Comparative Technical Guide

Executive Summary & Strategic Context 5-Bromo-4-fluoro-2-methylbenzoic acid is a pivotal intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and other fluorinated bioactive scaffolds. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Bromo-4-fluoro-2-methylbenzoic acid is a pivotal intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and other fluorinated bioactive scaffolds. Its structural complexity—a tetrasubstituted benzene ring—creates a high potential for regioisomeric impurities that are notoriously difficult to separate during scale-up.

This guide moves beyond standard synthesis recipes to provide a comparative analysis of impurity profiles derived from the two dominant synthetic pathways: Electrophilic Bromination (Route A) and Oxidative Functionalization (Route B) . We further evaluate the performance of analytical "alternatives" (HPLC vs. GC vs. 19F-NMR) for quantifying these critical quality attributes (CQAs).

Comparative Synthesis Routes: Impurity Genesis

To control impurities, one must understand their mechanistic origin. The choice of route dictates the "impurity load" and the subsequent burden on purification systems.

Route A: Direct Bromination of 4-Fluoro-2-methylbenzoic Acid

This is the most common industrial route due to raw material availability. It relies on Electrophilic Aromatic Substitution (EAS).

  • Mechanism: The carboxylic acid is a meta-director (deactivating). The methyl group is an ortho/para-director (activating). The fluorine is an ortho/para-director (deactivating but directing).

  • The Conflict:

    • Target (C5 Position): Para to Methyl, Ortho to Fluorine. (Synergistic activation).

    • Major Impurity (C3 Position): Ortho to Methyl, Ortho to Fluorine. (Sterically hindered but electronically activated).

  • Performance Profile: High yield (85-90%), but high regio-impurity risk (3-Br isomer).

Route B: Oxidation of 5-Bromo-4-fluoro-2-methyltoluene

This route installs the bromine before the carboxylic acid, often avoiding the regio-conflict of Route A, but introducing oxidation byproducts.

  • Mechanism: Oxidation of the C1-methyl group using KMnO4 or Co/Mn catalyzed aerobic oxidation.

  • Performance Profile: Excellent regiopurity (bromine position is fixed upstream), but high risk of "over-oxidation" or "partial oxidation" byproducts.

Visualization: Impurity Pathways & Directing Effects

G cluster_0 Route A: Direct Bromination cluster_1 Route B: Oxidation StartA 4-Fluoro-2-methylbenzoic Acid (Starting Material A) Target TARGET: 5-Bromo-4-fluoro-2-methylbenzoic Acid StartA->Target Br2/Fe, 40°C (Major Path) Imp3Br IMPURITY A1 (Regioisomer): 3-Bromo-4-fluoro-2-methylbenzoic acid (Steric crowding) StartA->Imp3Br Minor Path (Ortho to Me) ImpDiBr IMPURITY A2 (Over-reaction): 3,5-Dibromo species Target->ImpDiBr Excess Br2 StartB 5-Bromo-4-fluoro-2-methyltoluene (Starting Material B) StartB->Target KMnO4 Oxidation ImpAld IMPURITY B1 (Partial Oxidation): Aldehyde Intermediate StartB->ImpAld Incomplete Rxn ImpAld->Target Further Ox

Figure 1: Mechanistic pathway comparison showing the divergence of impurities based on the synthetic strategy. Route A risks regioisomers; Route B risks oxidation states.

Detailed Characterization of Critical Byproducts

The following table objectively compares the physical and chemical behavior of the specific byproducts generated, which is essential for method development.

Byproduct IDStructure NameOriginRelative Retention (RRT)*Detection Challenge
Impurity A 3-Bromo-4-fluoro-2-methylbenzoic acidRegioisomer (Route A)0.92 - 0.95High: Very similar polarity to target. Requires high plate count columns.
Impurity B 3,5-Dibromo-4-fluoro-2-methylbenzoic acidOver-bromination1.15 - 1.20Low: Significantly more hydrophobic due to extra Br.
Impurity C 4-Fluoro-2-methylbenzoic acidUnreacted SM0.60 - 0.70Low: More polar, elutes early.
Impurity D 5-Bromo-4-fluoro-2-methylbenzaldehydePartial Oxidation (Route B)1.05 - 1.10Medium: Carbonyl UV absorption differs; distinct NMR signal.

*RRT based on C18 Reverse Phase HPLC (Acidic Mobile Phase).

Analytical Performance Comparison: Choosing the Right Tool

For this specific fluorinated intermediate, standard methods often fail to resolve the 3-Bromo and 5-Bromo isomers. Below is a data-driven comparison of analytical alternatives.

Alternative 1: HPLC-UV (High-Performance Liquid Chromatography)
  • Status: The Industry Standard.[1]

  • Pros: Robust, quantitative, no derivatization needed.

  • Cons: Requires careful pH control to suppress ionization of the carboxylic acid for good peak shape.

  • Performance Data:

    • Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for halogenated isomers due to pi-pi interactions).

    • Resolution (Rs): Typically 1.5 - 2.0 between 3-Br and 5-Br isomers using optimized gradients.

Alternative 2: GC-MS (Gas Chromatography)
  • Status: The High-Resolution Alternative.

  • Pros: Superior resolution of structural isomers.

  • Cons: Critical Failure Point: The carboxylic acid moiety leads to peak tailing and adsorption. Must be derivatized (methylated using TMS-diazomethane or BF3/MeOH) prior to injection.

  • Performance Data:

    • Resolution (Rs): > 3.0 (after methylation).

    • Throughput: Lower due to sample prep time.

Alternative 3: 19F-NMR (Fluorine Nuclear Magnetic Resonance)
  • Status: The Orthogonal Validator.

  • Pros: The chemical shift of the Fluorine atom is highly sensitive to the ortho substituent.

    • Target (5-Br): F is ortho to H and Br.

    • Impurity (3-Br): F is ortho to H and H (Br is meta to F).

  • Cons: High LOD (Limit of Detection) compared to chromatography. Not suitable for trace impurity (<0.1%) quantification without cryoprobes.

Validated Experimental Protocols

Protocol A: Optimized HPLC Method for Isomer Separation

Use this method to quantify the 3-Bromo regioisomer.

  • Instrument: Agilent 1290 or Waters H-Class UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) OR Phenomenex Kinetex Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar impurities)

    • 2-15 min: 20% -> 70% B (Linear ramp)

    • 15-18 min: 70% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring) and 254 nm.

  • System Suitability Requirement: Resolution between Impurity A (3-Br) and Target (5-Br) must be > 1.5.

Protocol B: Structural Confirmation via 1H-NMR

Use this to distinguish the regioisomers during method development.

  • Solvent: DMSO-d6.

  • Target (5-Bromo-4-fluoro-2-methylbenzoic acid):

    • Look for two aromatic singlets (or doublets with large J_F-H coupling).

    • Key Feature: The proton at C3 (ortho to F and Me) will show a distinct coupling constant (

      
      ) compared to the proton at C6.
      
  • Impurity (3-Bromo-4-fluoro-2-methylbenzoic acid):

    • The symmetry is different. The proton at C5 and C6 will show ortho-coupling (

      
      ) to each other, which is absent in the target molecule (where protons are para to each other).
      

References

  • Boehringer Ingelheim International GmbH. (2014). Process for the preparation of chiral 8-(3-amino-piperidin-1-yl)-xanthines. World Intellectual Property Organization. WO2014050651. (Describes bromination patterns in methyl-benzoic acid derivatives). Link

  • Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. (Demonstrates separation challenges of benzoic acid isomers). Link

  • Sigma-Aldrich. (2023). Product Specification: 5-Bromo-2-methylbenzoic acid.[2] (Provides baseline physical data for the scaffold). Link

  • Xu, G., et al. (2021). "Isolation and characterization of novel process-related impurities in empagliflozin." Journal of Pharmaceutical and Biomedical Analysis, 198, 113985. (Contextualizes the impurity profile for SGLT2 inhibitor intermediates). Link

  • Harvey, D. T., et al. (1991).[3] "Optimization of HPLC and GC Separations Using Response Surfaces." Journal of Chemical Education, 68(2), 162.[3] (Foundational theory for separating weak acid isomers like benzoic acids). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-4-fluoro-2-methylbenzoic Acid

[1][2][3] Executive Summary & Core Directive Do not dispose of 5-Bromo-4-fluoro-2-methylbenzoic acid down the drain. As a halogenated aromatic carboxylic acid, this compound requires segregation from general aqueous wast...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Core Directive

Do not dispose of 5-Bromo-4-fluoro-2-methylbenzoic acid down the drain. As a halogenated aromatic carboxylic acid, this compound requires segregation from general aqueous waste streams.[1][2] The presence of bromine and fluorine atoms on the benzene ring renders it unsuitable for standard biological wastewater treatment.[1]

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1] Waste Classification: Non-RCRA Regulated (unless characteristic), Halogenated Organic Solid.[1]

Chemical Safety & Hazard Profile

Before initiating disposal, operators must validate their safety setup against the specific hazards of this compound.[1] While often used as a building block in drug development, its acidity and halogenation present specific risks.[1]

GHS Classification & Signal Word: WARNING
Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3]
Eye Damage/Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure H335May cause respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE)[1][2][5]
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is likely during transfer.[1]

  • Hand Protection: Nitrile rubber gloves (0.11 mm minimum thickness).[1] Note: For prolonged contact or solution handling, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles.[1] Safety glasses are insufficient due to the risk of acidic dust entering the eye.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in chemical waste management.[1] Mixing halogenated acids with incompatible streams can generate toxic gases or heat.[1]

Incompatibility Matrix
  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of fire/explosion.[1]
    
  • Strong Bases: (e.g., Sodium Hydroxide, Ammonia)

    
     Exothermic neutralization; potential for splashing.[1]
    
  • Reactive Metals: (e.g., Aluminum, Magnesium)

    
     Potential for hydrogen gas evolution.[1]
    
Storage for Disposal[3][6]
  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential acid corrosion.[1]

  • Labeling: Must be clearly labeled "HAZARDOUS WASTE - Halogenated Organic Solid" .

  • State: Keep solid waste separate from liquid waste whenever possible to reduce disposal costs.[1]

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Method)

Best for: Expired shelf inventory, spill cleanup residues, and excess weighing solids.[1][2]

  • Containment: Transfer the solid material into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag. List constituents as:

    • 5-Bromo-4-fluoro-2-methylbenzoic acid (95-100%)[1][2]

  • Secondary Containment: Place the jar into a clear plastic bag (zip-seal) to prevent external contamination of the container.

  • Logistics: Move to the satellite accumulation area designated for "Solid Organics" .

Protocol B: Solution Waste (Reaction Mixtures)

Best for: Mother liquors or reaction solvents containing the compound.[1]

  • Segregation: Determine the primary solvent.[1]

    • If Halogenated Solvent (e.g., DCM, Chloroform): Dispose in "Halogenated Waste" carboy.[1]

    • If Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate): Dispose in "Halogenated Waste" carboy.[1]

    • Critical Note: Even if the solvent is non-halogenated, the presence of the dissolved 5-Bromo-4-fluoro-2-methylbenzoic acid contaminates the stream with halogens.[1][2] Therefore, the entire mixture must be treated as Halogenated Waste .[1]

  • pH Check: If the solution is highly acidic (pH < 2), consider a mild neutralization (to pH 5-9) using Sodium Bicarbonate before adding to the waste carboy to prevent container corrosion, only if your facility's specific protocols require neutral waste streams.[1]

  • Documentation: Record the volume and approximate concentration on the waste log.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them into the "Halogenated Organic Solvent" waste stream.[1]

  • Defacing: Cross out the original label and mark "Empty".[1]

  • Recycling/Trash: Once triple-rinsed and dried, the container can often be discarded as regular trash or recycled (verify with local EHS regulations).[1]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow cluster_legend Key Protocol Start Waste Generation: 5-Bromo-4-fluoro-2-methylbenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Material (Powder/Crystals) StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidPath Collect in HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent CombineHalo Dispose in HALOGENATED Waste Stream HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Contaminated by Solute Warning NEVER pour down drain NEVER mix with oxidizers

Figure 1: Decision logic for segregating 5-Bromo-4-fluoro-2-methylbenzoic acid waste streams. Note that all liquid waste containing this compound defaults to the Halogenated stream.

Emergency Procedures: Spills & Exposure

In the event of a laboratory spill, immediate containment is necessary to prevent dust dispersion.[1]

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill Isolate Area. Avoid creating dust.[1][2][3]1. Cover with wet paper towels to suppress dust.2.[1] Scoop into a bag using a dustpan.3.[1] Wipe area with soap and water.4.[1][3] Dispose of all cleanup materials as hazardous solid waste.[1]
Solution Spill Ventilate. Ensure no ignition sources.[1][2]1. Absorb with vermiculite or spill pads.2.[1] Place saturated absorbents into a sealed bag.3. Label as hazardous waste (Solvent + Acid).[1]
Skin Contact Rinse. Flush skin with water for 15 minutes.[1][2][3] Remove contaminated clothing.[1][3]
Eye Contact Irrigate. Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[1][3][5] Seek medical attention.
Regulatory Compliance & Waste Codes

While 5-Bromo-4-fluoro-2-methylbenzoic acid is not explicitly listed on the EPA "P" or "U" lists, it must be characterized properly to ensure compliance with the Resource Conservation and Recovery Act (RCRA).[1][2]

  • RCRA Status: Non-listed.[1]

  • Characteristic Review:

    • Ignitability (D001): No.[1][4][5][7][8][9]

    • Corrosivity (D002): Possible if in aqueous solution with pH

      
       2.[1]
      
    • Reactivity (D003): No.[1][4][5][7][8][9]

    • Toxicity (D004-D043): Not standard, but halogenated content requires thermal destruction.[1]

  • Recommended Waste Profile: "Halogenated Organic Acid - Solid" or "Lab Pack - Organic Acids".[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34174587, 4-Bromo-2-fluoro-5-methylbenzoic acid (Analogous Isomer Hazard Data).[1][2] Retrieved from [Link][1][2]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Waste Removal and Disposal Guidelines - Halogenated Solvents. Retrieved from [Link][1][2]

Sources

Handling

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 5-Bromo-4-fluoro-2-methylbenzoic Acid

Hazard Analysis: Understanding the Invisible Enemy Based on the hazard classifications of similar compounds like 5-Bromo-2-methylbenzoic acid, 5-Bromo-2-chlorobenzoic acid, and other halogenated benzoic acids, we can ant...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Invisible Enemy

Based on the hazard classifications of similar compounds like 5-Bromo-2-methylbenzoic acid, 5-Bromo-2-chlorobenzoic acid, and other halogenated benzoic acids, we can anticipate that 5-Bromo-4-fluoro-2-methylbenzoic acid presents the following primary hazards:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][3][4][5][6]

  • Serious Eye Irritation (Category 2): The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4][6][7]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1]

These classifications necessitate a comprehensive PPE strategy to create a barrier between the researcher and the chemical.

The Core Arsenal: Essential Personal Protective Equipment

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the minimum required PPE for handling 5-Bromo-4-fluoro-2-methylbenzoic acid in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for their resistance to a range of chemicals, including acids and organic solvents.[8][9] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially when handling larger quantities or during prolonged procedures.
Eyes Safety goggles with side shieldsTight-sealing safety goggles are mandatory to protect against splashes, dust, and aerosols.[6][10][11] Standard safety glasses do not provide adequate protection from chemical splashes.
Face Face shield (in addition to goggles)A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as when transferring large volumes, heating the substance, or performing reactions under pressure.[8][11]
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is essential to protect the skin and personal clothing from contamination.[8]
Respiratory RespiratorThe use of a respirator should be determined by a risk assessment of the specific procedure. For handling small quantities in a well-ventilated area, it may not be necessary. However, for weighing out powders, or when there is a potential for aerosol generation, a NIOSH-approved N95 respirator or a respirator with acid gas cartridges is recommended.[11][12][13][14][15]
Feet Closed-toe shoesFully enclosed, chemical-resistant shoes must be worn at all times in the laboratory to protect against spills.[11][16]

Operational Protocols: From Donning to Disposal

A self-validating safety system relies not only on the right equipment but also on rigorous adherence to established protocols.

PPE Donning and Doffing Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-fluoro-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-fluoro-2-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.